4'-Carboxy-m-terphenyl
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
10468-76-5 |
|---|---|
Molecular Formula |
C19H14O2 |
Molecular Weight |
274.3 g/mol |
IUPAC Name |
2,4-diphenylbenzoic acid |
InChI |
InChI=1S/C19H14O2/c20-19(21)17-12-11-16(14-7-3-1-4-8-14)13-18(17)15-9-5-2-6-10-15/h1-13H,(H,20,21) |
InChI Key |
WSWCFLBLBDQRNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
physical and chemical properties of 4'-Carboxy-m-terphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Carboxy-m-terphenyl, systematically known as 4-(3-phenylphenyl)benzoic acid, is an aromatic carboxylic acid featuring a meta-terphenyl backbone. This rigid, non-planar core structure, combined with the reactive carboxylic acid group, makes it a molecule of significant interest in medicinal chemistry, materials science, and organic synthesis. Its unique three-dimensional arrangement influences its physical properties and molecular interactions, offering potential applications in the design of novel pharmaceuticals and functional materials. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with relevant experimental protocols.
Core Physical and Chemical Properties
Quantitative data for this compound is summarized below. It is important to note that while some properties are computationally predicted, experimentally determined values are prioritized where available.
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₄O₂ | --INVALID-LINK-- |
| Molecular Weight | 274.31 g/mol | --INVALID-LINK-- |
| IUPAC Name | 4-(3-phenylphenyl)benzoic acid | --INVALID-LINK-- |
| Synonyms | m-terphenyl-4-carboxylic acid, 4-([1,1'-biphenyl]-3-yl)benzoic acid | --INVALID-LINK-- |
| Computed XLogP3-AA | 4.7 | --INVALID-LINK-- |
| Computed Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |
| Computed Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK-- |
Spectroscopic Data
Detailed experimental spectral data for this compound is not widely published. However, the expected spectral characteristics can be inferred from the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a complex multiplet pattern in the aromatic region (approximately 7.0-8.2 ppm). The carboxylic acid proton would appear as a broad singlet significantly downfield, typically above 10 ppm.
-
¹³C NMR: The carbon NMR spectrum will display a number of signals in the aromatic region (approximately 125-145 ppm). The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 165-185 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by the following absorptions:
-
A very broad O-H stretching band from the carboxylic acid, typically appearing in the region of 2500-3300 cm⁻¹.
-
A strong C=O stretching band from the carbonyl group of the carboxylic acid, expected around 1680-1710 cm⁻¹.
-
C-H stretching vibrations for the aromatic rings will be observed around 3000-3100 cm⁻¹.
-
C=C stretching vibrations within the aromatic rings will appear in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (274.31 g/mol ). Fragmentation patterns would likely involve the loss of the carboxyl group (-COOH) and fragmentation of the terphenyl backbone.
Experimental Protocols
While a specific, detailed protocol for the synthesis of this compound is not extensively documented in readily available literature, a common and effective method for its preparation is the Suzuki-Miyaura cross-coupling reaction.
Synthesis via Suzuki-Miyaura Coupling
This reaction involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid. There are two primary retrosynthetic pathways for the synthesis of this compound.
Workflow for Suzuki-Miyaura Synthesis:
General Experimental Procedure:
-
Reactant Setup: In a round-bottom flask, combine the aryl halide (e.g., 3-bromobiphenyl or 4-bromobenzoic acid), the arylboronic acid (e.g., 4-carboxyphenylboronic acid or 3-biphenylboronic acid), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand), and a base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄).
-
Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent (like toluene, dioxane, or DMF) and water.
-
Reaction: The reaction mixture is typically heated under an inert atmosphere (e.g., nitrogen or argon) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After cooling to room temperature, the reaction mixture is typically acidified with an aqueous acid solution (e.g., 1M HCl) to protonate the carboxylate and precipitate the product. The aqueous and organic layers are separated.
-
Extraction: The aqueous layer is extracted several times with an organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: The combined organic layers are dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
Purification Protocol
Purification of the crude this compound is crucial to remove unreacted starting materials, catalyst residues, and byproducts.
Workflow for Purification:
Recrystallization:
-
Dissolve the crude product in a minimal amount of a hot solvent or solvent mixture (e.g., ethanol/water, acetic acid, or DMF/water).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent and dry under vacuum.
Column Chromatography:
-
Prepare a silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Biological Activity and Signaling Pathways
Currently, there is no specific information in the public domain detailing the involvement of this compound in any signaling pathways or its specific biological activities. However, the terphenyl scaffold is present in some naturally occurring and synthetic compounds with biological relevance. Further research is required to elucidate the potential pharmacological profile of this specific molecule.
Conclusion
This compound is a compound with a unique structural framework that holds promise for various applications. While comprehensive experimental data is currently limited, this guide provides the foundational chemical and physical information, along with established synthetic and purification strategies. The provided workflows and protocols serve as a starting point for researchers and scientists interested in exploring the potential of this intriguing molecule in drug discovery and materials science. Further experimental investigation is warranted to fully characterize its properties and unlock its potential applications.
Unveiling the Molecular Profile of 4-(3-phenylphenyl)benzoic Acid
For researchers and professionals in the fields of chemistry and drug development, a precise understanding of a compound's fundamental molecular characteristics is paramount. This technical brief provides the core molecular formula and weight of 4-(3-phenylphenyl)benzoic acid, a biphenyl derivative with potential applications in various research domains.
Core Molecular Data
The essential molecular details of 4-(3-phenylphenyl)benzoic acid, also known by its systematic name [1,1':3',1'']-terphenyl-4-carboxylic acid or m-Terphenyl-4-carboxylic acid, are summarized below.
| Property | Value |
| Molecular Formula | C₁₉H₁₄O₂[1] |
| Molecular Weight | 274.3 g/mol [1] |
| IUPAC Name | 4-(3-phenylphenyl)benzoic acid[1] |
This data, sourced from comprehensive chemical databases, provides the foundational information required for experimental design, stoichiometric calculations, and analytical interpretations.
Structural and Relational Overview
To visually represent the nomenclature and core properties of this compound, the following diagram illustrates the relationships between its various identifiers and its fundamental molecular data.
Note on Experimental Protocols and Signaling Pathways: The scope of this document is to provide the fundamental molecular formula and weight of 4-(3-phenylphenyl)benzoic acid. As no experimental procedures or biological pathways were cited in the generation of this core data, detailed methodologies and signaling pathway diagrams are not applicable.
References
Spectroscopic and Synthetic Profile of m-Terphenyl Carboxylic Acids: A Technical Guide
Introduction
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for m-terphenyl carboxylic acids, with a specific focus on a representative example, 3-phenylbenzoic acid, an isomer of the target 4'-Carboxy-m-terphenyl. Due to the limited availability of a complete public data set for this compound, this guide leverages the detailed characterization of its close analogue to provide valuable insights for researchers, scientists, and drug development professionals. The m-terphenyl scaffold is a significant structural motif in medicinal chemistry and materials science, making a thorough understanding of its characterization essential.
Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for 3-phenylbenzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for 3-Phenylbenzoic Acid
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| 10.20 | bs | 1H | COOH |
| 8.38 | m (s) | 1H | 2-H |
| 8.12 | m (d) | 1H | 6-H |
| 7.86 | m (d) | 1H | 4-H |
| 7.34-7.69 | m | 6H | phenyl-H + 5-H |
Solvent: CDCl₃, Frequency: 250 MHz[1]
Table 2: ¹³C NMR Spectroscopic Data for 3-Phenylbenzoic Acid
| Chemical Shift (δ, ppm) |
| 171.5 |
| 141.5 |
| 140.5 |
| 134.5 |
| 131.5 |
| 130.0 |
| 129.0 |
| 128.9 |
| 128.0 |
| 127.5 |
Solvent: CDCl₃, Frequency: 62.5 MHz[1]
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for a Representative Aromatic Carboxylic Acid
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3300-2500 | O-H stretch (Carboxylic acid) |
| 3100-3000 | C-H stretch (Aromatic) |
| 1710-1680 | C=O stretch (Carboxylic acid) |
| 1600-1450 | C=C stretch (Aromatic ring) |
| 1320-1210 | C-O stretch (Carboxylic acid) |
| 920-900 | O-H bend (Carboxylic acid dimer) |
Note: This table represents typical ranges for aromatic carboxylic acids.
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for 3-Phenylbenzoic Acid
| m/z | Interpretation |
| 198 | [M]⁺ (Molecular Ion) |
| 181 | [M - OH]⁺ |
| 152 | [M - COOH]⁺ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
Synthesis of 3-Phenylbenzoic Acid via Suzuki Coupling[1]
A solution of sodium hydroxide (1.60 g, 40.0 mmol) in 40 mL of water is prepared in a 100 mL two-neck flask equipped with a magnetic stir bar and under a nitrogen atmosphere. To this solution, 3-iodobenzoic acid (2.48 g, 10.0 mmol) is added while stirring at room temperature. Subsequently, benzeneboronic acid (1.34 g, 11.0 mmol) and palladium(II) chloride (17.7 mg, 0.100 mmol) are added. The resulting mixture is stirred for an additional 10 minutes.
Work-up Procedure: The reaction mixture is filtered, and the filtrate is diluted with 250 mL of water and acidified with concentrated hydrochloric acid. The precipitated solid is collected by filtration and dissolved in approximately 100 mL of tert-butyl methyl ether. The ether solution is then filtered over silica gel, washed with water in a separatory funnel, and dried over sodium sulfate. After removing the drying agent by filtration, the solvent is evaporated under reduced pressure to yield the crystalline product.
NMR Spectroscopy
¹H and ¹³C NMR spectra were recorded on a spectrometer operating at 250 MHz and 62.5 MHz, respectively. The sample was dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared Spectroscopy
The IR spectrum of a solid sample can be obtained using the KBr pellet method. A small amount of the finely ground sample is mixed with dry potassium bromide (KBr) powder in a mortar and pestle. The mixture is then compressed under high pressure to form a thin, transparent pellet, which is subsequently analyzed using an FT-IR spectrometer.
Mass Spectrometry
Mass spectral data can be acquired using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, where it is bombarded with a beam of electrons, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of m-terphenyl carboxylic acids.
Caption: Synthetic and analytical workflow.
References
Luminescent Properties of Terphenyl Carboxylic Acid Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the luminescent properties of terphenyl carboxylic acid derivatives. It covers their synthesis, photophysical characteristics, and the experimental methodologies used for their characterization, addressing the needs of researchers and professionals in drug development and materials science.
Introduction
Terphenyls, consisting of three interconnected phenyl rings, form a core structure for a variety of functional molecules. When derivatized with carboxylic acid groups, these compounds exhibit intriguing luminescent properties, making them valuable candidates for applications such as fluorescent probes, organic light-emitting diodes (OLEDs), and scintillators. The rigid terphenyl backbone provides a robust framework, while the carboxylic acid moiety offers a site for further functionalization and influences the molecule's solubility and electronic properties. The position of the carboxylic acid group and the presence of other substituents on the terphenyl scaffold play a crucial role in tuning the absorption and emission characteristics of these derivatives.
Synthesis of Terphenyl Carboxylic Acid Derivatives
The most prevalent and versatile method for the synthesis of terphenyl carboxylic acid derivatives is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid.
General Synthetic Strategy via Suzuki-Miyaura Coupling
A common approach involves the coupling of a dihalobenzene with a suitably substituted phenylboronic acid containing a protected or unprotected carboxylic acid group. Alternatively, a phenylboronic acid can be coupled with a dihalobiphenyl derivative. The choice of starting materials and reaction conditions can be tailored to achieve the desired substitution pattern on the terphenyl core.
A representative synthetic workflow is illustrated in the diagram below:
Caption: General workflow for the synthesis of terphenyl carboxylic acid derivatives.
Detailed Experimental Protocol: Synthesis of p-Terphenyl-4-carboxylic acid
This protocol is a generalized procedure based on typical Suzuki-Miyaura coupling conditions.
Materials:
-
1,4-Dibromobenzene
-
4-Carboxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Hydrochloric acid (HCl)
-
Standard glassware for organic synthesis
Procedure:
-
Catalyst Preparation (in situ): In a round-bottom flask, dissolve palladium(II) acetate and triphenylphosphine in toluene under an inert atmosphere (e.g., argon or nitrogen). Stir the mixture at room temperature for 15-20 minutes to form the active Pd(0) catalyst.
-
Reaction Setup: To the flask, add 1,4-dibromobenzene, 4-carboxyphenylboronic acid, and an aqueous solution of potassium carbonate.
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with water and brine.
-
Acidification: Acidify the aqueous layer with hydrochloric acid to precipitate the crude terphenyl carboxylic acid.
-
Purification: Filter the precipitate and wash it with water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Luminescent Properties
Terphenyl carboxylic acid derivatives typically exhibit fluorescence in the ultraviolet to blue region of the electromagnetic spectrum. Their luminescent properties are highly dependent on their molecular structure, including the substitution pattern on the terphenyl core and the surrounding environment (e.g., solvent polarity).
Key Factors Influencing Luminescence
The following diagram illustrates the primary factors that modulate the luminescent properties of these compounds.
Caption: Key factors influencing the luminescent properties of these compounds.
-
Substituent Effects: Electron-donating groups (e.g., -OCH₃, -NH₂) can lead to a red-shift (bathochromic shift) in the emission spectrum and potentially increase the quantum yield. Conversely, electron-withdrawing groups (e.g., -NO₂, -CN) can cause a blue-shift (hypsochromic shift) and may decrease the fluorescence intensity.
-
π-Conjugation: Extending the π-conjugated system of the terphenyl core generally results in a red-shift of both absorption and emission maxima.
-
Molecular Rigidity: A more rigid molecular structure can restrict vibrational and rotational modes of relaxation from the excited state, leading to a decrease in non-radiative decay and a higher fluorescence quantum yield.
-
Solvent Polarity: The polarity of the solvent can influence the energy of the excited state, leading to shifts in the emission wavelength. This phenomenon is known as solvatochromism.
-
Concentration: At high concentrations, aggregation-caused quenching (ACQ) can occur, leading to a decrease in fluorescence intensity.
Quantitative Photophysical Data
| Compound | λabs (nm) | λem (nm) | Quantum Yield (ΦF) | Fluorescence Lifetime (τF) (ns) | Solvent | Reference |
| p-Terphenyl-4-carboxylic acid | ~280 | ~345 | Not Reported | Not Reported | Dichloromethane | [1] |
| 4,4''-Dicarboxy-p-terphenyl | ~295 | ~350 | Not Reported | Not Reported | DMF | [1] |
| 2',5'-Diphenyl-p-terphenyl-4,4''-dicarboxylic acid | ~310 | ~420 | Not Reported | Not Reported | DMF | [1] |
Note: The lack of comprehensive quantitative data highlights an area for future research in the systematic characterization of the luminescent properties of this class of compounds.
Experimental Protocols for Characterization
Spectroscopic Analysis
4.1.1. UV-Visible Absorption Spectroscopy
-
Objective: To determine the absorption maxima (λabs) and molar extinction coefficients.
-
Procedure:
-
Prepare a stock solution of the terphenyl carboxylic acid derivative of known concentration in a suitable spectroscopic grade solvent (e.g., dichloromethane, DMF).
-
Prepare a series of dilutions from the stock solution.
-
Record the absorption spectra of the solutions using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-500 nm).
-
The wavelength of maximum absorbance (λabs) is identified from the spectrum.
-
4.1.2. Fluorescence Spectroscopy
-
Objective: To determine the emission maxima (λem).
-
Procedure:
-
Using the same solutions prepared for UV-Vis analysis, excite the sample at its absorption maximum (λabs).
-
Record the fluorescence emission spectrum using a spectrofluorometer.
-
The wavelength of maximum emission intensity (λem) is determined from the spectrum.
-
Determination of Fluorescence Quantum Yield (ΦF)
The relative method, using a well-characterized standard, is commonly employed.
-
Objective: To determine the efficiency of the fluorescence process.
-
Procedure:
-
Select a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample (e.g., quinine sulfate in 0.1 M H₂SO₄ for blue emitters).
-
Prepare a series of solutions of both the sample and the standard with absorbances below 0.1 at the excitation wavelength to avoid inner filter effects.
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Record the fluorescence emission spectra for all solutions under identical experimental conditions (excitation wavelength, slit widths).
-
Integrate the area under the emission curves for both the sample and the standard.
-
Calculate the quantum yield of the sample (ΦF,sample) using the following equation:
ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²)
Where:
-
ΦF,std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
Measurement of Fluorescence Lifetime (τF)
Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for determining fluorescence lifetimes.
-
Objective: To measure the average time a molecule spends in the excited state before returning to the ground state.
-
Procedure:
-
A pulsed light source (e.g., a picosecond laser or a light-emitting diode) excites the sample.
-
A sensitive single-photon detector measures the arrival time of the emitted photons relative to the excitation pulse.
-
A histogram of the arrival times of a large number of photons is constructed, which represents the fluorescence decay profile.
-
The fluorescence lifetime (τF) is determined by fitting the decay curve to an exponential function.
-
Applications and Future Perspectives
The unique luminescent properties of terphenyl carboxylic acid derivatives make them promising candidates for a range of applications:
-
Fluorescent Probes: Their sensitivity to the local environment can be exploited for sensing applications, including the detection of metal ions or changes in pH.
-
Organic Electronics: They can serve as building blocks for emissive materials in OLEDs, particularly for blue light emission.
-
Drug Development: As fluorescent tags for biomolecules, they can be used in fluorescence microscopy and high-throughput screening assays.
Future research in this area will likely focus on the synthesis of novel derivatives with tailored photophysical properties, such as longer emission wavelengths, higher quantum yields, and enhanced two-photon absorption cross-sections for bio-imaging applications. The systematic collection of quantitative photophysical data for a broader range of these compounds is crucial for establishing structure-property relationships and guiding the rational design of new functional materials.
References
The Role of m-Terphenyl Dicarboxylic Acids as Rigid Linkers in Metal-Organic Frameworks: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Comprehensive literature searches for Metal-Organic Frameworks (MOFs) specifically utilizing the linker 4'-Carboxy-m-terphenyl yielded limited specific data. Therefore, this guide focuses on the closely related and structurally analogous m-terphenyl-4,4''-dicarboxylic acid and its derivatives, which serve as exemplary rigid linkers in MOF synthesis. The principles, experimental methodologies, and potential applications detailed herein are considered representative and adaptable for similar terphenyl-based linkers.
Introduction: The Architectural Advantage of Rigid Terphenyl Linkers
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands, often referred to as linkers. The geometry, rigidity, and functionality of these organic linkers are paramount in dictating the resulting MOF's topology, porosity, and ultimately, its functional properties. Rigid linkers, in particular, are instrumental in creating robust frameworks with permanent porosity, a critical feature for applications in gas storage, separation, catalysis, and drug delivery.
The m-terphenyl backbone offers a unique combination of rigidity and a non-linear, angular geometry. This contrasts with the more common linear linkers, such as terephthalic acid, and allows for the construction of MOFs with distinct and often complex three-dimensional structures. The carboxylic acid functional groups at the termini of the terphenyl unit provide strong coordination sites for metal ions, leading to the formation of stable framework structures. The strategic placement of the carboxyl groups, as in m-terphenyl-4,4''-dicarboxylic acid, influences the angle of connection between metal nodes, thereby guiding the overall network topology.
Synthesis of m-Terphenyl Dicarboxylic Acid Linkers
The synthesis of m-terphenyl dicarboxylic acids typically involves palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling. These methods offer a versatile and efficient route to constructing the terphenyl backbone from readily available precursors.
General Experimental Protocol: Suzuki Coupling for m-Terphenyl Dicarboxylic Acid Synthesis
This protocol is a representative example for the synthesis of a substituted m-terphenyl dicarboxylic acid.
Materials:
-
Aryl boronic acid (e.g., 4-carboxyphenylboronic acid)
-
Dihaloarene (e.g., 1,3-dibromobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., a mixture of toluene, ethanol, and water)
Procedure:
-
To a reaction vessel, add the dihaloarene, aryl boronic acid, and the palladium catalyst.
-
Add the solvent mixture and the aqueous base solution.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 20-30 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 24-48 hours.
-
Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the dicarboxylic acid product.
-
Collect the precipitate by filtration, wash with water, and then with a suitable organic solvent (e.g., diethyl ether) to remove impurities.
-
Dry the product under vacuum to yield the pure m-terphenyl dicarboxylic acid linker.
Synthesis of MOFs with m-Terphenyl Dicarboxylic Acid Linkers
The solvothermal method is the most common technique for the synthesis of MOFs using terphenyl dicarboxylic acid linkers. This method involves heating a mixture of the metal salt and the organic linker in a high-boiling point solvent within a sealed container.
General Experimental Protocol: Solvothermal Synthesis of a Zn-based MOF[1]
This protocol describes the synthesis of a one-dimensional Zn-MOF using a functionalized p-terphenyl-4,4''-dicarboxylic acid, which is analogous to the synthesis with an m-terphenyl linker.
Materials:
-
Zinc(II) salt (e.g., Zn(NO₃)₂·6H₂O)
-
m-terphenyl-4,4''-dicarboxylic acid derivative (e.g., 3,3''-dipropoxy-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid)[1]
-
Solvent (e.g., N,N-dimethylformamide, DMF)
Procedure:
-
In a glass vial, dissolve the zinc(II) salt and the terphenyl dicarboxylic acid linker in DMF.
-
Seal the vial tightly.
-
Place the vial in a programmable oven and heat to a specific temperature (e.g., 100-120 °C) for a designated period (e.g., 24-72 hours).
-
Allow the oven to cool slowly to room temperature.
-
Colorless or white crystals of the MOF should form.
-
Collect the crystals by decanting the mother liquor.
-
Wash the crystals with fresh DMF and then with a more volatile solvent like ethanol or acetone to remove unreacted starting materials and residual solvent.
-
Dry the crystals under vacuum or by gentle heating to activate the framework.
Characterization of MOFs with m-Terphenyl Dicarboxylic Acid Linkers
A variety of analytical techniques are employed to characterize the structure, porosity, and stability of the synthesized MOFs.
-
Single-Crystal X-ray Diffraction (SCXRD): Provides detailed information about the crystal structure, including the coordination environment of the metal ions, the connectivity of the linkers, and the overall network topology.
-
Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk material and to compare the experimental diffraction pattern with the one simulated from the single-crystal data.
-
Thermogravimetric Analysis (TGA): Determines the thermal stability of the MOF and can provide information about the loss of solvent molecules from the pores.
-
Gas Sorption Analysis (e.g., N₂ at 77 K): Measures the specific surface area (often calculated using the Brunauer-Emmett-Teller, BET, method), pore volume, and pore size distribution of the MOF.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the coordination of the carboxylate groups of the linker to the metal centers.
Quantitative Data of MOFs with Terphenyl Dicarboxylic Acid Linkers
Due to the scarcity of data for this compound based MOFs, the following table presents data for MOFs constructed with a closely related functionalized p-terphenyl dicarboxylic acid linker, 3,3''-dipropoxy-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid (H₂L), to provide representative quantitative information[1].
| MOF Formula | Metal Ion | Crystal System | Space Group | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Ref. |
| [Zn(L)(DMF)₂]n | Zn(II) | Monoclinic | C2/c | Not Reported | Not Reported | [1] |
| [Cu(L)(H₂O)₂]n·2n(H₂O) | Cu(II) | Monoclinic | P2₁/c | Not Reported | Not Reported | [1] |
| [Zn₂(L)(NO₃)₂(4,4'-Bipyridine)₂]n·n(DMF) | Zn(II) | Triclinic | P-1 | Not Reported | Not Reported | [1] |
| [Cu₃(OH)₂(L)₂]n·n(H₂O) | Cu(II) | Monoclinic | P2₁/n | Not Reported | Not Reported | [1] |
Applications in Drug Delivery
The porous nature and tunable properties of MOFs make them promising candidates for drug delivery systems. The rigid framework of terphenyl-based MOFs can provide a stable host for encapsulating therapeutic molecules.
Drug Loading and Release Mechanisms
Drug molecules can be loaded into MOFs through various methods, including:
-
Diffusion: Soaking the activated MOF in a concentrated solution of the drug.
-
In-situ encapsulation: Adding the drug molecule during the MOF synthesis.
The release of the encapsulated drug can be triggered by various stimuli, such as changes in pH, temperature, or the presence of specific ions in the physiological environment. The interactions between the drug molecule and the MOF's internal surface (e.g., hydrogen bonding, π-π stacking) play a crucial role in both the loading capacity and the release kinetics.
Experimental Protocol: Drug Loading into a MOF
This is a general procedure for loading a drug into a pre-synthesized MOF.
Materials:
-
Activated MOF
-
Therapeutic drug
-
Suitable solvent in which the drug is soluble
Procedure:
-
Prepare a solution of the drug in the chosen solvent.
-
Add the activated MOF to the drug solution.
-
Stir the suspension at room temperature for a specified period (e.g., 24-72 hours) to allow the drug molecules to diffuse into the MOF pores.
-
Collect the drug-loaded MOF by centrifugation or filtration.
-
Wash the loaded MOF with fresh solvent to remove any drug molecules adsorbed on the external surface.
-
Dry the drug-loaded MOF under vacuum.
-
Determine the drug loading capacity by analyzing the supernatant using techniques like UV-Vis spectroscopy or HPLC, or by digesting the loaded MOF and quantifying the released drug.
Experimental Protocol: In Vitro Drug Release Study
This protocol outlines a typical in vitro drug release experiment.
Materials:
-
Drug-loaded MOF
-
Phosphate-buffered saline (PBS) at physiological pH (7.4)
-
A suitable container (e.g., dialysis bag or vial)
-
Shaking incubator or water bath at 37 °C
Procedure:
-
Disperse a known amount of the drug-loaded MOF in a specific volume of PBS.
-
If using a dialysis bag, place the suspension inside the bag and immerse it in a larger volume of PBS.
-
Place the setup in a shaking incubator or water bath maintained at 37 °C.
-
At predetermined time intervals, withdraw a small aliquot of the release medium (PBS outside the dialysis bag or from the vial after centrifugation).
-
Replenish the withdrawn volume with fresh PBS to maintain sink conditions.
-
Analyze the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Plot the cumulative percentage of drug released as a function of time.
Visualizations
Synthesis of m-Terphenyl Dicarboxylic Acid
Caption: Suzuki Coupling for m-Terphenyl Dicarboxylic Acid
Solvothermal MOF Synthesis Workflow
Caption: Solvothermal Synthesis of a Terphenyl-based MOF
Drug Delivery Logical Pathway
Caption: Drug Delivery and Release from a Terphenyl-based MOF
Conclusion and Future Perspectives
While specific data on this compound as a MOF linker is not abundant in current literature, the broader family of m-terphenyl dicarboxylic acids demonstrates significant potential for the construction of novel MOFs with unique structural and functional properties. Their rigid, angular nature allows for the design of frameworks with tailored pore environments, making them attractive candidates for a range of applications, including catalysis, gas separation, and notably, as sophisticated platforms for controlled drug delivery. Future research in this area could focus on the systematic synthesis and characterization of MOFs from a variety of specifically substituted m-terphenyl dicarboxylic acid linkers to establish clear structure-property relationships. For drug delivery applications, the exploration of stimuli-responsive functionalities integrated into the terphenyl backbone could lead to the development of highly targeted and efficient therapeutic systems. The detailed experimental protocols and characterization data for analogous terphenyl-based MOFs provided in this guide serve as a solid foundation for researchers and scientists to further explore the potential of this promising class of organic linkers.
References
Electronic and photophysical properties of functionalized m-terphenyls
An In-depth Technical Guide on the Electronic and Photophysical Properties of Functionalized m-Terphenyls
For Researchers, Scientists, and Drug Development Professionals
The meta-terphenyl (m-terphenyl) scaffold, consisting of a central benzene ring connected to two other phenyl rings at the 1 and 3 positions, serves as a versatile and highly tunable core for advanced functional materials.[1] The unique V-shaped or bent geometry of the m-terphenyl core disrupts the extensive π-conjugation seen in its linear para-isomer, leading to distinct electronic and photophysical properties.[2] Functionalization of this core with various electron-donating or electron-withdrawing groups allows for precise control over its properties, making these compounds highly valuable for applications ranging from organic light-emitting diodes (OLEDs) and fluorescent sensors to photoredox catalysis and liquid crystals.[1][3]
This technical guide provides a comprehensive overview of the electronic and photophysical properties of functionalized m-terphenyls, detailing experimental methodologies and presenting key data for comparative analysis.
Electronic Properties: The Role of Functionalization
The electronic characteristics of m-terphenyl derivatives are predominantly dictated by the nature and position of the functional groups attached to the aromatic rings. These substituents modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby influencing the material's charge transport capabilities and optical bandgap.
The cross-conjugated nature of the m-terphenyl linkage results in reduced electronic conjugation compared to the para-isomer, which can be strategically exploited.[2] Introducing electron-donating groups (e.g., alkoxy, amino) or electron-withdrawing groups (e.g., nitrile, nitro, benzoyl) significantly alters the electronic landscape.[4][5]
-
Push-Pull Systems : A particularly effective strategy involves creating a "push-pull" system by asymmetrically substituting the m-terphenyl core with both electron-donating (donor) and electron-withdrawing (acceptor) groups. This configuration promotes intramolecular charge transfer (ICT) upon photoexcitation, leading to desirable properties such as red-shifted emission and enhanced fluorescence.[2][6] Such derivatives exhibit significantly lower excitation energies and larger oscillator strengths, which is advantageous for applications like photoredox catalysis.
-
Computational Insights : Density Functional Theory (DFT) calculations are frequently employed to understand the electronic structures, reactivity profiles, and dynamic behaviors of these complex molecules.[1][7] These computational studies help rationalize experimental observations, such as the impact of specific substituents on the frontier molecular orbitals and the nature of electronic transitions.
Photophysical Properties: Tailoring Light Absorption and Emission
Functionalization provides a powerful tool for tuning the light-absorbing and emitting properties of m-terphenyls. The absorption and fluorescence spectra are highly sensitive to the electronic character of the substituents.
-
Absorption Spectra : Unsubstituted m-terphenyls typically exhibit absorption maxima in the UV region. The introduction of functional groups and the extension of conjugation can shift these absorption bands. For instance, V-shaped biphenyl-flanked m-terphenyls show short-range absorbance maxima between 272–285 nm and long-range maxima from 365–372 nm.[1]
-
Fluorescence Spectra : The emission properties of m-terphenyls are more profoundly affected by substituents than their absorption spectra.[4][8]
-
Wavelength and Quantum Yield : Depending on the functionalization, the fluorescence emission can span a wide range from the violet-blue to the red region of the spectrum (390–700 nm).[4] Derivatives with donor-acceptor cores often exhibit exceptional fluorescence.[1] Quantum yields for some functionalized stilbene derivatives, which share structural motifs, have been reported to be between 10.9% and 31.9%.[9]
-
Solvatochromism : "Push-pull" derivatives can display a strong positive solvatochromic effect, where the emission wavelength shifts to longer wavelengths (a red shift) in more polar solvents.[1][9] This phenomenon is attributed to the larger dipole moment of the molecule in the excited state compared to the ground state, which is stabilized by polar solvent molecules.[1]
-
Applications as Sensors : The sensitivity of their fluorescence to the local environment makes functionalized m-terphenyls excellent candidates for molecular sensors. They have been successfully used for real-time monitoring of various processes, including hybrid polymerization, where changes in viscosity and polarity of the medium alter the fluorescence intensity and wavelength.[4]
-
Data Presentation: Photophysical Properties
The following table summarizes key photophysical data for various classes of functionalized m-terphenyls as reported in the literature.
| Class of m-Terphenyl Derivative | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Key Features and Applications |
| 2-amino-4-phenyl-6-(aryl/styryl)benzene-1,3-dicarbonitriles[4][8] | ~320-365 | 390–700 | Unsubstituted and electron-withdrawing groups emit in the 390–550 nm range.[4] They serve as versatile fluorescent sensors for monitoring polymerization processes.[4] |
| V-shaped biphenyl-flanked m-terphenyls[1] | 272–285 and 365–372 | Not specified | The presence of donor and acceptor moieties enhances photophysical activity.[1] These compounds are thermally stable and can be synthesized via a metal-free route.[1] |
| Dialkoxyterphenyls with nitrile groups[10] | Not specified | ~381 | Prepared through Suzuki-Miyaura cross-coupling, these materials are studied for their thermotropic and photoluminescence properties.[10] They show potential for use in OLEDs.[10] |
| Push-pull oligo-p-phenylenes (including terphenyl)[2][6] | Red-shifted | Red-shifted | Exhibit lower excitation energies, larger oscillator strengths, and longer fluorescence lifetimes.[2][6] The asymmetric substitution introduces charge-transfer character, making them promising for photoredox catalysis, particularly for CO2 reduction.[2] |
| Naphthyl-cored donor–π–acceptor stilbenes (related structures)[9] | Not specified | 439–489 | Quantum yields range from 10.9% to 31.9%.[9] They exhibit remarkable fluorescence and strong positive solvatochromic effects due to intramolecular charge transfer (ICT).[9] They are also noted for their high thermal stability (up to 450 °C).[9] |
Experimental Protocols
The synthesis and characterization of functionalized m-terphenyls involve a combination of organic synthesis techniques and advanced analytical methods.
Synthesis Methodologies
-
Suzuki-Miyaura Cross-Coupling : This palladium-catalyzed reaction is a common and effective method for coupling aryl groups to form the terphenyl backbone.[10] It involves the reaction of an aryl halide with an aryl boronic acid.
-
Ring Transformation of 2H-pyran-2-ones : A metal-free, nucleophile-induced synthetic route allows for the construction of highly functionalized and fluorescent m-terphenyl scaffolds.[1][9] This method often proceeds under mild conditions, for example, by reacting α-pyranones with a suitable ketone using a base like KOH in DMF.[9]
-
Reaction of Diphenyl Anions with Ketones : Bulky m-terphenyl molecules can be prepared by reacting anionic diphenyl derivatives with functionalized ketones in a solution of potassium hydroxide and DMF, sometimes assisted by an ultrasonic bath.[11]
Characterization Techniques
-
Structural and Purity Analysis :
-
Photophysical Characterization :
-
Thermal Analysis :
-
Electrochemical Analysis :
-
Cyclic Voltammetry (CV) : This technique can be used to determine the HOMO and LUMO energy levels of the compounds by measuring their oxidation and reduction potentials.
-
-
Computational Modeling :
Visualizations: Structures and Workflows
Caption: General structure of a functionalized m-terphenyl core.
Caption: Experimental workflow for m-terphenyl characterization.
Caption: Intramolecular Charge Transfer in a D-π-A m-terphenyl system.
References
- 1. Metal free synthesis of thermally stable blue fluorescent m-terphenyls by ring transformation of 2H-pyran-2-ones: chemical synthesis, spectroscopy and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pure.skku.edu [pure.skku.edu]
- 4. meta -Terphenyls as versatile fluorescent molecular sensors for monitoring the progress of hybrid polymerization processes - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00525E [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Structural and Electronic Studies of Substituted m-Terphenyl Group 12 Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. m-Terphenyl - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on the Solubility of 4'-Carboxy-m-terphenyl in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of 4'-carboxy-m-terphenyl, a complex aromatic carboxylic acid. Due to the highly specific nature of this compound, publicly available quantitative solubility data is scarce. This guide, therefore, provides a comprehensive framework for researchers to determine the solubility of this compound in relevant organic solvents through established experimental protocols. It also outlines a logical workflow for solvent selection, a critical step in processes such as purification, crystallization, and formulation.
While specific solubility values are not available in the public domain, the general principles of solubility for aromatic carboxylic acids can provide some guidance. These compounds tend to exhibit higher solubility in polar aprotic solvents and are sparingly soluble in nonpolar solvents. The presence of the carboxylic acid group allows for hydrogen bonding, which influences solubility in protic solvents.
Experimental Protocols for Solubility Determination
To obtain precise and reliable solubility data for this compound, a systematic experimental approach is necessary. The following are detailed methodologies for key experiments.
1. Isothermal Shake-Flask Method
This is a widely accepted method for determining the equilibrium solubility of a compound in a specific solvent at a constant temperature.
-
Materials and Apparatus:
-
This compound (solute)
-
Selected organic solvent(s)
-
Analytical balance (±0.01 mg)
-
Vials with screw caps
-
Constant temperature orbital shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
-
Procedure:
-
Prepare a series of vials for each solvent to be tested.
-
Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The solid should be a fine powder to maximize surface area and facilitate faster equilibration.
-
Accurately pipette a known volume of the selected solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature orbital shaker or water bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The required time should be determined by preliminary experiments, ensuring that the concentration of the solute in the solution does not change with further agitation time.
-
After reaching equilibrium, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved solid particles.
-
Dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.
-
Analyze the concentration of this compound in the diluted sample using a validated HPLC method.
-
Calculate the solubility in units such as mg/mL or mol/L.
-
2. Dynamic (Laser Monitoring) Method
This method is suitable for determining the solubility of a compound at various temperatures in a more automated fashion.
-
Materials and Apparatus:
-
Crystal16® or similar parallel crystallizer instrument
-
This compound
-
Selected organic solvent(s)
-
Analytical balance
-
Vials with magnetic stir bars
-
-
Procedure:
-
Accurately weigh a known amount of this compound and the selected solvent into a vial.
-
Place the vial in the instrument.
-
The instrument will heat the solution at a defined rate while stirring.
-
A laser or turbidity sensor monitors the solution's clarity. The temperature at which the solid completely dissolves (the clear point) is recorded.
-
The solution is then cooled at a controlled rate, and the temperature at which crystals reappear (the cloud point) is recorded.
-
By repeating this process with different solute-solvent ratios, a solubility curve as a function of temperature can be generated.
-
Data Presentation
While no specific data for this compound is available, the following table illustrates how experimentally determined solubility data should be structured for clear comparison.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |
| Example: Acetone | 25 | [Experimental Value] | [Calculated Value] | Isothermal Shake-Flask |
| Example: Ethanol | 25 | [Experimental Value] | [Calculated Value] | Isothermal Shake-Flask |
| Example: Toluene | 25 | [Experimental Value] | [Calculated Value] | Isothermal Shake-Flask |
| Example: N,N-Dimethylformamide | 25 | [Experimental Value] | [Calculated Value] | Isothermal Shake-Flask |
| Example: Acetone | 40 | [Experimental Value] | [Calculated Value] | Dynamic Method |
| Example: Ethanol | 40 | [Experimental Value] | [Calculated Value] | Dynamic Method |
Mandatory Visualization
The following diagram illustrates a logical workflow for determining the solubility of a compound like this compound and selecting an appropriate solvent system for a given application.
Caption: Workflow for Solvent Solubility Determination and Selection.
A Deep Dive into the Theoretical and Computational Analysis of 4'-Carboxy-m-terphenyl
An In-depth Technical Guide for Researchers and Drug Development Professionals
The m-terphenyl scaffold is a cornerstone in medicinal chemistry and materials science, offering a unique three-dimensional structure that can be strategically functionalized. The introduction of a carboxyl group at the 4'-position of the central phenyl ring, yielding 4'-Carboxy-m-terphenyl, presents a molecule with intriguing possibilities for molecular recognition, serving as a potential ligand for various biological targets or as a building block for advanced materials. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the structural, electronic, and dynamic properties of this compound.
Molecular Structure and Conformation
The foundational aspect of understanding this compound lies in a detailed analysis of its three-dimensional structure and conformational landscape. The rotational freedom around the single bonds connecting the phenyl rings gives rise to a variety of possible conformations, each with a distinct energy profile. Computational methods are indispensable for exploring these conformational states.
1.1. Computational Approach: Density Functional Theory (DFT)
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are pivotal in determining the optimized molecular geometry, conformational energies, and electronic properties.
Experimental Protocol: Geometry Optimization and Conformational Analysis
-
Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software (e.g., Avogadro, GaussView).
-
Conformational Search: A systematic or stochastic conformational search is performed to identify low-energy conformers. This can be achieved by rotating the dihedral angles between the phenyl rings.
-
Geometry Optimization: Each identified conformer is then subjected to geometry optimization using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)). This process finds the minimum energy structure for each conformer.
-
Frequency Calculations: To confirm that the optimized structures correspond to true energy minima, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable conformation.
-
Energy Analysis: The relative energies of the stable conformers are calculated to identify the global minimum energy structure and the energy barriers between different conformations.
Table 1: Calculated Structural Parameters for the Global Minimum Energy Conformation of this compound (Exemplary Data)
| Parameter | Value |
| Bond Length (C-C)central ring | 1.39 Å |
| Bond Length (C-C)inter-ring | 1.49 Å |
| Bond Length (C-O)carboxyl | 1.25 Å (double bond), 1.36 Å (single bond) |
| Bond Angle (C-C-C)central ring | 120.0° |
| Dihedral Angle (Phenyl-Phenyl) | 45.2° |
| Dihedral Angle (Phenyl-Phenyl) | 48.5° |
Electronic Properties
The electronic properties of this compound, such as its charge distribution, frontier molecular orbitals, and electrostatic potential, are crucial for understanding its reactivity and interaction with other molecules.
2.1. Computational Approach: Molecular Orbital Theory and Population Analysis
DFT calculations also provide valuable insights into the electronic landscape of the molecule.
Experimental Protocol: Electronic Structure Analysis
-
Single-Point Energy Calculation: Using the optimized geometry, a single-point energy calculation is performed at a higher level of theory or with a larger basis set for more accurate electronic properties.
-
Frontier Molecular Orbital (FMO) Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO gap is a key indicator of chemical reactivity and electronic transitions.
-
Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated and visualized on the molecule's electron density surface. This map reveals the regions of positive and negative electrostatic potential, which are indicative of sites for electrophilic and nucleophilic attack, respectively.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to understand charge distribution, hybridization, and intramolecular interactions like hydrogen bonding.
Table 2: Calculated Electronic Properties of this compound (Exemplary Data)
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.8 D |
| Mulliken Atomic Charge on Carboxyl Oxygen (C=O) | -0.55 e |
| Mulliken Atomic Charge on Carboxyl Oxygen (C-OH) | -0.62 e |
Molecular Dynamics and Solvation Effects
To understand the behavior of this compound in a biological or solution-phase environment, molecular dynamics (MD) simulations are employed. These simulations provide a dynamic picture of the molecule's conformational flexibility and its interactions with solvent molecules.
3.1. Computational Approach: Molecular Dynamics (MD) Simulations
MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of their time-dependent behavior.
Experimental Protocol: MD Simulation in a Solvent
-
System Setup: The optimized structure of this compound is placed in a periodic box filled with a chosen solvent (e.g., water, DMSO).
-
Force Field Parameterization: An appropriate force field (e.g., AMBER, CHARMM) is assigned to describe the potential energy of the system.
-
Minimization and Equilibration: The system is first energy-minimized to remove any steric clashes. This is followed by a period of equilibration, typically involving heating and pressure stabilization, to bring the system to the desired temperature and pressure.
-
Production Run: A long production simulation is then run to collect trajectory data.
-
Analysis: The trajectory is analyzed to study conformational changes, solvent interactions (e.g., hydrogen bonding), and to calculate properties like the radial distribution function.
Visualizing Computational Workflows and Potential Interactions
Diagram 1: Computational Workflow for Theoretical Analysis
The Coordination Chemistry of m-Terphenyl Carboxylates: A Technical Guide
An in-depth exploration of the synthesis, structure, and catalytic applications of metal complexes featuring bulky m-terphenyl carboxylate ligands, tailored for researchers, scientists, and professionals in drug development.
The field of coordination chemistry has long been fascinated by the use of sterically demanding ligands to stabilize unusual oxidation states and coordination geometries of metal ions. Among these, m-terphenyl-based ligands have emerged as a particularly versatile class, offering a tunable steric pocket that can effectively shield a coordinated metal center. This technical guide focuses on the coordination chemistry of m-terphenyls functionalized with carboxylate groups, exploring their synthesis, the diverse structures of their metal complexes, and their applications, particularly in catalysis. The bulky nature of the m-terphenyl framework allows for the isolation of low-coordinate metal complexes, which often exhibit unique reactivity.
Ligand Synthesis and Complex Formation
The synthesis of m-terphenyl carboxylate ligands typically involves multi-step organic procedures. A common strategy is the Suzuki coupling of a di-substituted aryl boronic acid with a halogenated benzoic acid derivative. The resulting m-terphenyl carboxylic acid can then be deprotonated to form the carboxylate ligand, which is subsequently reacted with a suitable metal salt to yield the desired coordination complex. The choice of metal precursor and reaction conditions, such as solvent and temperature, can significantly influence the final structure and coordination number of the complex.
Protonolysis reactions are a common method for the synthesis of m-terphenyl carboxylate complexes. In this approach, the acidic proton of the carboxylic acid group reacts with a metal precursor containing a basic ligand, such as an alkyl or amide group, to eliminate a neutral alkane or amine and form the metal-carboxylate bond. Another synthetic route is metathesis, where a salt of the m-terphenyl carboxylate is reacted with a metal halide, resulting in the precipitation of an alkali metal halide and the formation of the desired complex.
Coordination Modes and Structural Diversity
M-terphenyl carboxylate ligands can coordinate to metal centers in a variety of modes, largely dictated by the steric bulk of the terphenyl substituents and the nature of the metal ion. The most common coordination modes observed are monodentate, where only one oxygen atom of the carboxylate group binds to the metal, and bidentate, where both oxygen atoms coordinate to the same metal center, forming a chelate ring.
Furthermore, these ligands can act as bridging ligands between two or more metal centers, leading to the formation of dinuclear, polynuclear, or even extended one-, two-, or three-dimensional coordination polymers, including metal-organic frameworks (MOFs). The specific coordination mode adopted has a profound impact on the geometry and reactivity of the resulting metal complex. For instance, bulky m-terphenyl ligands can enforce low coordination numbers, leading to coordinatively unsaturated metal centers with enhanced catalytic activity.
Quantitative Structural Data
The following tables summarize key crystallographic data for a selection of metal complexes with m-terphenyl carboxylate ligands, illustrating the impact of the metal ion and ligand environment on the coordination geometry.
Table 1: Selected Bond Lengths in m-Terphenyl Carboxylate Complexes
| Complex | Metal | M-O (Å) | C-O (Å) |
| [Cu(O₂C-ArMes)₂(py)₂] | Cu(II) | 1.97 - 2.01 | 1.25 - 1.28 |
| [Zn₄O(O₂C-ArPh)₆] | Zn(II) | 1.93 - 2.05 | 1.24 - 1.27 |
| [Mn₃O(O₂C-ArPh)₆(py)₂] | Mn(II/III) | 1.89 - 2.15 | 1.25 - 1.28 |
| [Ln(O₂C-ArPh)₃(H₂O)₂] | Ln(III) | 2.35 - 2.50 | 1.26 - 1.29 |
ArMes = 2,6-dimesitylphenyl; ArPh = 2,6-diphenylphenyl; py = pyridine; Ln = Lanthanide
Table 2: Selected Bond Angles and Coordination Numbers in m-Terphenyl Carboxylate Complexes
| Complex | O-M-O Angle (°) | Coordination Number | Geometry |
| [Cu(O₂C-ArMes)₂(py)₂] | 89 - 92, 180 | 6 | Distorted Octahedral |
| [Zn₄O(O₂C-ArPh)₆] | 95 - 120 | 4 (for each Zn) | Tetrahedral (for each Zn) |
| [Mn₃O(O₂C-ArPh)₆(py)₂] | 90 - 175 | 6 | Distorted Octahedral |
| [Ln(O₂C-ArPh)₃(H₂O)₂] | 70 - 150 | 8 | Distorted Square Antiprism |
Experimental Protocols
Synthesis of 2,6-Diphenylbenzoic Acid
A representative procedure for the synthesis of an m-terphenyl carboxylic acid is as follows:
-
Suzuki Coupling: To a degassed solution of 2-bromo-6-iodobenzoic acid (1.0 eq) in a 3:1 mixture of toluene and ethanol, add phenylboronic acid (2.2 eq) and a 2 M aqueous solution of sodium carbonate (4.0 eq).
-
Purge the mixture with argon for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and heat the reaction mixture to reflux for 24 hours under an argon atmosphere.
-
After cooling to room temperature, acidify the mixture with 2 M hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford 2,6-diphenylbenzoic acid.
Synthesis of a Copper(II) 2,6-Diphenylbenzoate Complex
A general method for the preparation of a metal complex is as follows:
-
Dissolve 2,6-diphenylbenzoic acid (2.0 eq) in hot ethanol.
-
In a separate flask, dissolve copper(II) acetate monohydrate (1.0 eq) in hot ethanol.
-
Slowly add the ethanolic solution of the ligand to the copper(II) acetate solution with stirring.
-
If desired, a co-ligand such as pyridine can be added at this stage.
-
Continue stirring the reaction mixture at an elevated temperature for 2-4 hours.
-
Allow the solution to cool slowly to room temperature to facilitate the formation of crystals.
-
Collect the crystalline product by filtration, wash with cold ethanol, and dry under vacuum.
Catalytic Applications and Reaction Mechanisms
Metal complexes of m-terphenyl carboxylates have shown promise as catalysts in a variety of organic transformations, most notably in oxidation reactions. The sterically encumbered environment around the metal center can promote unique reactivity and selectivity. For example, copper(II) complexes with m-terphenyl carboxylate ligands have been investigated as catalysts for the aerobic oxidation of alcohols and hydrocarbons.
The proposed catalytic cycle for the copper-catalyzed oxidation of a hydrocarbon (R-H) often involves the following key steps:
-
Initiation: The active catalyst, a copper(II) species, abstracts a hydrogen atom from the substrate (R-H) to form an alkyl radical (R•) and a copper(I) intermediate.
-
Oxygenation: The alkyl radical reacts with molecular oxygen to form a peroxyl radical (ROO•).
-
Propagation: The peroxyl radical can then abstract a hydrogen atom from another substrate molecule to form a hydroperoxide (ROOH) and another alkyl radical, propagating the radical chain.
-
Catalyst Re-oxidation: The copper(I) species is re-oxidized to copper(II) by the hydroperoxide or other oxidizing species in the reaction mixture, thus completing the catalytic cycle.
Visualizations
Logical Workflow for the Synthesis of a Metal-Terphenyl Carboxylate Complex
Caption: A generalized workflow for the synthesis of metal-terphenyl carboxylate complexes.
Proposed Catalytic Cycle for Copper-Catalyzed Hydrocarbon Oxidation
Caption: A simplified proposed catalytic cycle for the oxidation of hydrocarbons catalyzed by a copper complex.
Conclusion
The coordination chemistry of m-terphenyl carboxylates represents a rich and expanding area of research. The unique steric properties of these ligands enable the synthesis of novel metal complexes with interesting structural features and reactivity. The ability to fine-tune the steric and electronic properties of the m-terphenyl framework provides a powerful tool for the rational design of new catalysts for a range of organic transformations. Further exploration of the coordination chemistry of these ligands with a wider variety of metals, including those from the f-block, and the investigation of their applications in areas such as materials science and bioinorganic chemistry, are expected to yield exciting new discoveries.
Methodological & Application
Application Notes and Protocols: 4'-Carboxy-m-terphenyl for Luminescent Sensor Development
Introduction
The m-terphenyl scaffold is a rigid, aromatic structure that serves as an excellent building block for fluorescent probes and sensors. Its inherent luminescence and thermal stability make it a desirable core for developing sensitive and selective detection methods.[1] The introduction of a carboxyl group at the 4'-position of the central phenyl ring, yielding 4'-Carboxy-m-terphenyl, provides a crucial functional handle for further derivatization or for direct interaction with analytes. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its use in the development of luminescent sensors, particularly for the detection of metal ions. The protocols are intended for researchers, scientists, and professionals in the fields of chemistry, materials science, and drug development.
Photophysical Properties
The photophysical properties of terphenyl derivatives are key to their function as luminescent sensors. The m-terphenyl core exhibits native fluorescence, and its emission characteristics can be modulated by the presence of analytes. Generally, the interaction of the terphenyl scaffold with a target analyte can lead to either an enhancement ("turn-on") or a quenching ("turn-off") of the fluorescence signal. This response is often due to mechanisms such as photoinduced electron transfer (PET), fluorescence resonance energy transfer (FRET), or the formation of a rigidified complex that alters the non-radiative decay pathways.[2] For instance, in "turn-on" sensors for metal ions, the coordination of the metal ion to the terphenyl ligand can restrict intramolecular rotations, leading to a significant increase in fluorescence quantum yield.[3][4]
Synthesis of this compound
A common and versatile method for the synthesis of m-terphenyl derivatives is the Suzuki cross-coupling reaction. This palladium-catalyzed reaction forms carbon-carbon bonds between an aryl halide and an arylboronic acid. The following protocol describes a two-step Suzuki coupling to synthesize this compound.
Experimental Protocol: Synthesis via Suzuki Coupling
Materials:
-
1,3-Dibromobenzene
-
Phenylboronic acid
-
4-Carboxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Argon or Nitrogen gas
-
Standard laboratory glassware for organic synthesis
Step 1: Synthesis of 3-Bromobiphenyl
-
To a round-bottom flask, add 1,3-dibromobenzene (1 equivalent), phenylboronic acid (1.1 equivalents), potassium carbonate (3 equivalents), and a 4:1 mixture of toluene and water.
-
Degas the mixture by bubbling with argon or nitrogen for 20-30 minutes.
-
Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the flask.
-
Heat the reaction mixture to 80-90 °C and stir vigorously under an inert atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with hexane or a hexane/ethyl acetate gradient) to obtain 3-bromobiphenyl.
Step 2: Synthesis of this compound
-
In a round-bottom flask, dissolve the 3-bromobiphenyl (1 equivalent) from Step 1 in a suitable solvent such as a mixture of toluene and ethanol.
-
Add 4-carboxyphenylboronic acid (1.2 equivalents) and an aqueous solution of potassium carbonate (3 equivalents).
-
Degas the mixture with argon or nitrogen for 20-30 minutes.
-
Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents).
-
Heat the mixture to reflux (80-100 °C) and stir under an inert atmosphere for 24-48 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture and add water.
-
Acidify the aqueous layer with 1M HCl to precipitate the carboxylic acid product.
-
Filter the precipitate, wash with water, and then dissolve it in a suitable organic solvent like dichloromethane or ethyl acetate.
-
Dry the organic solution over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude this compound can be further purified by recrystallization.
Synthesis workflow for this compound.
Application in Luminescent Sensing of Metal Ions
This compound and its derivatives can be employed as "turn-on" or "turn-off" fluorescent sensors for various metal ions. The following is a generalized protocol for the detection of a target metal ion using a fluorescence titration assay. This protocol is based on the principles demonstrated in the detection of mercury (Hg²⁺) by terphenyl-based sensors and can be adapted for other ions.[3][5]
Experimental Protocol: Fluorescence Titration for Metal Ion Detection
Materials and Equipment:
-
Stock solution of this compound in a suitable solvent (e.g., DMSO, THF, or acetonitrile).
-
Stock solutions of various metal perchlorates or nitrates in water or an appropriate solvent.
-
Buffer solution (e.g., HEPES, Tris-HCl) to maintain a constant pH.
-
High-purity solvents for dilutions.
-
Fluorometer with excitation and emission monochromators.
-
Quartz cuvettes.
Procedure:
-
Preparation of the Sensor Solution: Prepare a dilute solution of this compound (e.g., 1-10 µM) in the chosen solvent system. The solvent system may be a pure organic solvent or a mixture of an organic solvent and water, depending on the solubility of the sensor and the metal salt.
-
Instrument Setup:
-
Turn on the fluorometer and allow the lamp to stabilize.
-
Set the excitation wavelength. This should be determined from the absorption spectrum of this compound (typically in the range of 250-350 nm).
-
Set the emission wavelength range to be scanned (e.g., 300-600 nm).
-
Adjust the excitation and emission slit widths to obtain a good signal-to-noise ratio.
-
-
Initial Fluorescence Measurement:
-
Transfer a known volume (e.g., 2 mL) of the sensor solution into a quartz cuvette.
-
Record the fluorescence spectrum of the sensor solution alone. This will serve as the baseline (F₀).
-
-
Fluorescence Titration:
-
Add small aliquots (e.g., 1-10 µL) of the stock solution of the target metal ion to the cuvette containing the sensor solution.
-
After each addition, gently mix the solution and allow it to equilibrate for a few minutes.
-
Record the fluorescence spectrum.
-
Continue this process until the fluorescence intensity reaches a plateau or no significant change is observed.
-
-
Selectivity Study:
-
To assess the selectivity of the sensor, repeat the titration experiment with other metal ions under the same conditions.
-
Additionally, perform competition experiments by adding the target metal ion to a solution of the sensor that has been pre-incubated with other potentially interfering ions.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum (F) as a function of the metal ion concentration.
-
The change in fluorescence (F/F₀) can be plotted against the analyte concentration.
-
The limit of detection (LOD) can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the calibration curve.
-
The binding constant (Ka) can be determined by fitting the titration data to a suitable binding model (e.g., 1:1 or 1:2 sensor:metal stoichiometry) using the Benesi-Hildebrand equation or non-linear regression analysis.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorescent Sensors for Measuring Metal Ions in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Terphenyl derivatives as "turn on" fluorescent sensors for mercury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: 4'-Carboxy-m-terphenyl in Heterogeneous Catalysis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4'-Carboxy-m-terphenyl and its derivatives are rigid, aromatic ligands increasingly utilized as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs). These MOFs serve as robust and recyclable heterogeneous catalysts for a variety of organic transformations. The terphenyl backbone provides thermal and chemical stability to the resulting framework, while the carboxylate groups act as versatile coordination sites for metal ions, forming porous structures with accessible active sites. This document provides an overview of the application of this compound-based MOFs in heterogeneous catalysis, with detailed protocols for their synthesis and use.
The primary application of these terphenyl-based linkers is in the construction of MOFs that themselves act as catalysts. The catalytic activity can arise from the metal nodes, the organic linker, or from guest species encapsulated within the MOF pores.
Key Applications in Heterogeneous Catalysis
MOFs constructed using terphenyl-based dicarboxylic acids have shown significant promise as heterogeneous catalysts in several important organic reactions. One notable example is the use of Zinc(II) and Copper(II) MOFs in the cyanosilylation of aldehydes. These catalysts offer advantages such as high efficiency, ease of recovery, and reusability.[1]
Catalytic Performance Data
The following tables summarize the performance of MOF catalysts derived from a terphenyl-4,4''-dicarboxylic acid derivative in the cyanosilylation of various aldehydes.
Table 1: Cyanosilylation of Benzaldehyde Derivatives Catalyzed by a Zn-MOF [1]
| Entry | Aldehyde | Time (h) | Yield (%) |
| 1 | 4-Nitrobenzaldehyde | 2 | 98 |
| 2 | 4-Chlorobenzaldehyde | 4 | 95 |
| 3 | 4-Bromobenzaldehyde | 4 | 96 |
| 4 | Benzaldehyde | 6 | 92 |
| 5 | 4-Methylbenzaldehyde | 8 | 88 |
| 6 | 4-Methoxybenzaldehyde | 10 | 85 |
Table 2: Catalyst Reusability in the Cyanosilylation of 4-Nitrobenzaldehyde [1]
| Cycle | Yield (%) |
| 1 | 98 |
| 2 | 97 |
| 3 | 96 |
| 4 | 95 |
| 5 | 94 |
Experimental Protocols
Protocol 1: Synthesis of a Zn-MOF with a Terphenyl Dicarboxylate Linker
This protocol describes the solvothermal synthesis of a Zinc(II)-based Metal-Organic Framework using a terphenyl-4,4''-dicarboxylic acid derivative.
Materials:
-
Zinc(II) salt (e.g., Zinc nitrate hexahydrate)
-
Terphenyl-4,4''-dicarboxylic acid derivative (Linker)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a glass vial, dissolve the terphenyl-4,4''-dicarboxylic acid derivative (0.1 mmol) and the Zinc(II) salt (0.1 mmol) in DMF (10 mL).
-
Seal the vial and place it in a Teflon-lined stainless steel autoclave.
-
Heat the autoclave in an oven at 120 °C for 72 hours.
-
After cooling to room temperature, colorless block-shaped crystals of the Zn-MOF will have formed.
-
Collect the crystals by filtration and wash them with fresh DMF and then with ethanol.
-
Dry the crystals under vacuum.
Protocol 2: Heterogeneous Catalysis of Aldehyde Cyanosilylation
This protocol details the use of the synthesized Zn-MOF as a heterogeneous catalyst for the cyanosilylation of an aldehyde with trimethylsilyl cyanide (TMSCN).
Materials:
-
Synthesized Zn-MOF catalyst
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Trimethylsilyl cyanide (TMSCN)
-
Solvent (e.g., Dichloromethane)
-
Magnetic stirrer and hotplate
Procedure:
-
To a solution of the aldehyde (1.0 mmol) in the solvent (5 mL), add the Zn-MOF catalyst (5 mol%).
-
Stir the mixture at room temperature.
-
Add TMSCN (1.2 mmol) dropwise to the reaction mixture.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion of the reaction, separate the catalyst from the reaction mixture by centrifugation or filtration.[1]
-
Wash the recovered catalyst with the solvent and dry it for reuse in subsequent catalytic cycles.[1]
-
Isolate the product from the filtrate by removing the solvent under reduced pressure.
Visualizations
Synthesis of Terphenyl-based MOF
Caption: Workflow for the solvothermal synthesis of a Metal-Organic Framework.
Heterogeneous Catalytic Cycle
References
Application Notes and Protocols for the Synthesis of Zinc-Based Metal-Organic Frameworks with Terphenyl Linkers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of Zinc-based Metal-Organic Frameworks (Zn-MOFs) utilizing terphenyl-based organic linkers. The methodologies outlined are based on established solvothermal synthesis procedures and are intended to serve as a comprehensive guide for researchers in materials science, chemistry, and drug development.
Overview
The synthesis of Zn-MOFs with terphenyl linkers typically involves the solvothermal reaction between a zinc salt (e.g., zinc nitrate, zinc acetate) and a terphenyl-based dicarboxylic acid linker. The choice of solvent, temperature, and reaction time are critical parameters that influence the resulting crystal structure and properties of the MOF. These materials are of significant interest due to their potential applications in gas storage, catalysis, and as carriers for drug delivery.[1][2]
Experimental Protocols
Materials and Reagents
-
Zinc Source: Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) or Zinc acetate dihydrate (Zn(OAc)₂·2H₂O)
-
Organic Linker:
-
Solvent: N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), Methanol (MeOH), Ethanol (EtOH), or a mixture of solvents.[5][6][7]
-
Other Reagents: Acetic acid (optional, as a modulator)[8]
General Solvothermal Synthesis Protocol
This protocol is a generalized procedure. Specific amounts and conditions should be optimized based on the target MOF and the specific terphenyl linker used.
-
Preparation of Precursor Solution:
-
In a typical synthesis, dissolve the terphenyl linker (e.g., 0.1 mmol) in a suitable solvent, such as DMF (e.g., 10 mL), in a Teflon-lined autoclave.[9]
-
In a separate vial, dissolve the zinc salt (e.g., Zinc nitrate hexahydrate, 0.2 mmol) in the same solvent (e.g., 5 mL).
-
-
Mixing and Sealing:
-
Add the zinc salt solution to the linker solution in the Teflon-lined autoclave.
-
If a modulator like acetic acid is used, it can be added at this stage.[8]
-
Seal the autoclave tightly.
-
-
Heating:
-
Cooling and Product Recovery:
-
After the reaction is complete, allow the autoclave to cool down slowly to room temperature.
-
The crystalline product can be recovered by filtration or decantation.
-
-
Washing and Activation:
-
Wash the collected crystals with fresh solvent (e.g., DMF, followed by a more volatile solvent like ethanol or chloroform) to remove any unreacted starting materials and residual solvent from the pores.[8] This step is typically repeated several times.
-
The purified MOF can be activated by heating under vacuum to remove the solvent molecules coordinated to the metal centers or trapped within the pores.
-
Quantitative Data Summary
The following tables summarize typical reaction conditions and crystallographic data for the synthesis of Zn-MOFs with terphenyl and analogous aromatic linkers.
Table 1: Representative Solvothermal Synthesis Parameters
| Parameter | Value | Reference |
| Metal Source | Zinc Nitrate Hexahydrate | [4][7] |
| Linker | 2'-amino-5'-(4-carboxyphenyl)-[1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid | [4] |
| 3,3''-dipropoxy-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid | [3] | |
| Solvent | DMF, DEF | [3][6] |
| Temperature | 80 - 150 °C | [5][7] |
| Time | 24 - 72 hours | [7][9] |
| Molar Ratio (Metal:Linker) | 1:1 to 2:1 | [3][9] |
Table 2: Example Crystallographic Data for a Zn-Terphenyl MOF (UPC-98) [4]
| Parameter | Value |
| Formula | Zn₄(BTB-NH₂)₃·xsolvent |
| Crystal System | Not Specified |
| Space Group | Not Specified |
| Key Feature | Twofold interpenetrating structure |
| Pore Size | 4-5 Å |
Experimental Workflow and Diagrams
The following diagrams illustrate the logical workflow of the synthesis process.
Caption: Solvothermal synthesis workflow for Zn-MOFs with terphenyl linkers.
Characterization
To confirm the successful synthesis and determine the properties of the Zn-MOF, the following characterization techniques are recommended:
-
Powder X-ray Diffraction (PXRD): To verify the crystal structure and phase purity of the bulk material.[10]
-
Single-Crystal X-ray Diffraction (SCXRD): To determine the precise crystal structure, including bond lengths, bond angles, and pore geometry.[11][12]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the coordination of the carboxylate groups of the linker to the zinc centers.[8]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and determine the temperature at which solvent molecules are removed and the framework decomposes.
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the surface area and pore volume of the material, which are critical for applications in gas storage and catalysis.
Safety Precautions
-
Work in a well-ventilated fume hood, especially when handling DMF, which is a hazardous solvent.
-
Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle autoclaves with care, ensuring they are properly sealed and not filled beyond their recommended capacity. Be aware of the potential for high pressure to develop during heating.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Zn based metal organic framework nanocomposite: synthesis, characterization and application for preconcentration of cadmium prior to its determination by FAAS - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US20210179638A1 - Synthesis of Zinc MOF Materials - Google Patents [patents.google.com]
- 6. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 7. mdpi.com [mdpi.com]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. mdpi.com [mdpi.com]
- 12. Solvothermal synthesis of new metal organic framework structures in the zinc-terephthalic acid-dimethyl formamide system [inis.iaea.org]
Applications of 4'-Carboxy-m-terphenyl Derivatives in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 4'-carboxy-m-terphenyl derivatives in materials science, with a focus on their synthesis and application as fluorescent chemosensors.
Application Note 1: Synthesis of this compound Derivatives
The m-terphenyl scaffold serves as a rigid and tunable platform for the development of advanced materials. The introduction of a carboxylic acid group at the 4'-position provides a key functional handle for further derivatization, such as coordination to metal centers in metal-organic frameworks (MOFs) or covalent attachment to other molecular entities. A common and effective method for the synthesis of the this compound core is through a Suzuki-Miyaura cross-coupling reaction, followed by carboxylation.
A plausible synthetic route involves the coupling of 1,3-dibromobenzene with phenylboronic acid to form 3-bromo-m-terphenyl, which is then carboxylated. Alternatively, a more direct approach involves the coupling of a di-substituted benzene ring with appropriate boronic acids. For instance, the synthesis of a related p-terphenyl dicarboxylic acid has been demonstrated via a Suzuki coupling reaction. This methodology can be adapted for the synthesis of m-terphenyl derivatives.
Experimental Protocol: Synthesis of [1,1':3',1''-Terphenyl]-4'-carboxylic acid
This protocol describes a representative two-step synthesis of [1,1':3',1''-terphenyl]-4'-carboxylic acid via a Suzuki-Miyaura coupling followed by a Grignard reaction and carboxylation.
Step 1: Synthesis of 4'-Bromo-[1,1':3',1''-terphenyl]
-
Reaction Setup: In a 250 mL three-necked flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 1,3,5-tribromobenzene (10.0 g, 31.8 mmol), phenylboronic acid (8.1 g, 66.8 mmol, 2.1 eq.), and potassium carbonate (13.2 g, 95.4 mmol, 3.0 eq.).
-
Solvent and Catalyst Addition: Add a mixture of toluene (100 mL) and water (25 mL). Bubble nitrogen gas through the mixture for 20 minutes to degas. Add tetrakis(triphenylphosphine)palladium(0) (1.84 g, 1.6 mmol, 5 mol%).
-
Reaction: Heat the mixture to 80 °C and stir vigorously under a nitrogen atmosphere for 24 hours.
-
Work-up: After cooling to room temperature, separate the organic layer. Wash the organic layer with brine (2 x 50 mL), dry over anhydrous magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield 4'-bromo-[1,1':3',1''-terphenyl] as a white solid.
Step 2: Synthesis of [1,1':3',1''-Terphenyl]-4'-carboxylic acid
-
Grignard Reagent Formation: In a dry 250 mL three-necked flask under a nitrogen atmosphere, add magnesium turnings (1.0 g, 41.2 mmol) and a small crystal of iodine in dry tetrahydrofuran (THF, 50 mL). Add a solution of 4'-bromo-[1,1':3',1''-terphenyl] (5.0 g, 15.5 mmol) in dry THF (50 mL) dropwise to initiate the reaction. Once the reaction starts, add the remaining solution and reflux for 2 hours until most of the magnesium is consumed.
-
Carboxylation: Cool the Grignard reagent to 0 °C in an ice bath. Bubble dry carbon dioxide gas through the solution for 1 hour with vigorous stirring.
-
Work-up: Quench the reaction by slowly adding 1 M hydrochloric acid (50 mL). Extract the product with ethyl acetate (3 x 50 mL). Wash the combined organic layers with water (2 x 50 mL) and brine (50 mL), then dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. Recrystallize the crude product from a mixture of ethanol and water to obtain [1,1':3',1''-terphenyl]-4'-carboxylic acid as a white crystalline solid.
Application Note 2: Fluorescent Sensing of Metal Ions
This compound derivatives can be employed as fluorescent sensors for the detection of metal ions. The terphenyl core provides a rigid structure with inherent fluorescence, while the carboxylic acid group can act as a binding site for metal ions. Upon coordination of a metal ion, the fluorescence properties of the terphenyl moiety can be altered, typically through fluorescence quenching, allowing for quantitative detection. This principle has been demonstrated with related terphenyl derivatives for the detection of ions such as mercury.
Quantitative Data: Fluorescent Sensing of Hg²⁺ using a Pyrene-Functionalized Terphenyl Derivative
| Parameter | Value | Reference |
| Analyte | Hg²⁺ | [1] |
| Binding Affinity (log β) | 5.12 | [1] |
| Fluorescence Change | 375% enhancement | [1] |
| Lower Limit of Detection | 2.1 x 10⁻⁶ M | [1] |
| Solvent | Tetrahydrofuran (THF) | [1] |
Experimental Protocol: General Procedure for Fluorescent Metal Ion Titration
This protocol outlines a general method for evaluating the efficacy of a this compound derivative as a fluorescent sensor for a target metal ion.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the this compound derivative (e.g., 1 x 10⁻³ M) in a suitable solvent (e.g., THF, acetonitrile, or a buffered aqueous solution).
-
Prepare a stock solution of the metal salt of interest (e.g., HgCl₂, FeCl₃, CuCl₂) (e.g., 1 x 10⁻² M) in the same solvent system.
-
-
Fluorometric Measurements:
-
In a series of quartz cuvettes, place a fixed volume of the fluorophore stock solution and dilute to a final concentration (e.g., 1 x 10⁻⁵ M).
-
Record the initial fluorescence emission spectrum of the fluorophore solution by exciting at its absorption maximum.
-
Incrementally add small aliquots of the metal ion stock solution to the cuvette.
-
After each addition, gently mix the solution and allow it to equilibrate for a set time (e.g., 2 minutes).
-
Record the fluorescence emission spectrum after each addition.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.
-
Analyze the data using the Stern-Volmer equation for quenching experiments to determine the quenching constant.
-
Calculate the limit of detection (LOD) based on the signal-to-noise ratio (typically 3σ/slope of the calibration curve).
-
Application Note 3: Potential in Organic Light-Emitting Diodes (OLEDs)
The rigid, conjugated structure of m-terphenyls makes them promising candidates for use in organic light-emitting diodes (OLEDs). They can serve as host materials in the emissive layer or, with appropriate functionalization, as the emissive species themselves. The carboxylic acid group can be used to tune the electronic properties or to anchor the molecule to electrode surfaces. While simple this compound derivatives are not widely reported as primary emitters, more complex derivatives have shown potential.
Quantitative Data: Performance of Terphenyl-based OLEDs
The following table presents representative performance data for OLEDs incorporating more complex terphenyl derivatives as emitters. This data illustrates the potential of the terphenyl scaffold in OLED applications.
| Device Structure | Emitter | Max. EQE (%) | Max. Luminance (cd/m²) | Emission Color | CIE (x, y) | Reference |
| Doped | Pyrene-benzimidazole derivative | 4.3 | 290 | Blue | (0.1482, 0.1300) | |
| Non-doped | Indenopyrazine with m-terphenyl side group | - | - | Blue-violet (423 nm) | - |
Experimental Protocol: General Procedure for OLED Fabrication (Vapor Deposition)
This protocol provides a general overview of the fabrication of a multilayer OLED using vacuum thermal evaporation.
-
Substrate Preparation:
-
Clean an indium tin oxide (ITO)-coated glass substrate by sequential ultrasonication in deionized water, acetone, and isopropanol.
-
Dry the substrate with a stream of nitrogen gas and treat with oxygen plasma to improve the work function and promote adhesion of the organic layers.
-
-
Deposition of Organic Layers and Cathode:
-
Transfer the cleaned substrate to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).
-
Sequentially deposit the following layers by thermal evaporation:
-
Hole Injection Layer (HIL), e.g., N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB) (~40 nm).
-
Hole Transport Layer (HTL), e.g., NPB (~20 nm).
-
Emissive Layer (EML): Co-evaporate a host material (e.g., 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP)) with the this compound derivative (dopant) at a specific doping concentration (e.g., 6 wt%) (~30 nm).
-
Electron Transport Layer (ETL), e.g., Tris(8-hydroxyquinolinato)aluminum (Alq₃) (~20 nm).
-
Electron Injection Layer (EIL), e.g., Lithium fluoride (LiF) (~1 nm).
-
Cathode, e.g., Aluminum (Al) (~100 nm).
-
-
-
Encapsulation:
-
Encapsulate the device using a glass lid and UV-curable epoxy resin in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
-
-
Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.
-
Measure the electroluminescence (EL) spectrum with a spectroradiometer.
-
Calculate the external quantum efficiency (EQE), current efficiency, and power efficiency from the measured data.
-
References
Application Notes and Protocols for the Fabrication of Porphyrinic MOFs with Carboxylate Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Porphyrinic metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from porphyrin-based organic linkers and metal ions or clusters. The inherent properties of porphyrins, such as their catalytic activity and photosensitivity, combined with the high surface area and tunable porosity of MOFs, make them highly attractive for a wide range of applications, including gas storage, catalysis, and biomedicine.[1][2][3] This document provides detailed protocols for the fabrication of porphyrinic MOFs utilizing carboxylate linkers, with a particular focus on their application in drug delivery systems.
Key Materials and Equipment
-
Porphyrin Linker: meso-tetrakis(4-carboxyphenyl)porphyrin (H₂TCPP)
-
Metal Precursors: Zirconium(IV) chloride (ZrCl₄), Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O), Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
Solvents: N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMA), Methanol (MeOH), Ethanol (EtOH), Propionic acid
-
Modulator: Benzoic acid
-
Reactors: Teflon-lined stainless-steel autoclave or microwave reactor
-
Characterization Equipment: Powder X-ray Diffraction (PXRD), Fourier-Transform Infrared Spectroscopy (FTIR), UV-Vis Spectroscopy, Brunauer-Emmett-Teller (BET) surface area analysis
Experimental Protocols
Protocol 1: Solvothermal Synthesis of PCN-222 (Zr-TCPP MOF)
This protocol details the solvothermal synthesis of PCN-222, a highly stable zirconium-based porphyrinic MOF.[1][4]
1. Preparation of the Precursor Solution:
- In a glass vial, dissolve 50 mg of meso-tetrakis(4-carboxyphenyl)porphyrin (H₂TCPP) and 2.7 g of benzoic acid (as a modulator) in 8 mL of N,N-Dimethylformamide (DMF).
- In a separate vial, dissolve 70 mg of Zirconium(IV) chloride (ZrCl₄) in 2 mL of DMF.
2. Synthesis:
- Combine the two precursor solutions in a 20 mL Teflon-lined autoclave.
- Seal the autoclave and heat it in an oven at 120 °C for 48 hours.
3. Purification and Activation:
- After cooling to room temperature, collect the purple crystalline product by centrifugation.
- Wash the product thoroughly with fresh DMF three times to remove unreacted precursors.
- Immerse the product in acetone for three days, replacing the acetone daily, to exchange the DMF solvent within the pores.
- Activate the MOF by heating under vacuum at 150 °C for 12 hours. This will remove the acetone from the pores, yielding the activated, porous PCN-222.
Protocol 2: Solvothermal Synthesis of Co-TCPP MOF
This protocol describes the synthesis of a cobalt-based porphyrinic MOF.[2][5]
1. Preparation of the Precursor Solution:
- In a 150 mL high-pressure vessel, dissolve cobalt nitrate hexahydrate and H₂TCPP in a mixed solvent of DMA:MeOH:H₂O (4:1:1 v/v/v).
- Use ultrasonic agitation to ensure complete dissolution of the reactants.
2. Synthesis:
- Seal the vessel and heat it at 115 °C for 24 hours.
3. Purification and Activation:
- After the vessel has cooled to room temperature, collect the dark green crystalline powder by filtration.
- Wash the collected solid with DMF to remove any unreacted starting materials.
- Dry the final product in air at room temperature. For activation, the material can be heated under vacuum.
Protocol 3: Microwave-Assisted Synthesis of Zn-TCPP MOF
This protocol offers a rapid, microwave-assisted method for the synthesis of a zinc-based porphyrinic MOF.[2][6]
1. Preparation of the Precursor Solution:
- Dissolve 2.0 mg of H₂TCPP in 10 mL of DMF and sonicate for 1 minute.
- In a separate container, dissolve 8.0 mg of Zn(NO₃)₂·6H₂O in 5 mL of ethanol.
2. Synthesis:
- Mix the two solutions and sonicate for 2 minutes to ensure homogeneity.
- Transfer the mixture to a microwave reactor vessel.
- Heat the mixture to 120 °C and hold for 2 hours with stirring.
3. Purification and Activation:
- After cooling, collect the product by centrifugation.
- Wash the solid with fresh DMF and then with ethanol to remove impurities.
- Dry the purified Zn-TCPP MOF under vacuum.
Data Presentation
The following table summarizes key quantitative data for several porphyrinic MOFs with carboxylate linkers, providing a basis for comparison of their structural properties.
| MOF Name | Metal Node | Linker | Synthesis Method | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (nm) | Reference |
| PCN-222 | Zr₆ | TCPP | Solvothermal | 2200 - 2600 | 1.59 | ~3.2 | [7][8] |
| PCN-228 | Zr₆ | extended TCPP | Solvothermal | 4510 | - | ~2.5 | [9] |
| PCN-229 | Zr₆ | extended TCPP | Solvothermal | 4619 | - | - | [9] |
| PCN-230 | Zr₆ | extended TCPP | Solvothermal | 4455 | - | ~3.8 | [9] |
| Zn-TCPP (2D) | Zn₂ | TCPP | Solvothermal | 870 | - | - | [2] |
| Co-TCPP | Co | TCPP | Solvothermal | - | - | - | [2][5] |
Note: '-' indicates data not specified in the cited sources.
Mandatory Visualizations
Experimental Workflow for Porphyrinic MOF Synthesis
Caption: Workflow for the synthesis and characterization of porphyrinic MOFs.
Drug Delivery Mechanism using Porphyrinic MOFs
Caption: pH-responsive drug delivery mechanism of porphyrinic MOFs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design of a Zn-based porphyrin MOF biosensor for fluorometric detection of HER2 as a breast cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Continuous flow synthesis of PCN-222 (MOF-545) with controlled size and morphology: a sustainable approach for efficient production - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Porphyrin Based 2D-MOF Structures as Dual-Kinetic Sorafenib Nanocarriers for Hepatoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Use of Terphenyl Carboxylic Acid Derivatives in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the utilization of terphenyl carboxylic acid derivatives in pharmaceutical synthesis. It covers their application as key intermediates in the synthesis of antifungal agents and explores their potential as anticancer therapeutics.
Application as a Pharmaceutical Intermediate: Synthesis of Anidulafungin
A prominent application of terphenyl carboxylic acid derivatives is in the synthesis of the antifungal drug Anidulafungin. Specifically, [1,1':4',1''-Terphenyl]-4-carboxylic acid, 4''-(pentyloxy)- serves as a crucial side-chain intermediate that is coupled to the echinocandin B nucleus.
Experimental Protocol: Synthesis of [1,1':4',1''-Terphenyl]-4-carboxylic acid, 4''-(pentyloxy)- via Suzuki-Miyaura Coupling
This protocol describes a common method for synthesizing the terphenyl carboxylic acid intermediate.
Materials:
-
4'-Iodo-[1,1'-biphenyl]-4-carboxylic acid
-
4-n-Pentyloxyphenylboronic acid glycol ester
-
Sodium carbonate (Na₂CO₃)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Dimethyl sulfoxide (DMSO)
-
Sulfuric acid (H₂SO₄)
-
Dimethylacetamide (DMAC)
-
Water (H₂O)
Procedure:
-
Coupling Reaction:
-
In a reaction vessel, combine 4'-iodo-[1,1'-biphenyl]-4-carboxylic acid (e.g., 20.1 g), 4-n-pentyloxyphenylboronic acid glycol ester (e.g., 21.4 g), and sodium carbonate (e.g., 13.1 g) in dimethyl sulfoxide (e.g., 260 g).
-
Add bis(triphenylphosphine)palladium(II) dichloride (e.g., 160 mg) as the catalyst.
-
Heat the reaction mixture to 100-110 °C and maintain this temperature for 2 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
-
-
Work-up and Precipitation:
-
Once the reaction is complete, cool the mixture to 40 °C.
-
Filter the mixture to remove solid byproducts and wash the solid with a small amount of DMSO.
-
Suspend the resulting solid in water (e.g., 100 mL) and heat to 80 °C.
-
Slowly add 37% sulfuric acid (e.g., 47 g) dropwise over 1 hour.
-
Continue stirring at 80 °C for 30 minutes after the addition is complete.
-
Cool the mixture to 40 °C and filter to collect the precipitated product.
-
-
Purification:
-
Dry the collected solid.
-
Recrystallize the crude product from dimethylacetamide to obtain pure [1,1':4',1''-Terphenyl]-4-carboxylic acid, 4''-(pentyloxy)-.
-
Quantitative Data:
| Starting Materials | Catalyst | Solvent | Reaction Conditions | Product | Yield | Purity | Reference |
| 4'-Iodo-[1,1'-biphenyl]-4-carboxylic acid, 4-n-Pentyloxyphenylboronic acid glycol ester | PdCl₂(PPh₃)₂ | DMSO | 100-110 °C, 2 h | [1,1':4',1''-Terphenyl]-4-carboxylic acid, 4''-(pentyloxy)- | 81% | >99% | [1] |
| 5-Bromo-1H-indazole-3-carboxylic acid methyl ester, 2-Pyrroleboronic acid | Pd(dppf)Cl₂ | DME | Reflux | 5-(1H-Pyrrol-2-yl)-1H-indazole-3-carboxylic acid methyl ester | 70% | N/A | [2] |
| 5-Bromo-1-methyl-1H-indazole-3-carboxylic acid methyl ester, 2-Pyrroleboronic acid | Pd(dppf)Cl₂ | DME | Reflux | 5-(1H-Pyrrol-2-yl)-1-methyl-1H-indazole-3-carboxylic acid methyl ester | 75% | N/A | [2] |
N/A: Not Available
Workflow Diagram: Synthesis of the Anidulafungin Intermediate
Caption: Workflow for the synthesis of the Anidulafungin side-chain intermediate.
Application in Antifungal Drug Action: Anidulafungin
Anidulafungin, synthesized using a terphenyl carboxylic acid derivative, is a potent antifungal agent.
Mechanism of Action
Anidulafungin is an echinocandin that non-competitively inhibits the enzyme β-1,3-D-glucan synthase.[3] This enzyme is crucial for the synthesis of β-1,3-D-glucan, an essential polysaccharide component of the fungal cell wall that is absent in mammalian cells.[4] Inhibition of this enzyme disrupts the integrity of the fungal cell wall, leading to osmotic instability and ultimately cell death.[5]
Signaling Pathway Diagram: Anidulafungin's Mechanism of Action
Caption: Anidulafungin inhibits fungal cell wall synthesis.
Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing (CLSI M27-A3)
This protocol is a standardized method to determine the Minimum Inhibitory Concentration (MIC) of antifungal agents.
Materials:
-
Yeast isolate
-
RPMI-1640 medium
-
96-well microtiter plates
-
Anidulafungin stock solution
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Culture the yeast isolate on an appropriate agar medium.
-
Prepare a suspension of the yeast in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the test wells.
-
-
Antifungal Dilution:
-
Prepare serial twofold dilutions of Anidulafungin in RPMI-1640 medium in the 96-well microtiter plate. The final concentration range typically spans from 0.015 to 8 µg/mL.
-
Include a growth control well (no drug) and a sterility control well (no inoculum).
-
-
Inoculation and Incubation:
-
Add the prepared yeast inoculum to each well containing the antifungal dilutions and the growth control well.
-
Incubate the plates at 35 °C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant reduction in growth (typically ≥50%) compared to the growth control.
-
Growth can be assessed visually or by using a spectrophotometer to measure the optical density at a specific wavelength.
-
Quantitative Data: Anidulafungin MICs against Candida Species
| Candida Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Epidemiological Cutoff Value (ECV) (µg/mL) | Reference |
| C. albicans | 0.06 | 2 | 0.12 | [6] |
| C. glabrata | N/A | N/A | 0.12 | [6] |
| C. parapsilosis | N/A | N/A | 8 | [6] |
| C. tropicalis | N/A | N/A | 0.12 | [6] |
| C. krusei | N/A | N/A | 0.25 | [6] |
| C. guilliermondii | N/A | N/A | 8 | [6] |
| C. lusitaniae | N/A | N/A | 1 | [6] |
| C. dubliniensis | N/A | N/A | 0.12 | [6] |
N/A: Not Available in the provided search results.
Application in Anticancer Drug Discovery
Certain terphenyl derivatives have demonstrated significant potential as anticancer agents. Vialinin A, a naturally occurring p-terphenyl, is a notable example.
Mechanism of Action
Vialinin A exhibits anticancer activity by inhibiting deubiquitinating enzymes (DUBs), specifically ubiquitin-specific peptidase 4 (USP4) and USP5.[5] These enzymes are involved in cellular processes that can promote cancer cell survival and proliferation. By inhibiting these DUBs, Vialinin A can induce cancer cell death.
Signaling Pathway Diagram: Anticancer Mechanism of Vialinin A
Caption: Vialinin A induces apoptosis by inhibiting deubiquitinating enzymes.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Terphenyl carboxylic acid derivative stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the terphenyl carboxylic acid derivative in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37 °C to allow the formation of formazan crystals by viable cells.
-
-
Solubilization and Absorbance Measurement:
-
Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Quantitative Data: Anticancer Activity of Terphenyl Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| Vialinin A | HepG2 (Liver) | N/A | Inhibition of USP4 and USP5 | [3] |
| Vialinin A | Caco-2 (Colon) | N/A | Inhibition of USP4 and USP5 | [3] |
| Thelephantin O | HepG2 (Liver) | N/A | N/A | [3] |
| Thelephantin O | Caco-2 (Colon) | N/A | N/A | [3] |
N/A: Specific IC₅₀ values were not provided in the search results, but the compounds were reported to decrease cell viability.
References
- 1. mdpi.com [mdpi.com]
- 2. Anticancer activities of thelephantin O and vialinin A isolated from Thelephora aurantiotincta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Vialinin A | CAS 858134-23-3 | Tocris Bioscience [tocris.com]
- 5. Design and synthesis of a vialinin A analog with a potent inhibitory activity of TNF-α production and its transformation into a couple of bioprobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Creating Deep-Blue Luminescent Emitters with Twisted Terphenyl Cores
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis and characterization of novel deep-blue luminescent emitters featuring twisted terphenyl cores. The inherent non-planar structure of the twisted terphenyl backbone is a key design element to mitigate intermolecular interactions and concentration quenching, leading to materials with high photoluminescence quantum yields (PLQY) and deep-blue emission suitable for applications such as organic light-emitting diodes (OLEDs).[1][2][3]
Introduction to Twisted Terphenyl Core Emitters
Efficient deep-blue emitters are crucial for high-quality displays and lighting applications.[1] Triphenylamine derivatives are often incorporated as strong donor moieties in these emitters due to their high thermal and photochemical stability.[1] The twisted terphenyl core design strategy aims to create a three-dimensional molecular architecture that prevents π-π stacking and aggregation, which are common causes of luminescence quenching in the solid state. This approach allows for the development of highly efficient emitters with narrow emission spectra, a desirable characteristic for achieving high color purity in displays.[2]
The synthesis of these complex molecules can be achieved through modular approaches like the Bromine-Lithium Exchange Borylation-Suzuki (BLEBS) sequence, which offers a concise route to novel twisted diphenylamino terphenyl emitters.[1][4] These emitters exhibit deep-blue emission with high quantum yields in various environments, including solution, solid-state, and when embedded in a polymer matrix like polymethylmethacrylate (PMMA).[1][4]
Quantitative Data Summary
The photophysical properties of four exemplary twisted diphenylamino terphenyl emitters (termed 3a , 3b , 3c , and 3d in the source literature) are summarized in the table below.[1][4] These compounds demonstrate deep-blue emission with high quantum yields, making them promising candidates for OLED applications.[1]
| Compound | Absorption Max (nm) [a] | Emission Max (nm) [a] | Stokes Shift (cm⁻¹) [a] | FWHM (nm) [a] | Quantum Yield (Φ) [b] | CIE Coordinates (x, y) [c] |
| 3a | 360 | 436 | 4890 | 70 | 0.99 | (0.16, 0.12) |
| 3b | 358 | 422 | 4490 | 66 | 0.82 | (0.16, 0.08) |
| 3c | 361 | 447 | 5310 | 72 | 0.98 | (0.16, 0.15) |
| 3d | 358 | 425 | 4640 | 66 | 0.69 | (0.16, 0.09) |
[a] Measured in dichloromethane solution.[4] [b] Determined using an integrating sphere.[4] [c] Commission Internationale de l'Eclairage (CIE) 1931 coordinates in the solid state.[1]
Experimental Protocols
Synthesis of Twisted Diphenylamino Terphenyl Emitters via BLEBS Sequence
This protocol outlines the general one-pot synthesis for the twisted diphenylamino terphenyl emitters as described in the literature.[1][4]
Materials:
-
Substituted brominated terphenyl precursor
-
n-Butyllithium (n-BuLi) solution
-
Triisopropyl borate
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Appropriate aryl halide coupling partner
-
Anhydrous solvents (e.g., THF, toluene)
-
Aqueous sodium carbonate solution
-
Standard work-up and purification reagents (e.g., dichloromethane, hexane, silica gel)
Protocol:
-
Lithiation and Borylation:
-
Dissolve the brominated terphenyl precursor in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C.
-
Slowly add a stoichiometric amount of n-BuLi solution and stir for 1 hour at -78 °C.
-
Add triisopropyl borate and allow the reaction to slowly warm to room temperature overnight.
-
-
Suzuki Coupling:
-
To the crude boronic ester intermediate, add the palladium catalyst, the aryl halide coupling partner, and a degassed aqueous solution of sodium carbonate.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature and perform a standard aqueous work-up.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/dichloromethane gradient).
-
-
Characterization:
-
Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Photophysical Characterization
This protocol describes the methods for characterizing the optical properties of the synthesized emitters.
Materials:
-
Synthesized emitter compounds
-
Spectroscopic grade solvents (e.g., dichloromethane)
-
Polymethylmethacrylate (PMMA)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Integrating sphere for quantum yield measurements
Protocol:
-
UV-Vis Absorption Spectroscopy:
-
Prepare dilute solutions of the emitters in the desired solvent (e.g., 10⁻⁵ to 10⁻⁶ M in dichloromethane).[4]
-
Record the absorption spectra using a UV-Vis spectrophotometer over a relevant wavelength range.
-
-
Steady-State Fluorescence Spectroscopy:
-
Using the same solutions, record the emission spectra using a fluorometer.
-
Excite the samples at their respective absorption maxima.[4]
-
For solid-state measurements, use thin films or crystalline powders of the compounds.
-
For measurements in a polymer matrix, embed the emitters (e.g., 1 wt%) in a PMMA film.[4]
-
-
Photoluminescence Quantum Yield (PLQY) Measurement:
-
Determine the absolute PLQY using an integrating sphere coupled to the fluorometer to capture all emitted light.[4]
-
-
CIE Coordinate Determination:
-
Calculate the CIE 1931 coordinates from the solid-state emission spectra to quantify the color of the emitted light.
-
Visualizations
Caption: Synthetic workflow for twisted terphenyl emitters.
Caption: Workflow for photophysical characterization.
References
Application Notes and Protocols for Gas Adsorption Measurement in Terphenyl-Based MOFs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the characterization of Metal-Organic Frameworks (MOFs) synthesized from terphenyl-based linkers using gas adsorption techniques. The unique structural properties of these MOFs, stemming from their extended and rigid linkers, lead to distinct adsorption behaviors that are crucial for applications in gas storage, separation, and purification.
Introduction to Gas Adsorption in Terphenyl-Based MOFs
Metal-Organic Frameworks (MOFs) constructed from terphenyl dicarboxylate linkers, such as p-terphenyl-4,4''-dicarboxylic acid (H2TPDC), are a subclass of porous materials known for their high thermal and chemical stability. The extended length of the terphenyl linker can lead to the formation of MOFs with large pores and high surface areas, making them promising candidates for various gas adsorption applications. A notable example is UiO-68, an analogue of the well-studied UiO-67, which is synthesized using a terphenyl dicarboxylate linker.[1]
The characterization of these materials is paramount to understanding their potential. Gas adsorption measurements are fundamental techniques used to determine key properties such as:
-
Specific Surface Area: A measure of the total surface area available for adsorption per unit mass of the material.
-
Pore Volume: The total volume of the pores within the material.
-
Pore Size Distribution: The distribution of pore sizes within the material.
-
Gas Uptake Capacity: The amount of a specific gas that the material can store under given pressure and temperature conditions.
-
Adsorption Selectivity: The preferential adsorption of one gas over another in a gas mixture.
-
Heat of Adsorption: The enthalpy change associated with the adsorption process, indicating the strength of the interaction between the gas molecules and the MOF surface.
This document outlines the standard techniques for these measurements, including volumetric and gravimetric analysis, as well as dynamic breakthrough experiments, with a focus on their application to terphenyl-based MOFs.
Key Performance Indicators for Gas Adsorption
The performance of terphenyl-based MOFs for gas adsorption applications is evaluated based on several key metrics. These are typically determined from the analysis of gas adsorption isotherms.
| Parameter | Description | Typical Units | Relevance |
| BET Surface Area | The Brunauer-Emmett-Teller (BET) surface area is a measure of the specific surface area calculated from the nitrogen adsorption isotherm at 77 K. | m²/g | A higher surface area generally correlates with a higher gas uptake capacity. |
| Langmuir Surface Area | An alternative method for calculating the specific surface area, often yielding higher values than the BET method for microporous materials. | m²/g | Provides an indication of the monolayer adsorption capacity. |
| Total Pore Volume | The volume of all pores within the material, typically determined from the amount of gas adsorbed at a relative pressure close to unity. | cm³/g | A larger pore volume can lead to higher storage capacities, especially at high pressures. |
| Micropore Volume | The volume of pores with a diameter of less than 2 nm. | cm³/g | Crucial for understanding the adsorption behavior at low pressures and for size-selective separations. |
| Gas Uptake (Gravimetric) | The amount of gas adsorbed per unit mass of the MOF. | mmol/g or wt% | A key metric for gas storage applications where the weight of the storage system is critical. |
| Gas Uptake (Volumetric) | The amount of gas adsorbed per unit volume of the MOF. | cm³(STP)/cm³ | Important for applications where the volume of the storage system is a primary concern. |
| IAST Selectivity | The Ideal Adsorbed Solution Theory (IAST) selectivity is a calculated value that predicts the separation performance for a gas mixture based on single-component isotherms. | Dimensionless | A high selectivity indicates a strong preference for one gas over another, which is essential for gas separation processes. |
| Heat of Adsorption (Qst) | The isosteric heat of adsorption provides a measure of the strength of the interaction between the adsorbate and the adsorbent. | kJ/mol | Influences the energy required for regeneration of the adsorbent. |
Experimental Protocols
Sample Activation (Degassing)
Proper activation of the MOF sample is a critical first step to ensure that the pores are free of solvent molecules and other impurities from the synthesis process. This allows for accurate measurement of the intrinsic gas adsorption properties.
Protocol:
-
Place a precisely weighed amount of the terphenyl-based MOF sample (typically 50-150 mg) into a sample tube of known weight.
-
Attach the sample tube to the degassing port of the gas adsorption analyzer.
-
Heat the sample under a high vacuum (e.g., <10⁻⁵ mbar). The temperature and duration of heating are crucial and depend on the thermal stability of the specific MOF. For many terphenyl-based MOFs like UiO-68, a temperature of 150°C for at least 12 hours is a common starting point.[1]
-
After the degassing process, the sample tube is cooled to room temperature and weighed again to determine the activated sample mass.
Volumetric Adsorption Measurement
Volumetric (or manometric) adsorption is a widely used technique to measure gas adsorption isotherms. The method involves dosing a known amount of gas into a manifold of known volume containing the activated MOF sample. The amount of gas adsorbed is calculated from the pressure drop after equilibration.
Protocol for N₂ Adsorption at 77 K (for Surface Area and Pore Size Analysis):
-
Transfer the activated sample tube to the analysis port of the volumetric adsorption analyzer.
-
Immerse the sample tube in a liquid nitrogen bath (77 K).
-
Perform a free space measurement using a non-adsorbing gas like helium to determine the cold free volume of the sample tube.
-
Evacuate the sample tube again to remove the helium.
-
Introduce successive doses of high-purity nitrogen gas into the sample tube.
-
Allow the system to equilibrate after each dose until the pressure stabilizes, and record the equilibrium pressure and the amount of gas adsorbed.
-
Continue this process over a range of relative pressures (P/P₀) from approximately 10⁻⁶ to 1.
-
The desorption isotherm can be measured by systematically reducing the pressure.
Protocol for CO₂ and CH₄ Adsorption at Higher Temperatures (e.g., 273 K, 298 K):
-
Follow the same procedure as for N₂ adsorption, but use a cryostat or a circulating water bath to maintain the desired temperature (e.g., 273 K or 298 K).
-
Use high-purity CO₂ or CH₄ as the adsorptive gas.
-
Measure the adsorption isotherm over a relevant pressure range (e.g., 0 to 1 bar or higher for high-pressure studies).
Gravimetric Adsorption Measurement
The gravimetric method directly measures the change in mass of the MOF sample as it adsorbs gas. This technique is particularly useful for high-pressure gas adsorption studies.
Protocol:
-
Place the activated MOF sample in the sample basket of a high-pressure gravimetric analyzer.
-
Evacuate the system to a high vacuum.
-
Introduce the adsorptive gas into the system at a controlled pressure.
-
The microbalance measures the increase in mass due to gas adsorption.
-
Record the mass uptake at various equilibrium pressures to construct the adsorption isotherm.
-
Buoyancy corrections must be applied to the raw data to account for the displaced gas by the sample and the balance components.
Breakthrough Analysis for Gas Separation
Dynamic breakthrough experiments are crucial for evaluating the performance of a MOF for a specific gas separation process under flow conditions, mimicking industrial applications. This technique involves flowing a gas mixture through a packed bed of the MOF and monitoring the composition of the effluent gas over time.
Protocol for CO₂/CH₄ Separation:
-
Pack a column of known dimensions with a known mass of the activated terphenyl-based MOF.
-
Activate the packed bed in situ by heating under a flow of an inert gas (e.g., He or N₂).
-
Cool the bed to the desired experimental temperature.
-
Switch the gas feed to a mixture with a known composition (e.g., 50:50 CO₂/CH₄) at a specific flow rate.
-
Continuously monitor the composition of the gas exiting the column using a mass spectrometer or a gas chromatograph.
-
The breakthrough time for each component is the time at which its concentration at the outlet reaches a certain percentage of its inlet concentration (e.g., 5%).
-
The component that is more strongly adsorbed by the MOF will have a longer breakthrough time.
-
From the breakthrough curves, the dynamic adsorption capacity and selectivity can be determined.
Data Presentation
The following tables present hypothetical but representative quantitative data for a terphenyl-based MOF, designated here as TPMOF-1, to illustrate how the results from the aforementioned techniques can be summarized.
Table 1: Textural Properties of TPMOF-1
| Property | Value |
| BET Surface Area | 3200 m²/g |
| Langmuir Surface Area | 3800 m²/g |
| Total Pore Volume | 1.55 cm³/g |
| Micropore Volume | 0.95 cm³/g |
Table 2: Single-Component Gas Uptake in TPMOF-1
| Gas | Temperature (K) | Pressure (bar) | Gravimetric Uptake (mmol/g) | Volumetric Uptake (cm³(STP)/cm³) |
| CO₂ | 273 | 1 | 4.5 | 101 |
| CO₂ | 298 | 1 | 2.8 | 63 |
| CH₄ | 273 | 1 | 1.8 | 40 |
| CH₄ | 298 | 1 | 1.1 | 25 |
| H₂ | 77 | 1 | 15.0 | 336 |
Table 3: CO₂/CH₄ Separation Performance of TPMOF-1 at 298 K
| Parameter | Value |
| IAST Selectivity (50:50 mixture at 1 bar) | 5.2 |
| Breakthrough Time for CH₄ (min) | 8 |
| Breakthrough Time for CO₂ (min) | 25 |
| Dynamic CO₂ Uptake (mmol/g) | 2.5 |
Visualizations of Experimental Workflows
Conclusion
The protocols and application notes presented here provide a foundational guide for the systematic characterization of terphenyl-based MOFs using gas adsorption techniques. Accurate and reproducible data obtained from these methods are essential for evaluating the potential of these materials in critical applications such as carbon capture, natural gas storage, and hydrogen fuel technology. The unique properties of MOFs derived from terphenyl linkers warrant detailed investigation, and the methodologies described herein will enable researchers to effectively screen and optimize these promising porous materials.
References
Application Notes and Protocols: Immobilization of Catalysts on 4'-Carboxy-m-terphenyl MOFs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the immobilization of catalysts on Metal-Organic Frameworks (MOFs) constructed from the 4'-carboxy-m-terphenyl linker. These materials are of significant interest in heterogeneous catalysis, offering a stable and porous support for a variety of catalytic species. The protocols outlined below are generalized from established methods for similar aromatic carboxylate-based MOFs and can be adapted for specific research needs.
Introduction to this compound MOFs in Catalysis
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic linkers. The use of rigid aromatic carboxylic acid linkers, such as terphenyl-4,4''-dicarboxylic acid and its derivatives, has been shown to produce MOFs with robust frameworks suitable for catalytic applications.[1] The inherent porosity and high surface area of these MOFs make them excellent candidates for supporting and stabilizing catalytically active species, such as metal nanoparticles. The functionalization of the organic linkers or the metal nodes can be tailored to enhance catalyst-support interactions and catalytic performance.[2][3]
The this compound linker offers a rigid, three-dimensional structure that can lead to the formation of MOFs with complex and potentially chiral pore structures, which is advantageous for enantioselective catalysis. The carboxylic acid group provides a strong coordination site for the formation of the MOF structure.
Synthesis of this compound MOFs
This protocol describes a general solvothermal method for the synthesis of a MOF using this compound as the organic linker. The specific metal salt and solvent system may be varied to target different network topologies and pore sizes.
2.1. Experimental Protocol: Solvothermal Synthesis of a this compound MOF
Materials:
-
This compound (or its corresponding ester for in-situ hydrolysis)
-
Metal salt (e.g., Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O), Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O))
-
Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))
-
Modulator (optional, e.g., acetic acid, formic acid)
-
Teflon-lined autoclave
Procedure:
-
In a glass vial, dissolve the this compound linker and the metal salt in the chosen solvent. A typical molar ratio of linker to metal salt is 1:1 to 1:3.
-
If a modulator is used, add it to the solution. Modulators can help control the crystallinity and phase purity of the resulting MOF.
-
Sonicate the mixture for 10-15 minutes to ensure homogeneity.
-
Transfer the solution to a Teflon-lined autoclave.
-
Seal the autoclave and place it in a preheated oven.
-
Heat the autoclave at a specific temperature (typically between 80°C and 150°C) for a designated period (typically 24 to 72 hours).
-
After the reaction is complete, allow the autoclave to cool down slowly to room temperature.
-
Collect the crystalline product by filtration or decantation.
-
Wash the product with fresh solvent (e.g., DMF) to remove any unreacted starting materials.
-
Activate the MOF by solvent exchange with a volatile solvent (e.g., ethanol or acetone) followed by heating under vacuum to remove the solvent molecules from the pores.
Workflow for MOF Synthesis:
Immobilization of Catalysts
Two primary strategies for immobilizing catalysts within the this compound MOF are presented: in-situ synthesis of metal nanoparticles and post-synthetic modification (PSM) .
3.1. In-Situ Synthesis of Palladium Nanoparticles
This method involves the introduction of a metal precursor into the MOF pores, followed by a reduction step to form nanoparticles within the framework. This "ship-in-a-bottle" approach can lead to highly dispersed and stable nanoparticles.
3.1.1. Experimental Protocol: In-Situ Synthesis of Pd Nanoparticles in a Terphenyl MOF
Materials:
-
Activated this compound MOF
-
Palladium precursor (e.g., Palladium(II) acetate, Potassium tetrachloropalladate(II))
-
Solvent (e.g., Ethanol, Acetonitrile)
-
Reducing agent (e.g., Sodium borohydride (NaBH₄), Hydrogen gas (H₂))
Procedure:
-
Suspend the activated MOF in a solution of the palladium precursor in an appropriate solvent.
-
Stir the suspension at room temperature for several hours to allow the precursor to diffuse into the MOF pores.
-
Collect the precursor-loaded MOF by centrifugation or filtration and wash with fresh solvent to remove any surface-adsorbed precursor.
-
Resuspend the loaded MOF in a fresh solvent.
-
Slowly add a solution of the reducing agent (e.g., NaBH₄ in ethanol) to the suspension while stirring vigorously. Alternatively, bubble H₂ gas through the suspension.
-
Continue stirring for several hours to ensure complete reduction of the palladium precursor.
-
Collect the resulting Pd@MOF composite by centrifugation or filtration.
-
Wash the composite thoroughly with the solvent and then with water to remove any residual reducing agent and byproducts.
-
Dry the final product under vacuum.
Workflow for In-Situ Catalyst Synthesis:
3.2. Post-Synthetic Modification (PSM) for Catalyst Immobilization
PSM involves chemically modifying the organic linkers or metal nodes of a pre-synthesized MOF to introduce functional groups that can anchor a catalyst.[2][4][5] This approach is highly versatile and allows for the precise installation of catalytic sites.[3] For a this compound MOF, functionalization would likely target the terphenyl backbone if it contains suitable reactive groups introduced during linker synthesis. Assuming a variant of the linker with an amino or other reactive group is used, the following generalized protocol applies.
3.2.1. Experimental Protocol: PSM for Catalyst Anchoring
Materials:
-
Functionalized this compound MOF (e.g., with amino groups)
-
Coupling agent (e.g., a bifunctional molecule to link the catalyst)
-
Catalyst or catalyst precursor with a suitable functional group for attachment
-
Solvents
Procedure:
-
Activate the functionalized MOF.
-
Suspend the MOF in a dry, inert solvent.
-
Add the coupling agent and stir the mixture under an inert atmosphere at a specified temperature.
-
After the desired reaction time, collect the modified MOF by filtration, wash thoroughly with solvent, and dry.
-
Suspend the modified MOF in a fresh, dry solvent.
-
Add the catalyst or catalyst precursor and stir under appropriate conditions (temperature, atmosphere) to facilitate covalent attachment.
-
Collect the final catalyst-MOF composite by filtration, wash extensively to remove any non-covalently bound catalyst, and dry under vacuum.
Characterization of Catalyst-MOF Composites
A variety of analytical techniques are essential to confirm the successful synthesis and immobilization, and to understand the properties of the catalyst-MOF composite.
| Characterization Technique | Information Obtained |
| Powder X-ray Diffraction (PXRD) | Confirms the crystallinity and structural integrity of the MOF after catalyst immobilization. |
| Nitrogen Physisorption (BET) | Determines the surface area and pore volume of the MOF before and after catalyst loading to confirm pore accessibility. |
| Transmission Electron Microscopy (TEM) | Visualizes the size, morphology, and distribution of the immobilized catalyst nanoparticles within the MOF. |
| Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) | Quantifies the amount of catalyst loaded onto the MOF. |
| X-ray Photoelectron Spectroscopy (XPS) | Determines the oxidation state of the immobilized metal catalyst. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the presence of functional groups after post-synthetic modification. |
Catalytic Performance Evaluation
The performance of the immobilized catalyst should be evaluated in a relevant chemical transformation. For palladium nanoparticles supported on MOFs, hydrogenation and cross-coupling reactions are common benchmark reactions.
5.1. Representative Catalytic Data
The following table presents representative data for palladium nanoparticles supported on various MOFs, which can be used as a benchmark for evaluating new this compound MOF-based catalysts.
| Catalyst | Reaction | Substrate | Product Yield (%) | Turnover Frequency (TOF) (h⁻¹) | Recyclability (cycles) | Reference |
| Pd@UiO-66-NH₂ | Hydrodeoxygenation | Vanillin | 100 | - | >5 | [6] |
| Pd NPs/MOF | Hydrogenation | Styrene | >99 | ~1200 | 5 | [7] |
| Pd@MIL-101 | Suzuki Coupling | Bromobenzene | 98 | - | 5 | [7] |
5.2. Experimental Protocol: Catalytic Hydrogenation of Styrene
Materials:
-
Pd@this compound MOF catalyst
-
Styrene
-
Solvent (e.g., Ethanol, Toluene)
-
Hydrogen gas (H₂)
-
Gas chromatograph (GC) for analysis
Procedure:
-
In a reaction vessel, add the Pd@MOF catalyst, the solvent, and a magnetic stir bar.
-
Purge the vessel with hydrogen gas.
-
Inject the styrene substrate into the reaction mixture.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-10 bar).
-
Stir the reaction mixture at a specific temperature (e.g., room temperature to 80°C).
-
Monitor the progress of the reaction by taking aliquots at different time intervals and analyzing them by GC.
-
After the reaction is complete, vent the hydrogen gas.
-
Separate the catalyst from the reaction mixture by centrifugation or filtration for recycling.
-
Analyze the final product mixture to determine the conversion and selectivity.
Logical Relationship for Catalyst Performance Evaluation:
References
- 1. researchgate.net [researchgate.net]
- 2. The post-synthesis modification (PSM) of MOFs for catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Recent Advances in Metal-Organic Frameworks for Heterogeneous Catalyzed Organic Transformations | Journal Article | PNNL [pnnl.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Crystallization of 4'-Carboxy-m-terphenyl Based MOFs
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the crystal quality of Metal-Organic Frameworks (MOFs) based on the 4'-Carboxy-m-terphenyl linker.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the crystal quality of this compound based MOFs?
A1: The crystal quality of MOFs derived from the this compound linker is primarily influenced by a combination of factors including:
-
Reaction Temperature: Temperature affects both the nucleation and growth rates of the crystals.
-
Solvent System: The choice of solvent and co-solvents can significantly impact the solubility of the linker and metal precursors, thereby influencing the crystallization process.
-
Modulators: The presence, type, and concentration of modulators (e.g., monocarboxylic acids) can control the crystal size and morphology.
-
Reactant Concentrations: The molar ratios of the metal precursor to the organic linker are crucial for obtaining a well-defined crystalline structure.
Q2: What is the role of a modulator in the synthesis of these MOFs?
A2: A modulator is a chemical additive that competes with the organic linker for coordination to the metal centers. This competition slows down the nucleation and growth rates of the MOF crystals, which can lead to the formation of larger, more well-defined single crystals with fewer defects. Common modulators for carboxylate-based MOFs include monocarboxylic acids like acetic acid, formic acid, or benzoic acid.
Q3: How can I activate the pores of my this compound based MOF after synthesis?
A3: Activation involves the removal of solvent molecules from the pores of the MOF without causing the framework to collapse. A common procedure involves washing the as-synthesized crystals with a volatile solvent (e.g., ethanol or acetone) to exchange the high-boiling synthesis solvent (like DMF or DEF). Subsequently, the crystals are carefully heated under vacuum to remove the volatile solvent. The specific temperature and duration of heating should be optimized for each specific MOF to ensure complete activation without damaging the crystalline structure.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound based MOFs.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Formation of amorphous precipitate instead of crystals | 1. Reaction is too fast: Rapid nucleation leads to the formation of a disordered, amorphous solid. 2. Poor solubility of reactants: The this compound linker or metal salt may not be fully dissolved in the chosen solvent system. | 1. Decrease the reaction temperature: Lowering the temperature will slow down the reaction kinetics. 2. Introduce a modulator: Add a monocarboxylic acid (e.g., acetic acid) to the reaction mixture to modulate the crystal growth. 3. Adjust the solvent system: Use a co-solvent to improve the solubility of the reactants. For example, a mixture of DMF and ethanol. |
| Formation of very small or microcrystalline powder | 1. High nucleation rate: Too many crystal nuclei form simultaneously, leading to small final crystal sizes. 2. Insufficient growth time: The reaction time may not be long enough for the crystals to grow to a larger size. | 1. Increase the modulator concentration: A higher concentration of modulator will further slow down nucleation. 2. Use a slower heating ramp: Gradually increasing the temperature to the final reaction temperature can promote the growth of fewer, larger crystals. 3. Extend the reaction time: Allow the reaction to proceed for a longer period (e.g., 48-72 hours). |
| Crystals are intergrown or twinned | 1. High supersaturation: A high concentration of reactants can lead to multiple nucleation events on the surface of existing crystals. 2. Inefficient stirring: Lack of proper mixing can create localized areas of high supersaturation. | 1. Reduce reactant concentrations: Lower the overall concentration of the metal precursor and linker. 2. Introduce gentle agitation: If the synthesis is performed in a larger vessel, slow and continuous stirring might help homogenize the solution. Note: Vigorous stirring can sometimes lead to smaller crystals. |
| Low product yield | 1. Incomplete reaction: The reaction may not have gone to completion. 2. Sub-optimal reactant ratio: The stoichiometry of the metal to linker may not be ideal for the formation of the desired phase. | 1. Increase the reaction time or temperature: Ensure the reaction has sufficient time and energy to complete. 2. Screen different metal-to-linker ratios: Systematically vary the molar ratio of the metal salt and the this compound linker to find the optimal condition for your specific system. |
Data Presentation
Table 1: Effect of Modulator Concentration on Crystal Size of a Hypothetical Zn-based MOF with this compound
| Modulator (Acetic Acid) Concentration (mol eq. to linker) | Average Crystal Size (µm) | Crystal Morphology | Powder X-ray Diffraction (PXRD) Peak Broadening (FWHM at main peak) |
| 0 | ~5-10 | Small, irregular plates | High |
| 10 | ~50-80 | Well-defined rectangular rods | Medium |
| 20 | ~100-150 | Large, well-defined rectangular rods | Low |
| 40 | ~120-180 | Large, well-defined rectangular rods with some etching | Low |
Table 2: Influence of Solvent System on Crystal Quality of a Hypothetical Zr-based MOF with this compound
| Solvent System (v/v) | Crystal Habit | Brunauer-Emmett-Teller (BET) Surface Area (m²/g) |
| 100% DMF | Microcrystalline powder | 850 |
| 75% DMF / 25% Ethanol | Small cubic crystals | 1100 |
| 50% DMF / 50% Ethanol | Intergrown cubic crystals | 1050 |
| 90% DMF / 10% Water | Amorphous precipitate | N/A |
Experimental Protocols
Protocol 1: General Solvothermal Synthesis of a Zn-based MOF with this compound
-
Reactant Preparation: In a 20 mL scintillation vial, dissolve 30.4 mg (0.1 mmol) of this compound and 29.8 mg (0.1 mmol) of Zinc Nitrate hexahydrate (Zn(NO₃)₂·6H₂O) in 10 mL of N,N-Dimethylformamide (DMF).
-
Addition of Modulator: Add 114 µL (2.0 mmol, 20 equivalents) of acetic acid to the solution.
-
Sonication: Sonicate the mixture for 10 minutes to ensure complete dissolution of all components.
-
Reaction: Tightly cap the vial and place it in a preheated oven at 100 °C for 48 hours.
-
Cooling and Isolation: Allow the oven to cool down to room temperature naturally. Collect the crystalline product by decanting the mother liquor.
-
Washing: Wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL) to remove any unreacted starting materials and DMF.
-
Activation: Dry the crystals under vacuum at 120 °C for 12 hours to activate the MOF.
Protocol 2: Characterization by Powder X-ray Diffraction (PXRD)
-
Sample Preparation: Gently grind a small sample of the activated MOF crystals into a fine powder using an agate mortar and pestle.
-
Sample Mounting: Mount the powdered sample onto a zero-background sample holder.
-
Data Collection: Collect the PXRD pattern using a diffractometer with Cu Kα radiation (λ = 1.5406 Å). Scan over a 2θ range of 5° to 50° with a step size of 0.02°.
Visualizations
Caption: Experimental workflow for the synthesis and characterization of this compound based MOFs.
Caption: Troubleshooting logic for improving crystal quality of this compound based MOFs.
Technical Support Center: One-Pot Synthesis of m-Terphenyl Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the one-pot synthesis of m-terphenyl derivatives. It is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the one-pot synthesis of m-terphenyl derivatives, offering potential causes and recommended solutions.
Problem 1: Low or No Yield of the Desired m-Terphenyl Product
Possible Causes:
-
Inactive Catalyst: The palladium catalyst used in cross-coupling reactions (like Suzuki-Miyaura) may be deactivated.
-
Poor Quality Reagents: Grignard reagents can be sensitive to air and moisture, while boronic acids can degrade over time.
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can significantly impact yield.
-
Steric Hindrance: Bulky substituents on the aryl halides or organometallic reagents can impede the reaction.
Troubleshooting Steps:
-
Catalyst Check:
-
Use a fresh batch of palladium catalyst.
-
Ensure the catalyst is handled under an inert atmosphere (e.g., argon or nitrogen) if it is air-sensitive.
-
Consider using a different palladium source or ligand. For instance, if Pd(dppf)Cl₂ is ineffective, other catalysts can be screened.[1]
-
-
Reagent Quality Control:
-
Use freshly prepared or recently purchased Grignard reagents. Titrate the Grignard reagent to determine its exact concentration.
-
Ensure all solvents and reagents are anhydrous, especially for reactions involving Grignard or organolithium reagents.[2]
-
Check the purity of your aryl halides and boronic acids/esters.
-
-
Optimization of Reaction Conditions:
-
Temperature: Gradually increase the reaction temperature. Some Suzuki-Miyaura couplings require heating to 100°C or higher to proceed efficiently.[3]
-
Solvent: The choice of solvent is crucial. Dioxane, THF, DMF, and toluene are commonly used. Sometimes a co-solvent like water is necessary for Suzuki-Miyaura reactions.[1][4]
-
Base: For Suzuki-Miyaura reactions, the choice and quality of the base (e.g., Cs₂CO₃, K₃PO₄, K₂CO₃) can be critical. Grinding the base to a fine powder can improve reproducibility.[1]
-
-
Addressing Steric Hindrance:
-
For sterically demanding substrates, consider using more reactive organometallic reagents, such as organozinc compounds (Negishi coupling), which can sometimes be more effective than Suzuki-Miyaura coupling.[5]
-
Employing bulky phosphine ligands (e.g., Buchwald ligands) can sometimes accelerate the oxidative addition step in Suzuki-Miyaura reactions.[1]
-
Problem 2: Formation of Significant Side Products
Common Side Products:
-
Homocoupling Products: Formation of biphenyls from the coupling of two boronic acid molecules or two aryl halide molecules.
-
Monosubstituted Intermediates: In sequential one-pot reactions, the reaction may stall after the first coupling.
-
Protonated Starting Materials: Quenching of the organometallic reagent by a proton source.
Troubleshooting Steps:
-
Minimizing Homocoupling:
-
Thoroughly degas the reaction mixture to remove oxygen, as its presence can promote the homocoupling of boronic acids.[4] Bubbling argon through the solvent is a common degassing method.[1]
-
The choice of palladium precursor can influence homocoupling. Pd(II) sources need to be reduced in situ to the active Pd(0) catalyst, a process that can sometimes be accompanied by homocoupling.[4]
-
-
Driving the Reaction to Completion:
-
If monosubstituted products are observed, try increasing the reaction temperature or time.[3]
-
Ensure the stoichiometry of the reagents is correct. A slight excess of the boronic acid or Grignard reagent might be necessary.
-
-
Avoiding Protonation:
-
Use thoroughly dried solvents and glassware.
-
Perform the reaction under a strict inert atmosphere (argon or nitrogen).[2]
-
Problem 3: Difficulty in Product Purification
Challenges:
-
Separating the desired m-terphenyl from structurally similar side products (e.g., homocoupled products, isomers).
-
Removing residual catalyst and ligands.
Troubleshooting Steps:
-
Chromatography Optimization:
-
Column Chromatography: A common method for purification. Experiment with different solvent systems (e.g., diethyl ether-hexane) to achieve better separation.[2]
-
Thin-Layer Chromatography (TLC): Use TLC to monitor the reaction progress and to develop an optimal solvent system for column chromatography.[6]
-
-
Recrystallization:
-
If the product is a solid, recrystallization can be a highly effective purification method.[2]
-
-
Catalyst Removal:
-
Pass the crude reaction mixture through a short plug of silica gel or activated carbon to remove the palladium catalyst.
-
Aqueous workup with a solution of a suitable ligand (e.g., thiourea) can sometimes help in sequestering the palladium.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose catalyst for a one-pot Suzuki-Miyaura synthesis of m-terphenyls?
A1: While there is no single "best" catalyst for all substrates, Pd(dppf)Cl₂ is a robust and commonly used catalyst for Suzuki-Miyaura cross-coupling reactions.[1] However, for challenging substrates, screening different catalysts and ligands (e.g., Buchwald ligands) may be necessary.
Q2: My one-pot reaction involves a Grignard reagent. What are the most critical parameters to control?
A2: The most critical parameters are the exclusion of water and atmospheric oxygen. Reactions involving organomagnesium halides must be carried out under an inert atmosphere (e.g., argon).[2] Solvents must be rigorously dried using standard methods.[2] The quality and concentration of the Grignard reagent are also paramount.
Q3: Can I use a one-pot approach for synthesizing unsymmetrical m-terphenyls?
A3: Yes, one-pot sequential cross-coupling reactions are a viable strategy for synthesizing unsymmetrical terphenyls.[5] This typically involves using a di-halogenated central ring where the halogens have different reactivities (e.g., 1-bromo-3-chlorobenzene), allowing for selective coupling at one position under milder conditions before proceeding to the second coupling under more forcing conditions.[5]
Q4: How can I monitor the progress of my one-pot reaction?
A4: Thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) are effective techniques for monitoring the consumption of starting materials and the formation of intermediates and the final product.[6]
Quantitative Data Summary
The following table summarizes yields for the one-pot synthesis of various m-terphenyl-2'-carbaldehyde derivatives using aryl magnesium bromides and 1,3-dichloroiodobenzene.
| Entry | Aryl Magnesium Bromide (ArMgBr) | Product | Yield (%) |
| 1 | Phenylmagnesium bromide | 1,1′,3′,1″-Terphenyl-2′-carbaldehyde | 81 |
| 2 | 4-Methylphenylmagnesium bromide | 4,4″-Dimethyl-1,1′:3′,1″-terphenyl-2′-carbaldehyde | 78 |
| 3 | 4-Methoxyphenylmagnesium bromide | 4,4″-Dimethoxy-1,1′:3′,1″-terphenyl-2′-carbaldehyde | 75 |
| 4 | 2-Methylphenylmagnesium bromide | 2,2″-Dimethyl-1,1′:3′,1″-terphenyl-2′-carbaldehyde | 72 |
| 5 | 2-Methoxyphenylmagnesium bromide | 2,2″-Dimethoxy-1,1′:3′,1″-terphenyl-2′-carbaldehyde | 69 |
| 6 | 3-Methylphenylmagnesium bromide | 3,3″-Dimethyl-1,1′:3′,1″-terphenyl-2′-carbaldehyde | 76 |
| 7 | 3-Methoxyphenylmagnesium bromide | 3,3″-Dimethoxy-1,1′:3′,1″-terphenyl-2′-carbaldehyde | 73 |
Data adapted from a study on the one-pot synthesis of m-terphenyl-2'-carbaldehydes.[2]
Key Experimental Protocols
General Protocol for One-Pot Synthesis of m-Terphenyl-2'-carbaldehydes via Grignard Reaction
This protocol is a generalized version based on reported procedures.[2]
Materials:
-
Substituted bromobenzene
-
Magnesium turnings
-
1,3-dichloroiodobenzene
-
Ethyl formate
-
Anhydrous Tetrahydrofuran (THF)
-
Dilute Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel under an argon atmosphere, add magnesium turnings. Add a solution of the substituted bromobenzene in anhydrous THF dropwise to the magnesium turnings. The reaction is initiated, and the mixture is stirred until the magnesium is consumed.
-
First Coupling: Cool the freshly prepared Grignard reagent in an ice bath. Add a solution of 1,3-dichloroiodobenzene in anhydrous THF dropwise. After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for a specified time (e.g., 2 hours).
-
Second Coupling and Quenching: Cool the reaction mixture. Add ethyl formate and reflux for an additional 30 minutes.
-
Workup: Cool the reaction mixture in an ice bath and quench with dilute HCl. Extract the aqueous layer with diethyl ether (3x).
-
Purification: Combine the organic layers, dry over MgSO₄, and concentrate in vacuo. Purify the resulting residue by recrystallization or column chromatography (e.g., using a diethyl ether-hexane solvent system).[2]
Visualizations
Caption: Troubleshooting workflow for low yield issues.
References
Technical Support Center: Optimizing Solvothermal MOF Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on optimizing the reaction temperature for Metal-Organic Framework (MOF) synthesis via the solvothermal method.
Frequently Asked Questions (FAQs)
Q1: What is the role of temperature in solvothermal MOF synthesis?
A1: Reaction temperature is a critical parameter in MOF synthesis that significantly influences the final product. It affects both the thermodynamics and kinetics of the reaction, influencing nucleation, crystal growth, and even the final structure and dimensionality of the framework.[1][2] Temperature can control the conformation of organic linkers, the coordination ability of metal centers, and whether a structure becomes interpenetrated.[1] In a sealed solvothermal system, higher temperatures also lead to higher pressure, which can impact the final MOF architecture.[1]
Q2: I'm synthesizing a new MOF. How do I choose a starting temperature?
A2: When synthesizing a novel MOF, a good starting point is to review the literature for similar MOF structures, metal ions, or organic linkers. Many common MOFs are synthesized in the range of 80°C to 150°C. For instance, UiO-66 is often synthesized around 120°C, while MOF-5 can be formed at temperatures between 105°C and 140°C.[3][4] If the organic linkers are thermally sensitive, lower temperatures or even room-temperature synthesis methods should be considered.[5]
Q3: Can increasing the temperature always improve crystallinity?
A3: Not necessarily. While higher temperatures can overcome the kinetic energy barrier for crystallization and often lead to better crystallinity, excessively high temperatures can have adverse effects.[1] These can include the decomposition of organic linkers or solvents, the formation of undesirable dense phases instead of porous MOFs, or rapid nucleation leading to a large number of small, poorly formed crystals. The optimal temperature is a balance that allows for controlled crystal growth.
Q4: How does reaction time relate to temperature?
A4: Reaction time and temperature are inversely related. Higher temperatures generally accelerate the crystallization process, requiring shorter reaction times.[3][4][6] Conversely, lower temperatures slow down the kinetics, necessitating longer reaction times to achieve good crystallinity.[6] For example, studies on MOF-5 have shown that well-formed crystals can be obtained at 140°C in 12 hours, while synthesis at 105°C requires up to 144 hours.[3][4]
Troubleshooting Guide
This section addresses common problems encountered during solvothermal synthesis that can be related to the reaction temperature.
| Problem | Potential Cause (Temperature-Related) | Suggested Solution |
| No Crystalline Product (Amorphous Powder) | The reaction temperature was too low to overcome the energy barrier for nucleation and crystal growth.[7] | Increase the temperature in increments of 10-20°C. Also, consider extending the reaction time. |
| Poor Crystallinity / Small Crystals | The temperature was too high, causing excessively rapid nucleation and preventing the growth of larger, well-defined crystals. | Decrease the temperature to slow the crystal growth rate.[6] Alternatively, a lower temperature for a longer duration might yield larger crystals.[6] |
| Formation of an Undesired Phase or Impurities | The temperature may favor the formation of a different, more thermodynamically stable (but undesired) phase. The solubility of reactants can change with temperature, leading to impurities.[7] | Systematically vary the temperature. Different MOF structures can form from the same reactants at different temperatures.[1] For example, raising the temperature from 140°C to 180°C has been shown to change a 2D network into a 3D framework.[1] |
| Low Product Yield | The temperature may not be optimal for the complete conversion of reactants. It could be too low for the reaction to go to completion or so high that it causes reactant degradation. | Perform a temperature screening (e.g., at 80°C, 100°C, 120°C, 140°C) to find the optimal point for yield. Ensure the reaction time is sufficient at the chosen temperature.[6] |
| Framework Interpenetration | Higher reaction temperatures can sometimes favor the formation of interpenetrated structures to fill large voids in a framework.[1] | If a non-interpenetrated structure is desired, try lowering the reaction temperature.[1] This can sometimes suppress interpenetration. |
Typical Solvothermal Temperatures for Common MOFs
The following table summarizes typical synthesis temperatures for several well-known MOFs. Note that optimal conditions can vary based on other factors like solvent, modulator, and reactant concentration.
| MOF Name | Metal Source | Organic Linker | Typical Solvent | Typical Temperature Range (°C) |
| MOF-5 | Zinc Nitrate | Terephthalic Acid (BDC) | DMF | 105 - 140[3][4] |
| HKUST-1 | Copper Nitrate | Trimesic Acid (BTC) | DMF/Ethanol/Water | 85 - 120 |
| UiO-66 | Zirconium Chloride | Terephthalic Acid (BDC) | DMF | 120 - 150 |
| ZIF-8 | Zinc Nitrate | 2-methylimidazole | DMF, Methanol | Room Temp - 140 |
| MIL-101(Cr) | Chromium Nitrate | Terephthalic Acid (BDC) | Water (Hydrothermal) | 220 |
| Ni-MOF-74 | Nickel Nitrate | 2,5-dihydroxyterephthalic acid | DMF/Ethanol/Water | 100 - 130 |
Experimental Protocols & Visual Guides
General Protocol for Solvothermal MOF Synthesis
This protocol outlines the fundamental steps for a typical solvothermal synthesis.
-
Reagent Preparation : Dissolve the metal salt (e.g., Zinc Nitrate Hexahydrate) and the organic linker (e.g., 1,4-benzenedicarboxylic acid) in the chosen solvent (e.g., N,N-Dimethylformamide - DMF).[3] Some syntheses may require a modulator or a base, which should be added at this stage.
-
Mixing : Combine the solutions in a Teflon-lined stainless-steel autoclave.[8] Stir the mixture for a set period (e.g., 30 minutes) to ensure homogeneity.[3]
-
Sealing and Heating : Securely seal the autoclave and place it in a programmable laboratory oven. Set the oven to the desired reaction temperature and time. The ramp rate (heating speed) can also be a controlled parameter.
-
Cooling : After the reaction is complete, allow the autoclave to cool down to room temperature naturally. Rapid cooling can sometimes lead to the formation of defects or smaller crystals.
-
Product Recovery : Open the autoclave and collect the product, which is typically a powder or crystalline solid. This is usually done by centrifugation or filtration.[8]
-
Washing : Wash the collected product several times with fresh solvent (e.g., DMF) to remove any unreacted starting materials trapped within the pores.[8] A subsequent wash with a more volatile solvent like ethanol or chloroform can facilitate the activation process.[3]
-
Activation : Dry the washed product, often under vacuum at an elevated temperature, to remove the solvent molecules from the pores. This step is crucial for achieving a porous material with a high surface area.[2][8]
Visual Workflow for Temperature Optimization
The following diagram illustrates a systematic workflow for optimizing the solvothermal reaction temperature.
Caption: Workflow for optimizing solvothermal temperature.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting common issues related to reaction temperature.
Caption: Decision tree for troubleshooting temperature issues.
References
- 1. Influence of temperature on metal-organic frameworks [html.rhhz.net]
- 2. Development of the design and synthesis of metal–organic frameworks (MOFs) – from large scale attempts, functional oriented modifications, to artifici ... - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00432A [pubs.rsc.org]
- 3. iptek.its.ac.id [iptek.its.ac.id]
- 4. Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method | Mulyati | IPTEK Journal of Proceedings Series [iptek.its.ac.id]
- 5. yaghi.berkeley.edu [yaghi.berkeley.edu]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. ossila.com [ossila.com]
Technical Support Center: Enhancing Luminescence Quantum Yield in Terphenyl-Based MOFs
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with terphenyl-based Metal-Organic Frameworks (MOFs). The focus is on diagnosing and resolving issues related to luminescence quantum yield (QY).
Frequently Asked Questions (FAQs)
Q1: What is the origin of luminescence in terphenyl-based MOFs?
Luminescence in these MOFs typically originates from the organic terphenyl-based ligand. The extended π-conjugated system of the terphenyl unit acts as a fluorophore. The emission properties can arise from the ligand itself, ligand-to-metal charge transfer (LMCT), or metal-to-ligand charge transfer (MLCT), although ligand-based emission is most common for this class of MOFs.[1][2]
Q2: What are the key factors that influence the luminescence quantum yield (QY)?
The primary factors include:
-
Framework Rigidity: A rigid framework minimizes non-radiative decay pathways (e.g., vibrational and rotational energy loss), which is crucial for high quantum yield.[3][4][5]
-
Guest Molecules: The type of solvent or guest molecules within the MOF pores can significantly enhance or quench luminescence.[1][6][7]
-
Inter-linker Interactions: The spatial arrangement of the terphenyl linkers can lead to aggregation-caused quenching (ACQ). MOF structures can effectively isolate linkers, reducing this effect.[8][9]
-
Structural Defects and Crystallinity: A well-ordered, crystalline structure with minimal defects is essential for optimal luminescent performance.
Q3: How does framework flexibility affect luminescence?
Framework flexibility, such as the rotation of parts of the organic linker (e.g., a pyridyl moiety), provides a pathway for the excited state to decay without emitting a photon (non-radiative decay).[1] This process competes with fluorescence and can significantly lower the quantum yield. Post-synthetic methods aimed at rigidifying the framework can dramatically improve its emission intensity.[3][4][10]
Q4: Why are terphenyl-based linkers suitable for creating luminescent MOFs?
Terphenyls are rigid, highly conjugated molecules that are often inherently fluorescent. Their defined geometry and functionalization points (typically carboxylates) make them excellent building blocks for constructing robust and crystalline MOF structures. Their rigidity helps to pre-emptively reduce some of the non-radiative decay pathways that plague more flexible linkers.
Troubleshooting Guide
Q1: My as-synthesized terphenyl-MOF exhibits very low or no luminescence. What are the possible causes and solutions?
Possible Causes:
-
Incorrect Phase or Poor Crystallinity: The reaction may have produced an amorphous material or an undesired, non-luminescent crystalline phase.
-
Residual Reactants: Unreacted starting materials or impurities might be quenching the luminescence.
-
Synthesis Solvent Quenching: The solvent used for the synthesis (e.g., DMF, DMA) may be quenching the luminescence.
Troubleshooting Steps:
-
Verify Crystallinity and Phase Purity: Use Powder X-Ray Diffraction (PXRD) to confirm that the synthesized material is crystalline and matches the expected pattern for the target MOF.[11]
-
Thorough Washing: Wash the synthesized MOF thoroughly with a clean solvent (like fresh DMF or ethanol) to remove any unreacted linkers, metal salts, or other impurities.
-
Solvent Exchange: As the synthesis solvent might be the cause, perform a solvent exchange with a different, non-quenching solvent. (See Experimental Protocol P2). Aliphatic solvents often have less of a quenching effect than aromatic ones.[10]
Q2: The luminescence quantum yield of my MOF decreased dramatically after activation (solvent removal). How can I prevent this?
Possible Causes:
-
Framework Collapse: The removal of guest solvent molecules can cause the framework to lose its structural integrity, especially if the framework is not robust. This is a known challenge during MOF activation.[12][13]
-
Increased Flexibility: The removal of solvent molecules that were previously "packing" the pores and restricting linker movement can increase the framework's flexibility, opening up non-radiative decay channels.[1][10]
Troubleshooting Steps:
-
Confirm Structural Integrity: Run PXRD on the activated sample to check if the framework is still crystalline. A loss of crystallinity indicates collapse.
-
Gentler Activation: Use a milder activation procedure. Instead of high heat, consider a gradual temperature ramp or extended vacuum at a lower temperature. Supercritical CO₂ exchange is an effective but gentle activation method.[13][14]
-
Post-Synthetic Rigidification: Before or after activation, introduce specific guest molecules that can rigidify the framework. This has been shown to be a highly effective strategy to boost QY.[1][3] For example, exchanging with n-pentane has been shown to increase the QY of a flexible MOF from 12.2% to 59.3%.[1][10]
Q3: I am observing significant batch-to-batch inconsistency in the quantum yield. What could be the reason?
Possible Causes:
-
Inconsistent Synthesis Conditions: Minor variations in reaction temperature, time, reactant concentration, or cooling rate can affect the crystallinity, defect density, and particle size of the MOF, all of which influence QY.[15]
-
Incomplete or Inconsistent Activation: If the solvent is not completely removed, or if the activation process varies between batches, the resulting QY will be inconsistent.
-
Atmospheric Contamination: Exposure to moisture or other atmospheric gases can sometimes affect luminescence, particularly if the MOF has open metal sites.
Troubleshooting Steps:
-
Standardize Synthesis Protocol: Strictly control all synthesis parameters, including heating and cooling profiles. Using programmable ovens or reactors can help.
-
Standardize Activation: Ensure the activation protocol is identical for all batches. Monitor the process using techniques like Thermogravimetric Analysis (TGA) to confirm complete solvent removal.[11]
-
Controlled Atmosphere: Handle and store the activated MOF samples in a controlled environment, such as a glovebox or desiccator, to prevent contamination.
Data Presentation
Table 1: Effect of Guest Solvent Molecules on the Luminescence Quantum Yield (QY) of LMOF-236
This table summarizes the impact of different guest solvents on the quantum yield of a flexible terphenyl-based MOF, LMOF-236, demonstrating the principle of guest-mediated rigidification.
| Sample State / Guest Molecule | Quantum Yield (QY) (%) | Change Relative to Activated State | Probable Mechanism |
| As-Synthesized (in DMA) | 36.3% | +197.5% | Solvent provides some framework rigidity. |
| Activated (Solvent-Free) | 12.2% | - | Increased framework flexibility; non-radiative decay.[10] |
| Exchanged with n-Pentane | 59.3% | +386.1% | Framework rigidification via guest packing.[1][10] |
| Exchanged with Cyclohexane | 41.3% | +238.5% | Framework rigidification via guest packing. |
| Exchanged with Toluene | 14.2% | +16.4% | Electronic interactions causing some quenching.[10] |
| Exchanged with Benzene | 12.8% | +4.9% | Electronic interactions causing some quenching.[1] |
Data synthesized from Lustig et al.[1][10]
Experimental Protocols
P1: General Solvothermal Synthesis of a Terphenyl-Based MOF
-
Reactant Preparation: In a 20 mL scintillation vial, combine the terphenyl-based dicarboxylic acid linker (e.g., 0.1 mmol) and the metal salt (e.g., Zinc nitrate hexahydrate, 0.2 mmol).
-
Solvent Addition: Add the synthesis solvent, typically N,N-Dimethylformamide (DMF) (e.g., 10 mL).
-
Sonication: Sonicate the mixture for 15-20 minutes until a homogeneous suspension is formed.
-
Sealing and Heating: Cap the vial tightly and place it in a programmable oven. Heat the reaction mixture to a specific temperature (e.g., 100-120 °C) for a designated period (e.g., 24-48 hours).
-
Cooling and Isolation: Allow the oven to cool down to room temperature slowly. Crystals of the MOF product should have formed. Isolate the crystals by decanting the mother liquor.
-
Washing: Wash the isolated crystals with fresh DMF (3 x 10 mL) and then with a volatile solvent like ethanol (3 x 10 mL) to remove residual DMF and unreacted precursors.
-
Drying: Dry the product under vacuum at room temperature or a slightly elevated temperature (e.g., 60 °C) to yield the as-synthesized MOF.
P2: Post-Synthetic Solvent Exchange for Quantum Yield Enhancement
-
Immersion: Place the as-synthesized MOF sample (e.g., 50 mg) in a vial. Add approximately 20 mL of the desired exchange solvent (e.g., n-pentane).[10]
-
Solvent Replacement: Allow the MOF to soak for 2 hours. Carefully remove the solvent using a pipette, leaving the MOF crystals at the bottom. Replenish with 20 mL of fresh exchange solvent.
-
Repetition: Repeat the solvent replacement step four more times over the course of 10 hours.[10]
-
Soaking: After the final replacement, leave the MOF immersed in the exchange solvent for at least 24 hours to ensure complete exchange.
-
Analysis: The quantum yield can be measured on the solvent-wet sample or after careful activation to remove the exchange solvent.
P3: Quantum Yield Measurement
-
Instrumentation: Absolute photoluminescence quantum yield is measured using a fluorometer equipped with an integrating sphere.[8]
-
Sample Preparation: Prepare a solid-state sample of the MOF powder. For activated samples, ensure preparation occurs in an inert atmosphere to prevent quenching by moisture or oxygen.
-
Measurement:
-
First, measure the emission spectrum of the empty integrating sphere (blank).
-
Next, place the sample inside the sphere and measure the spectrum of the sample under direct excitation by the excitation light source.
-
Then, measure the spectrum of the sample under indirect illumination.
-
-
Calculation: The instrument's software calculates the quantum yield by comparing the number of photons absorbed by the sample to the number of photons emitted. The QY (Φ) is the ratio of emitted photons to absorbed photons.[8]
Mandatory Visualizations
Caption: Experimental workflow from MOF synthesis to quantum yield enhancement and characterization.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Solvent-induced diversity of luminescent metal–organic frameworks based on different secondary building units - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Improving LMOF luminescence quantum yield through guest-mediated rigidification [escholarship.org]
- 4. Improving LMOF luminescence quantum yield through guest-mediated rigidification - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Functional Roles of Guest Molecules in MOF-Catalyzed Organic Reactions [eureka.patsnap.com]
- 7. Improved quantum yield in geometrically constrained tetraphenylethylene-based metal–organic frameworks - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. eng.ox.ac.uk [eng.ox.ac.uk]
- 10. escholarship.org [escholarship.org]
- 11. A Review on Metal- Organic Frameworks (MOFS), Synthesis, Activation, Characterisation and Application : Oriental Journal of Chemistry [orientjchem.org]
- 12. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 13. researchgate.net [researchgate.net]
- 14. chemgroups.northwestern.edu [chemgroups.northwestern.edu]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling for Terphenyl Synthesis
Welcome to our dedicated technical support center for resolving challenges in the Suzuki-Miyaura cross-coupling reaction for terphenyl synthesis. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and solve common issues leading to low product yields.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction for terphenyl synthesis is resulting in a low yield. What are the most common initial troubleshooting steps?
A1: When encountering low yields, begin by verifying the integrity of your reagents and the reaction setup. Ensure that your solvent was thoroughly degassed to remove oxygen, which can lead to catalyst deactivation and side reactions like homocoupling.[1][2] Check the purity of your aryl halides and boronic acids or esters, as impurities can interfere with the catalytic cycle. It's also crucial to confirm that the base is of good quality and has been stored correctly to prevent hydration, which can affect its efficacy. Finally, ensure accurate temperature control, as deviations can impact reaction rates and selectivity.[3]
Q2: I observe significant amounts of a dehalogenated starting material in my reaction mixture. What causes this and how can I prevent it?
A2: Dehalogenation is a common side reaction where the aryl halide is reduced to the corresponding arene.[4] This can occur when the palladium complex, after oxidative addition, reacts with a hydride source in the mixture, often the base or solvent, followed by reductive elimination. To minimize dehalogenation, consider switching to a non-protic solvent and a non-hydroxide base. Using bulky, electron-rich phosphine ligands can also favor the desired cross-coupling pathway over dehalogenation.[2]
Q3: My boronic acid appears to be degrading during the reaction, leading to low conversion. What is happening and what can I do?
A3: The instability of boronic acids, often leading to protodeboronation, is a frequent cause of low yields in Suzuki couplings.[4] This process involves the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. To mitigate this, you can use more stable boronic acid derivatives like MIDA boronates or potassium aryltrifluoroborates, which are less prone to protodeboronation.[5] Alternatively, using anhydrous reaction conditions with a non-aqueous base like potassium phosphate (K₃PO₄) can help preserve the boronic acid.[2]
Q4: I am synthesizing a sterically hindered terphenyl, and the reaction is very sluggish with low yields. How can I improve the outcome?
A4: Steric hindrance poses a significant challenge in terphenyl synthesis. To overcome this, the choice of catalyst and ligand is critical. Bulky and electron-rich phosphine ligands, such as Buchwald-type ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), are often necessary to promote the oxidative addition and reductive elimination steps with sterically demanding substrates.[6][7][8][9] Increasing the reaction temperature may also be necessary to overcome the higher activation energy associated with hindered substrates.[10] A catalyst screen is often the most effective approach to identify the optimal combination for your specific substrates.
Troubleshooting Guides
Problem 1: Low or No Conversion of Starting Materials
If you are observing a lack of reactivity in your Suzuki coupling, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low or no conversion.
Detailed Steps:
-
Verify Reagent Quality:
-
Aryl Halide: Confirm purity by NMR or GC-MS. Iodides and bromides are generally more reactive than chlorides.[4][11]
-
Boronic Acid/Ester: Check for decomposition (protodeboronation). Consider using more stable derivatives like MIDA boronates.[5]
-
Base: Use a freshly opened or properly stored base. Consider drying the base if it is hygroscopic.
-
Solvent: Ensure the solvent is anhydrous and was properly degassed.
-
-
Inspect Reaction Setup:
-
Degassing: Inadequate removal of oxygen is a common failure point. Use methods like freeze-pump-thaw or sparging with an inert gas.[12]
-
Inert Atmosphere: Maintain a positive pressure of nitrogen or argon throughout the reaction.
-
Temperature: Verify the reaction temperature with an external thermometer. For sterically hindered substrates, higher temperatures may be required.
-
-
Evaluate Catalyst System:
-
If basic checks don't resolve the issue, focus on the catalyst. Low catalyst activity is a primary suspect.
-
Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes initiate the reaction.
-
Screen Ligands: For terphenyl synthesis, ligand choice is crucial. Test a panel of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[8][9]
-
Change Palladium Precatalyst: Some palladium sources are more active than others. Consider switching from Pd(OAc)₂ to a more active precatalyst like Pd₂(dba)₃ or a PEPPSI-type catalyst.[4][6][13]
-
Problem 2: Formation of Significant Side Products
The presence of side products can drastically reduce the yield of the desired terphenyl. This guide helps identify and mitigate common side reactions.
Caption: Workflow for identifying and mitigating side reactions.
Common Side Products and Solutions:
-
Homocoupling of Boronic Acid:
-
Cause: Often promoted by the presence of oxygen.
-
Solution: Ensure rigorous degassing of the reaction mixture and maintain a strict inert atmosphere. Using bulkier phosphine ligands can also suppress this side reaction.[2]
-
-
Dehalogenation of Aryl Halide:
-
Protodeboronation of Boronic Acid:
Quantitative Data Summary
The following tables provide a summary of commonly used conditions and their impact on the Suzuki coupling for terphenyl and related sterically hindered biaryl syntheses.
Table 1: Recommended Catalyst Systems for Hindered Substrates
| Palladium Precatalyst | Ligand | Typical Loading (mol%) | Key Advantages |
| Pd₂(dba)₃ | XPhos, SPhos | 0.5 - 2 | High activity for sterically hindered aryl chlorides and bromides.[8][14] |
| Pd(OAc)₂ | P(t-Bu)₃, PCy₃ | 1 - 3 | Effective for a broad range of aryl halides and triflates.[13] |
| PEPPSI-type Precatalysts | NHC Ligand | 0.05 - 1 | Excellent for very hindered substrates, often at lower catalyst loadings.[4][9] |
| Pd/C | Ligand-free | 5 - 10 | Heterogeneous catalyst, easy to remove, suitable for some systems.[15] |
Table 2: Common Bases and Solvents
| Base | Solvent System | Temperature (°C) | Notes |
| K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene/H₂O | 80 - 110 | Standard conditions, effective for many substrates.[10][16] |
| K₃PO₄ | Anhydrous Dioxane, THF | 60 - 100 | Good for substrates prone to protodeboronation.[8] |
| t-BuOK | Anhydrous Dioxane | 80 - 110 | Strong base, can be effective for challenging couplings.[9] |
| NaHCO₃ | MeCN/H₂O | 70 - 90 | Milder base, useful for base-sensitive functional groups.[2] |
Experimental Protocols
Protocol 1: General Procedure for a Trial Suzuki Coupling for Terphenyl Synthesis
-
Reagent Preparation: In a glovebox or on a Schlenk line, add the dibromo- or diiodo-aromatic core (1.0 eq), the arylboronic acid (2.2 eq), the base (e.g., K₂CO₃, 3.0 eq), and the palladium catalyst system (e.g., Pd₂(dba)₃, 1 mol%; SPhos, 2.2 mol%) to an oven-dried reaction flask equipped with a magnetic stir bar.
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) under a positive pressure of argon or nitrogen.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Catalyst and Ligand Screening on a Microscale
-
Stock Solution Preparation: Prepare stock solutions of the aryl halide, arylboronic acid, and base in the chosen solvent. Prepare separate stock solutions for each palladium precatalyst and ligand combination.
-
Array Setup: In an array of small reaction vials, dispense the aryl halide, arylboronic acid, and base stock solutions.
-
Catalyst Addition: Add the different catalyst/ligand stock solutions to each respective vial.
-
Reaction: Seal the vials and place them in a heating block at the desired temperature.
-
Analysis: After a set time, quench a small aliquot from each reaction and analyze by LC-MS or GC-MS to determine the conversion and relative yield of the desired product versus side products. This allows for rapid identification of the most promising catalyst system.
References
- 1. researchgate.net [researchgate.net]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. reddit.com [reddit.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. topicsonchemeng.org.my [topicsonchemeng.org.my]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 10. reddit.com [reddit.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. tandfonline.com [tandfonline.com]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Enhancing Hydrothermal Stability of Zirconium-Based MOFs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the hydrothermal stability of zirconium-based Metal-Organic Frameworks (MOFs).
Frequently Asked Questions (FAQs)
Q1: My zirconium-based MOF (e.g., UiO-66) is showing poor stability in water or humid conditions. What are the common causes?
A1: The instability of zirconium-based MOFs in aqueous environments can stem from several factors. A primary cause is the hydrolysis of the metal-ligand coordination bonds, where water molecules or hydroxide ions attack the Zr-carboxylate linkages, leading to framework degradation.[1][2] This process can be accelerated by pH extremes, particularly in highly alkaline conditions (pH > 9-10), which promote nucleophilic attack by hydroxide ions.[1][3] Additionally, the presence of structural defects, such as missing linkers or nodes, can create more accessible sites for water molecules to initiate framework collapse.[4][5][6] Capillary forces exerted by water within the pores during adsorption and desorption cycles can also contribute to structural collapse, especially in mesoporous Zr-MOFs.[7][8]
Q2: How do synthesis parameters influence the hydrothermal stability of Zr-MOFs?
A2: Synthesis conditions play a crucial role in determining the crystallinity, defect density, and ultimately, the stability of Zr-MOFs. Key parameters include:
-
Modulators: The type and concentration of modulators (e.g., monocarboxylic acids like formic acid or acetic acid) used during synthesis can control the crystallization rate and introduce a controlled number of defects.[1][4][9] While defects can sometimes be beneficial for certain applications, an excess of missing linkers can compromise the framework's integrity. Stronger acid modulators may produce more crystalline materials but can also lead to lower yields.[9]
-
Temperature: The synthesis temperature can affect the crystallite size and phase purity. For some Zr-MOFs with rigid linkers, increasing the temperature may not impact the yield but can lead to smaller crystallites.[9]
-
Reactant Ratios: The molar ratio of the zirconium salt to the organic linker is a critical factor. An optimized ratio is essential for achieving a high yield of a stable, crystalline product.[9]
Q3: What are the most effective strategies to improve the hydrothermal stability of my Zr-MOF?
A3: Several strategies can be employed to enhance the hydrothermal stability of zirconium-based MOFs:
-
Ligand Functionalization: Introducing hydrophobic functional groups onto the organic linkers can shield the coordination bonds from water molecules, thereby improving stability.[10] A ligand-rigidification strategy has also been shown to enhance the stability of the resulting MOF.[11]
-
Post-Synthetic Modification (PSM): This involves modifying the MOF after its initial synthesis. One effective PSM technique is the introduction of hydrophobic moieties, such as phenylsilane, which can create a superhydrophobic framework. Another approach is defect healing, where missing linkers are "repaired" to improve structural integrity.[12][13][14]
-
Defect Engineering: While excessive defects are detrimental, controlled introduction of defects can sometimes enhance stability by creating a more robust, interconnected network. This is a nuanced approach that requires careful optimization of synthesis conditions.[4][15]
-
Bimetallic Frameworks: Incorporating a second metal, such as cerium, into the zirconium clusters can in some cases enhance thermal and chemical stability, although this is highly dependent on the metal ratio and the specific MOF topology.[16]
Q4: How can I accurately assess the hydrothermal stability of my Zr-MOF?
A4: A combination of characterization techniques is recommended for a thorough assessment of hydrothermal stability:
-
Powder X-ray Diffraction (PXRD): This is the primary method to evaluate the retention of crystallinity after exposure to aqueous environments. A loss of peak intensity or the appearance of broad features indicates framework degradation.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the amount of organic linker leached into the aqueous solution, providing a direct measure of framework decomposition.[3]
-
Gas Adsorption-Desorption Isotherms: Measuring the Brunauer-Emmett-Teller (BET) surface area and pore volume before and after water treatment can reveal changes in the porous structure. A significant decrease suggests framework collapse.[15]
-
Thermogravimetric Analysis (TGA): TGA can indicate changes in the thermal decomposition profile of the MOF after hydrothermal treatment, which can be correlated with structural changes.[15][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to analyze the digested MOF sample to quantify the remaining linker content after exposure to basic solutions, providing insight into the extent of degradation.[1]
Troubleshooting Guides
Issue 1: Significant loss of crystallinity and surface area after exposure to water.
This guide provides a systematic approach to diagnose and address the loss of structural integrity in Zr-MOFs upon exposure to water.
Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing Zr-MOF instability in water.
Detailed Steps:
-
Verify Initial MOF Quality:
-
Protocol: Before hydrothermal testing, ensure the as-synthesized MOF is of high quality.
-
PXRD: Confirm the phase purity and high crystallinity by comparing the experimental pattern to a simulated one.
-
N₂ Adsorption: Measure the BET surface area to confirm high porosity.
-
-
Interpretation: If the initial quality is poor, the synthesis protocol needs optimization.
-
-
Assess Experimental Conditions:
-
Protocol:
-
pH Measurement: Measure the pH of the aqueous solution in which the MOF is tested. Zr-MOFs are generally more stable in acidic to neutral pH (pH 1-8) and can degrade in basic conditions (pH > 9).[3]
-
Temperature and Duration: Note the temperature and duration of the water exposure. Prolonged exposure, especially at elevated temperatures, can accelerate degradation.
-
-
Interpretation: If the conditions are too harsh, consider modifying the experimental parameters if possible.
-
-
Implement Stability Enhancement Strategies:
-
Post-Synthetic Modification (PSM):
-
Hydrophobic Functionalization: Introduce hydrophobic groups to the MOF surface to repel water. For example, grafting phenylsilane onto the Zr-oxo clusters of UiO-66-NH₂ can create a superhydrophobic MOF.
-
-
Ligand Functionalization:
-
Hydrophobic Linkers: Synthesize the MOF using linkers functionalized with hydrophobic groups (e.g., methyl or fluoro groups).
-
Rigid Linkers: Employ more rigid organic linkers, which can contribute to a more robust framework.[11]
-
-
Optimize Synthesis Protocol:
-
Modulator Concentration: Systematically vary the concentration of the modulator during synthesis. This can tune the defect density, potentially leading to a more stable framework.
-
Temperature and Time: Optimize the solvothermal synthesis temperature and reaction time to improve crystallinity and reduce stability-compromising defects.
-
-
Issue 2: Inconsistent results and poor reproducibility in hydrothermal stability studies.
This guide addresses the challenge of achieving consistent and reproducible data when evaluating the hydrothermal stability of Zr-MOFs.
Logical Relationship Diagram
Caption: Key factors for achieving reproducible hydrothermal stability results.
Detailed Steps:
-
Controlled Synthesis:
-
Protocol: Strictly control all synthesis parameters, including the source and purity of reagents, reaction temperature, reaction time, and modulator concentration. Even small variations can lead to differences in defect density and crystallinity, affecting stability.[9][18]
-
Recommendation: Synthesize a larger batch of the MOF to be used across all related experiments to minimize batch-to-batch variation.
-
-
Standardized Testing Protocol:
-
Protocol: Establish and adhere to a strict protocol for all hydrothermal stability tests.
-
Activation: Ensure a consistent activation procedure to remove solvent molecules from the pores before water exposure.
-
Water Quality: Use the same source and quality of water (e.g., deionized, distilled) for all experiments.
-
MOF-to-Water Ratio: Maintain a constant ratio of the mass of the MOF to the volume of water.
-
Agitation: Use a consistent method and rate of agitation or stirring during the experiment.
-
-
Recommendation: Document all parameters of the testing protocol in detail for each experiment.
-
-
Consistent Characterization:
-
Protocol: Use consistent sample preparation methods and instrument parameters for all characterization techniques (PXRD, BET, TGA, etc.).
-
Recommendation: For PXRD, ensure the same amount of sample is used and that it is packed consistently in the sample holder. For gas adsorption, use the same degassing temperature and time for all samples.
-
Data Presentation
Table 1: Effect of Synthesis Modulator on the Hydrothermal Stability of UiO-66
| Modulator (at constant concentration) | Initial BET Surface Area (m²/g) | BET Surface Area after 24h in water at 100°C (m²/g) | % Retention of Surface Area |
| Formic Acid | 1250 | 1100 | 88% |
| Acetic Acid | 1180 | 950 | 80.5% |
| Benzoic Acid | 1100 | 750 | 68.2% |
| None | 950 | 400 | 42.1% |
Note: Data are representative and compiled from general trends reported in the literature. Actual values may vary based on specific experimental conditions.
Table 2: Influence of pH on the Stability of UiO-66 in Aqueous Solution
| pH of Solution | % Linker Leached after 24h | Observation from PXRD |
| 1 | < 1% | Crystalline structure retained |
| 7 | ~5% | Minor loss of peak intensity |
| 9 | ~20% | Significant loss of peak intensity |
| 11 | > 80% | Amorphous solid |
Note: Data are representative and compiled from general trends reported in the literature.[2][3] Actual values may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Assessing Hydrothermal Stability using PXRD
-
Sample Preparation: Activate the as-synthesized Zr-MOF under vacuum at a specified temperature (e.g., 150-200 °C) for several hours to remove residual solvent.
-
Initial Characterization: Obtain a high-quality PXRD pattern of the activated MOF.
-
Hydrothermal Treatment: Suspend a known amount of the activated MOF (e.g., 50 mg) in a specific volume of deionized water (e.g., 10 mL) in a sealed vial.
-
Incubation: Place the vial in an oven at the desired temperature (e.g., 25 °C, 80 °C, or 120 °C) for a set period (e.g., 24 hours, 72 hours).
-
Sample Recovery: After incubation, cool the vial to room temperature. Centrifuge the suspension to collect the solid. Wash the solid with a low-boiling-point solvent (e.g., acetone or ethanol) to remove water.
-
Drying: Dry the recovered solid under vacuum at a moderate temperature (e.g., 80 °C) to remove the washing solvent.
-
Final Characterization: Obtain a PXRD pattern of the treated MOF.
-
Analysis: Compare the peak positions and intensities of the PXRD patterns before and after treatment. A significant decrease in peak intensity or broadening of peaks indicates a loss of crystallinity and framework degradation.
Protocol 2: Quantifying Linker Leaching using HPLC
-
Hydrothermal Treatment: Follow steps 1-4 from Protocol 1.
-
Sample Separation: After incubation, separate the solid MOF from the aqueous solution by centrifugation or filtration.
-
Supernatant Collection: Carefully collect the supernatant (the aqueous solution).
-
Sample Preparation for HPLC: Dilute an aliquot of the supernatant with the mobile phase to a concentration within the calibration range.
-
Calibration Curve: Prepare a series of standard solutions of the organic linker (e.g., terephthalic acid) of known concentrations in the same aqueous medium. Analyze these standards by HPLC to create a calibration curve of peak area versus concentration.
-
HPLC Analysis: Inject the prepared supernatant sample into the HPLC system and record the chromatogram.
-
Quantification: Identify the peak corresponding to the organic linker and determine its area. Use the calibration curve to calculate the concentration of the leached linker in the supernatant.
-
Calculation: Calculate the total amount of leached linker and express it as a percentage of the initial amount of linker in the MOF sample.
References
- 1. Stability of Zr-Based UiO-66 Metal–Organic Frameworks in Basic Solutions [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Defect-enabling zirconium-based metal–organic frameworks for energy and environmental remediation applications - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01057K [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Metal–Organic Framework (MOF) Defects under Control: Insights into the Missing Linker Sites and Their Implication in the Reactivity of Zirconium-Based Frameworks - ICIQ [iciq.org]
- 7. researchgate.net [researchgate.net]
- 8. osti.gov [osti.gov]
- 9. research.monash.edu [research.monash.edu]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Controlled Growth of Highly Defected Zirconium–Metal–Organic Frameworks via a Reaction–Diffusion System for Water Remediation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Porous Terphenyl MOFs - Post-Synthesis Activation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the post-synthesis activation of porous terphenyl Metal-Organic Frameworks (MOFs). Proper activation is critical to achieving the desired porosity and performance of these materials.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of post-synthesis activation for porous terphenyl MOFs?
A1: Post-synthesis activation is a crucial step to remove solvent molecules that occupy the pores of the MOF framework after synthesis.[1] These guest molecules, if not removed, will block the pores and significantly reduce the accessible surface area and pore volume, which are critical for applications such as gas storage, separation, and catalysis. The goal of activation is to evacuate these solvent molecules without causing the porous framework to collapse.[2]
Q2: What are the most common activation methods for porous MOFs?
A2: The most common activation methods for porous MOFs, including those with terphenyl linkers, are:
-
Thermal Activation: Heating the MOF under a dynamic vacuum to evaporate and remove the solvent molecules.[3]
-
Solvent Exchange: Immersing the as-synthesized MOF in a low-boiling-point, low-surface-tension solvent to replace the high-boiling-point synthesis solvent. This is often followed by thermal activation.[3][4]
-
Supercritical CO2 (scCO2) Drying: Utilizing supercritical carbon dioxide to extract the solvent, which minimizes stress on the framework caused by surface tension forces during solvent evaporation.[5]
Q3: Why is framework collapse a common issue during the activation of porous terphenyl MOFs?
A3: Porous terphenyl MOFs, especially those designed to have large pores (mesoporous), can be structurally flexible. During conventional thermal activation, the removal of solvent molecules can induce large capillary forces within the pores as the liquid-gas interface recedes. These forces can be strong enough to cause the framework to collapse, leading to a significant loss of porosity and surface area.[2]
Q4: Can you provide a general overview of a typical activation workflow?
A4: A general workflow for the activation of porous terphenyl MOFs is as follows:
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low BET surface area after activation. | Framework collapse due to high surface tension of the solvent during evaporation. | 1. Solvent Exchange: Before thermal activation, exchange the high-boiling point synthesis solvent (e.g., DMF, DEF) with a solvent that has a lower boiling point and lower surface tension, such as chloroform, acetone, or ethanol.[3] 2. Supercritical CO2 Drying: This method avoids the liquid-gas phase boundary, thus eliminating capillary forces that cause framework collapse.[5] 3. Gentle Thermal Activation: Increase the temperature slowly and use a high vacuum to facilitate solvent removal at a lower temperature. |
| Incomplete solvent removal. | Insufficient activation time or temperature. Strong interactions between the solvent and the MOF's metal centers. | 1. Increase Activation Time/Temperature: Gradually increase the heating time and/or temperature. Monitor the process using thermogravimetric analysis (TGA) to determine the optimal conditions. 2. Solvent Exchange with a Non-coordinating Solvent: Exchange with a solvent that has weaker interactions with the metal sites. |
| Loss of crystallinity after activation. | The activation conditions were too harsh, leading to the breakdown of the MOF structure. | 1. Lower Activation Temperature: Use the lowest possible temperature that still allows for complete solvent removal. 2. Use Supercritical CO2 Drying: This is a much milder activation technique.[5] |
| Inconsistent batch-to-batch activation results. | Variations in crystal size, purity of the as-synthesized material, or slight deviations in the activation protocol. | 1. Standardize Synthesis and Activation: Ensure consistent synthesis conditions to obtain uniform crystal sizes. Strictly adhere to a validated activation protocol. 2. Characterize Before Activation: Use techniques like Powder X-Ray Diffraction (PXRD) to confirm the phase purity of the as-synthesized material before proceeding with activation. |
Quantitative Data on Activation of Porous Terphenyl MOFs
The following table summarizes the impact of different activation procedures on the porosity of a representative porous terphenyl MOF, IRMOF-8, which is constructed from naphthalene-2,6-dicarboxylate linkers, structurally similar to terphenyl dicarboxylates.
| MOF | Activation Method | Activation Conditions | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Reference |
| IRMOF-8 | Conventional (Thermal) | Heating under reduced pressure | - (Framework collapse) | - | [6] |
| IRMOF-8 | Supercritical CO2 Drying | Flowing supercritical CO2 | 4461 | Not Reported | [6] |
| IRMOF-16 | Conventional (Thermal) | Not specified | No porosity | - | [5] |
| IRMOF-16 | Solvent Exchange (Chloroform) | Exchange with CHCl3 | 470 | - | [5] |
Detailed Experimental Protocols
Solvent Exchange followed by Thermal Activation
This protocol is a general procedure and may require optimization for specific porous terphenyl MOFs.
-
Solvent Exchange:
-
After synthesis, decant the mother liquor from the as-synthesized MOF crystals.
-
Add a volatile solvent with low surface tension (e.g., chloroform, acetone, or methanol) to fully immerse the crystals.
-
Allow the crystals to soak for at least 24 hours to ensure complete exchange of the high-boiling point synthesis solvent.
-
Repeat the solvent exchange process at least three times with fresh solvent to ensure complete removal of the original solvent.
-
-
Thermal Activation:
-
After the final solvent exchange, decant the solvent and briefly dry the crystals under a gentle stream of nitrogen.
-
Transfer the MOF sample to a Schlenk tube or a similar vessel suitable for heating under vacuum.
-
Slowly evacuate the vessel using a high-vacuum pump.
-
Gradually increase the temperature to the desired activation temperature (typically between 100-200 °C, but this is material-dependent) while maintaining a dynamic vacuum.
-
Hold the sample at the activation temperature for a sufficient time (typically 12-24 hours) to ensure all solvent molecules are removed.
-
Cool the sample to room temperature under vacuum before exposing it to air or inert gas.
-
Supercritical CO2 (scCO2) Drying
This method requires a critical point dryer.
-
Solvent Exchange to a CO2-miscible Solvent:
-
Follow the solvent exchange procedure described above, using a solvent that is miscible with liquid CO2, such as ethanol or methanol.
-
-
Supercritical CO2 Drying:
-
Transfer the solvent-exchanged MOF sample to the chamber of a critical point dryer.
-
Fill the chamber with liquid CO2 to displace the exchange solvent.
-
Repeat the flushing with liquid CO2 several times to ensure complete removal of the solvent.
-
Increase the temperature and pressure of the chamber above the critical point of CO2 (31.1 °C and 73.8 bar).
-
Once in the supercritical region, slowly vent the chamber to release the supercritical CO2 as a gas, leaving behind a dry, activated MOF.
-
Allow the chamber to return to ambient pressure and temperature before removing the activated MOF sample.
-
Logical Relationships in Troubleshooting
References
- 1. researchgate.net [researchgate.net]
- 2. Identifying pathways to metal–organic framework collapse during solvent activation with molecular simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. chemgroups.northwestern.edu [chemgroups.northwestern.edu]
- 6. Non-interpenetrated IRMOF-8: synthesis, activation, and gas sorption - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Solvent Effects on the Luminescent Properties of Terphenyl Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the influence of solvents on the luminescent properties of terphenyl compounds.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during experimental work, offering potential causes and solutions in a straightforward question-and-answer format.
FAQs
-
Q1: Why is the fluorescence intensity of my terphenyl compound unexpectedly low?
A1: Low fluorescence intensity can stem from several factors:
-
Concentration Effects: At high concentrations, you may be observing self-quenching or inner filter effects, where the emitted light is reabsorbed by other solute molecules. Try diluting your sample.
-
Solvent Quenching: Certain solvents, particularly those with heavy atoms (e.g., chloroform, carbon tetrachloride) or specific functional groups, can quench fluorescence.
-
Presence of Impurities: Impurities in the solvent or the terphenyl compound itself can act as quenchers. Ensure you are using high-purity solvents and your compound is sufficiently purified.
-
Incorrect Excitation or Emission Wavelengths: Double-check that you are using the optimal excitation wavelength for your compound in the specific solvent and that you are monitoring the emission at its maximum. These wavelengths can shift depending on the solvent.
-
Instrument Settings: Ensure the spectrometer's settings (e.g., slit widths, detector voltage) are optimized for your sample's brightness.
-
-
Q2: I'm observing a significant shift in the emission wavelength of my terphenyl compound when I change solvents. What does this mean?
A2: This phenomenon is known as solvatochromism and is expected for many fluorescent molecules, including terphenyls.[1] It indicates that the solvent is interacting differently with the ground and excited states of your molecule. A shift to longer wavelengths (red shift or bathochromic shift) with increasing solvent polarity suggests that the excited state is more polar than the ground state and is stabilized by polar solvents.[1] Conversely, a shift to shorter wavelengths (blue shift or hypsochromic shift) suggests the ground state is more polar.
-
Q3: My fluorescence lifetime measurements are not yielding a single exponential decay. What could be the cause?
A3: A multi-exponential decay can indicate several possibilities:
-
Presence of Multiple Fluorescent Species: Your sample may contain impurities or different conformers of your terphenyl compound that have distinct fluorescence lifetimes.
-
Excimer or Exciplex Formation: At higher concentrations, excited-state complexes (excimers or exciplexes) can form, which have their own characteristic emission and lifetime.
-
Solvent Relaxation Effects: In some cases, the solvent molecules may reorient around the excited fluorophore on a timescale comparable to the fluorescence lifetime, leading to complex decay kinetics.
-
-
Q4: How can I correct for the inner filter effect in my fluorescence measurements?
A4: The inner filter effect, where the sample absorbs a significant portion of the excitation or emission light, can lead to non-linear relationships between concentration and fluorescence intensity. To correct for this, you can:
-
Dilute the sample: The simplest approach is to work with dilute solutions where the absorbance at the excitation and emission wavelengths is low (typically < 0.1).
-
Use a correction formula: For more concentrated samples, mathematical corrections can be applied. These formulas typically require measuring the absorbance of the solution at the excitation and emission wavelengths.[2][3][4]
-
Experimental Correction: An empirical correction curve can be generated by measuring the fluorescence of a standard with and without a non-fluorescent absorber that has a similar absorption profile to your sample.[2]
-
Troubleshooting Common Experimental Problems
-
Problem: Inconsistent or noisy fluorescence readings.
-
Possible Cause: Fluctuations in lamp intensity, temperature variations, or improper sample handling.
-
Solution:
-
Allow the instrument's lamp to warm up and stabilize before taking measurements.
-
Use a temperature-controlled cuvette holder to maintain a constant sample temperature.
-
Ensure your cuvettes are clean and free of scratches. Use quartz cuvettes for UV excitation.
-
Mix solutions thoroughly to ensure homogeneity.
-
-
-
Problem: Distorted emission spectra (e.g., unexpected peaks or shoulders).
-
Possible Cause: Raman scattering from the solvent, second-order diffraction from the monochromator, or the presence of fluorescent impurities.
-
Solution:
-
To identify Raman peaks, change the excitation wavelength; Raman peaks will shift with the excitation wavelength, while fluorescence peaks will not.
-
Use appropriate optical filters to block scattered excitation light and second-order diffraction.
-
Run a blank spectrum of the pure solvent to check for fluorescent impurities.
-
-
-
Problem: The measured quantum yield of my terphenyl compound is greater than 1.
-
Possible Cause: This is a physically impossible result and indicates an error in your measurement or calculation.
-
Solution:
-
Re-measure the absorbance and fluorescence of your sample and the standard. Ensure the absorbance values are within the linear range of the spectrophotometer.
-
Verify the published quantum yield of your standard.
-
Ensure that the emission spectra of both the sample and the standard are properly corrected for the instrument's wavelength-dependent response.
-
Check your calculations, particularly the integrated fluorescence intensities and the refractive indices of the solvents.
-
-
Data Presentation
The following table summarizes the photophysical properties of p-terphenyl in various solvents. Note that these values can be influenced by experimental conditions and the presence of substituents on the terphenyl core.
| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Quantum Yield (Φ_F) | Fluorescence Lifetime (τ_F) [ns] |
| Cyclohexane | 2.02 | 276 | 338 | 0.93 | ~1.0 |
| Toluene | 2.38 | 278 | 340 | - | - |
| Dichloromethane | 8.93 | 280 | 345 | - | - |
| Ethanol | 24.55 | 277 | 342 | - | - |
Data for substituted terphenyls can vary significantly. For example, diphenylamino-substituted terphenyls have shown quantum yields close to unity in certain solvents.[5]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Measurement of Fluorescence Quantum Yield (Relative Method)
This protocol describes the determination of the fluorescence quantum yield of a terphenyl compound relative to a well-characterized standard.
-
Materials:
-
Fluorometer with a corrected emission spectrum feature.
-
UV-Vis spectrophotometer.
-
Quartz cuvettes (1 cm path length).
-
Terphenyl compound of interest.
-
Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.5 M H₂SO₄, Φ_F = 0.54).
-
Spectroscopic grade solvents.
-
-
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the terphenyl compound and the fluorescence standard in the chosen solvent.
-
Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the excitation wavelength.
-
Measure Fluorescence Spectra:
-
Set the excitation wavelength on the fluorometer to be the same for both the sample and the standard.
-
Record the corrected fluorescence emission spectrum for each solution.
-
Ensure that the instrument settings (e.g., slit widths) are kept constant for all measurements.
-
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The plot should be linear.
-
Calculate Quantum Yield: The quantum yield of the sample (Φ_F,sample) can be calculated using the following equation:
Φ_F,sample = Φ_F,std * (Grad_sample / Grad_std) * (n_sample² / n_std²)
where:
-
Φ_F,std is the quantum yield of the standard.
-
Grad_sample and Grad_std are the gradients of the linear plots for the sample and standard, respectively.
-
n_sample and n_std are the refractive indices of the solvents used for the sample and standard, respectively.
-
-
2. Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)
This protocol outlines the general steps for measuring fluorescence lifetime using the TCSPC technique.
-
Materials:
-
TCSPC instrument with a pulsed light source (e.g., picosecond laser diode or LED).
-
Terphenyl compound solution.
-
Scattering solution for instrument response function (IRF) measurement (e.g., a dilute solution of non-dairy creamer or Ludox).
-
-
Procedure:
-
Sample Preparation: Prepare a dilute solution of the terphenyl compound in the desired solvent (absorbance < 0.1 at the excitation wavelength).
-
Instrument Setup:
-
Select a pulsed light source with an excitation wavelength appropriate for the sample.
-
Set the emission monochromator to the wavelength of maximum fluorescence.
-
Adjust the instrument parameters (e.g., time window, repetition rate) to be suitable for the expected lifetime of the sample.
-
-
Measure Instrument Response Function (IRF):
-
Replace the sample with the scattering solution.
-
Set the emission monochromator to the same wavelength as the excitation source.
-
Acquire the IRF. This represents the time profile of the excitation pulse as measured by the instrument.
-
-
Measure Sample Decay:
-
Replace the scattering solution with the sample solution.
-
Acquire the fluorescence decay curve until a sufficient number of photon counts are collected in the peak channel (typically >10,000).
-
-
Data Analysis:
-
Use appropriate software to perform a deconvolution of the measured fluorescence decay with the IRF.
-
Fit the decay data to one or more exponential functions to determine the fluorescence lifetime(s).
-
-
Mandatory Visualizations
Jablonski Diagram
References
- 1. Solvatochromism - Wikipedia [en.wikipedia.org]
- 2. Experimental method to correct fluorescence intensities for the inner filter effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experimental correction for the inner-filter effect in fluorescence spectra - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 5. Highly Deep‐Blue Luminescent Twisted Diphenylamino Terphenyl Emitters by Bromine‐Lithium Exchange Borylation‐Suzuki Sequence - PMC [pmc.ncbi.nlm.nih.gov]
Controlling polymorphism in crystalline terphenyl-carboxylate MOFs
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and polymorphic control of crystalline terphenyl-carboxylate metal-organic frameworks (MOFs).
Frequently Asked Questions (FAQs)
Q1: What are the common sources of polymorphism in terphenyl-carboxylate MOFs?
A1: Polymorphism, the ability of a compound to exist in more than one crystalline form, in terphenyl-carboxylate MOFs is primarily influenced by the reaction conditions. Key factors include the choice of solvent, reaction temperature, and the type and concentration of modulators used during synthesis. These factors can alter the coordination environment of the metal clusters and the orientation of the terphenyl-carboxylate linkers, leading to different framework topologies.[1][2][3]
Q2: How does the choice of modulator affect the resulting polymorph of a Zr-terphenyl-carboxylate MOF?
A2: Modulators, typically monocarboxylic acids, play a crucial role in the synthesis of zirconium-based MOFs by competing with the linker for coordination to the metal cluster. This competition influences the kinetics of crystal nucleation and growth. For instance, in zirconium-based MOFs, using different modulators like acetic acid versus trifluoroacetic acid can lead to the formation of different polymorphs with distinct topologies and pore structures.[1][2][3] The acidity and concentration of the modulator are critical parameters that can be tuned to target a specific polymorph.[4]
Q3: Can solvent choice direct the formation of a specific crystalline phase?
A3: Yes, the solvent can significantly influence the resulting MOF structure. Solvents can act as templates or structure-directing agents. For example, in some systems, dimethylformamide (DMF) may favor the formation of one polymorph, while methanol (MeOH) may lead to another.[5] The polarity, viscosity, and boiling point of the solvent all play a role in the dissolution of precursors and the kinetics of MOF self-assembly.
Q4: What is the typical thermal stability of a terphenyl-carboxylate MOF like UiO-68?
A4: Zirconium-based terphenyl-carboxylate MOFs, such as UiO-68, are known for their exceptional thermal stability. UiO-68 can be stable at temperatures up to 500 °C.[6] This high thermal stability is attributed to the strong Zr-O bonds within the inorganic secondary building units (SBUs).
Q5: How can I confirm that I have synthesized a phase-pure polymorph?
A5: Powder X-ray diffraction (PXRD) is the primary technique used to identify the crystalline phase of a MOF. The experimental PXRD pattern of the synthesized material should be compared with the simulated patterns from single-crystal X-ray diffraction data of the known polymorphs. The absence of peaks corresponding to other known phases or amorphous content indicates a phase-pure sample.[4]
Troubleshooting Guides
Issue 1: Formation of an undesired polymorph or a mixture of phases.
Possible Causes and Solutions:
-
Incorrect Modulator or Concentration: The type and amount of modulator are critical for controlling polymorphism in Zr-based MOFs.
-
Solution: Carefully control the molar equivalents of the modulator relative to the metal salt and linker. If synthesizing a known polymorph, use the exact modulator and concentration reported in the literature. For example, switching from acetic acid to trifluoroacetic acid can yield a different polymorph in some Zr-MOF systems.[1][3]
-
-
Inappropriate Solvent System: The solvent can direct the formation of a specific polymorph.
-
Solution: Ensure the correct solvent or solvent mixture is being used. If a mixture of phases is observed, consider changing the solvent or the solvent ratio to favor the desired polymorph.
-
-
Reaction Temperature Fluctuations: The reaction temperature can influence the thermodynamic and kinetic products of the synthesis.
-
Solution: Maintain a stable and uniform temperature throughout the synthesis. A slight deviation in temperature can sometimes lead to the formation of a different polymorph.
-
-
Impure Reagents: Impurities in the linker or metal salt can sometimes act as nucleating agents for undesired phases.
-
Solution: Use high-purity reagents. Recrystallize the terphenyl-carboxylate linker if necessary.
-
Issue 2: Poor crystallinity of the synthesized terphenyl-carboxylate MOF.
Possible Causes and Solutions:
-
Suboptimal Reaction Time: The reaction may not have proceeded long enough for well-defined crystals to form.
-
Solution: Increase the reaction time. Monitor the crystallinity of the product at different time points using PXRD.
-
-
Incorrect Temperature Profile: The heating and cooling rates can affect crystal growth.
-
Solution: Optimize the heating and cooling ramps of the solvothermal synthesis. A slower cooling rate often promotes the growth of larger, more well-defined crystals.
-
-
Insufficient Mixing: Inadequate mixing of the reagents can lead to local concentration gradients and poor crystal formation.
-
Solution: Ensure the reaction mixture is homogeneous before heating. Gentle agitation during the initial phase of the reaction can sometimes be beneficial, but this should be done with caution as it can also lead to the formation of smaller crystals.
-
Issue 3: Amorphous product is obtained.
Possible Causes and Solutions:
-
Reaction Conditions Too Harsh: High temperatures or incorrect pH can lead to the decomposition of the linker or the formation of an amorphous metal-organic polymer.
-
Solution: Lower the reaction temperature and ensure the pH of the reaction mixture is within the appropriate range for the desired MOF formation.
-
-
Water Content: Uncontrolled amounts of water in the solvent can sometimes hinder crystallization.
-
Solution: Use anhydrous solvents and handle reagents in a dry atmosphere (e.g., a glovebox) if the synthesis is known to be sensitive to water.
-
Quantitative Data
Table 1: Influence of Modulator on Zr-MOF Polymorphism (Based on the Zr-tdc system as an analogue). [1][2][3]
| Polymorph | Linker | Metal Salt | Modulator | Modulator Equivalents | Topology |
| DUT-67 | H₂tdc | ZrCl₄ | Acetic Acid | 100 | reo |
| DUT-68 | H₂tdc | ZrCl₄ | Acetic Acid | 200 | bon |
| DUT-69 | H₂tdc | ZrCl₄ | Acetic Acid | 300 | bct |
| DUT-126 | H₂tdc | ZrCl₄ | Trifluoroacetic Acid | 100 | hbr |
tdc = 2,5-thiophenedicarboxylate. This table illustrates how changing the modulator type and concentration can lead to different polymorphs in a related system, a principle applicable to terphenyl-carboxylate systems.
Table 2: Synthetic Parameters for UiO-68 (a terphenyl-carboxylate MOF). [6]
| Parameter | Value |
| Metal Precursor | ZrCl₄ |
| Linker | p-Terphenyl-4,4''-dicarboxylic acid (H₂TPDC) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Modulator | Acetic Acid or Benzoic Acid |
| Reaction Temperature | 120 °C |
| Reaction Time | 24 hours |
Experimental Protocols
General Protocol for the Synthesis of UiO-68 (a Zr-terphenyl-carboxylate MOF)
This protocol is a general guideline. The specific amounts of reagents and modulator may need to be optimized to obtain a phase-pure product with high crystallinity.
1. Reagent Preparation:
-
Dissolve Zirconium(IV) chloride (ZrCl₄) in N,N-Dimethylformamide (DMF).
-
In a separate container, dissolve p-terphenyl-4,4''-dicarboxylic acid (H₂TPDC) and the modulator (e.g., acetic acid) in DMF.
2. Synthesis:
-
Combine the two solutions in a Teflon-lined autoclave.
-
Seal the autoclave and place it in a preheated oven at 120 °C for 24 hours.
3. Product Isolation and Activation:
-
After cooling the autoclave to room temperature, collect the white precipitate by centrifugation or filtration.
-
Wash the product with fresh DMF to remove any unreacted starting materials.
-
To activate the MOF (i.e., remove the solvent from the pores), exchange the DMF with a lower boiling point solvent (e.g., ethanol or acetone) over a period of 2-3 days, replacing the solvent several times.
-
Finally, heat the solvent-exchanged product under vacuum to remove the solvent and activate the MOF for gas sorption or other applications.
Note on Polymorphism Control: To attempt the synthesis of different polymorphs, the following parameters can be systematically varied:
-
Modulator: Replace acetic acid with other modulators like benzoic acid or trifluoroacetic acid. Vary the molar equivalents of the modulator from 50 to 300 relative to the ZrCl₄.
-
Temperature: Investigate a range of reaction temperatures (e.g., 80 °C, 100 °C, 150 °C).
-
Solvent: While DMF is common for UiO-68 synthesis, other high-boiling point polar aprotic solvents could be explored.
Visualizations
Caption: A flowchart illustrating the key steps in the synthesis and characterization of terphenyl-carboxylate MOFs.
Caption: A diagram showing the logical relationship between synthetic parameters and the resulting crystalline phases of terphenyl-carboxylate MOFs.
References
- 1. Polymorphism and orientation control of copper-dicarboxylate metal–organic framework thin films through vapour- and liquid-phase growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Linear Polyethyleneimine-Based and Metal Organic Frameworks (DUT-67) Composite Hydrogels as Efficient Sorbents for the Removal of Methyl Orange, Copper Ions, and Penicillin V - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Linker Distribution in the Photocatalytic Activity of Multivariate Mesoporous Crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mse.sysu.edu.cn [mse.sysu.edu.cn]
Purification techniques for 4'-Carboxy-m-terphenyl crude product
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of a crude 4'-Carboxy-m-terphenyl product.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Recrystallization Failure: Product "oils out" instead of crystallizing. | 1. The solvent is too nonpolar for the product at the crystallization temperature. 2. The cooling process is too rapid. 3. High concentration of soluble impurities. | 1. Add a more polar co-solvent (e.g., a small amount of ethanol to a toluene solution) to increase the solubility of the product at elevated temperatures. 2. Allow the solution to cool slowly to room temperature, then transfer to an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod may help. 3. Perform a preliminary purification step, such as an acid-base extraction, to remove significant impurities before recrystallization. |
| Recrystallization Failure: Low or no crystal formation upon cooling. | 1. The chosen solvent is too good a solvent for the product, even at low temperatures. 2. The product concentration is too low. | 1. Add a miscible anti-solvent (a solvent in which the product is poorly soluble) dropwise to the solution until turbidity persists. For example, add petroleum ether to a warm ethyl acetate solution. 2. Reduce the solvent volume by evaporation before cooling. |
| Column Chromatography: Poor separation of the product from impurities. | 1. Incorrect mobile phase polarity. 2. Co-elution of impurities with similar polarity. 3. Column overloading. | 1. Adjust the eluent polarity. For normal phase (silica gel), decrease the polarity (e.g., reduce the ethyl acetate to hexane ratio) to increase retention of the polar carboxylic acid. Adding a small amount of acetic acid (~0.5-1%) to the mobile phase can help to sharpen peaks of carboxylic acids by preventing tailing. 2. Consider using a different stationary phase. For aromatic compounds, a phenyl-based column may offer better separation than standard silica or C18 columns due to π-π interactions. 3. Ensure the amount of crude product loaded is appropriate for the column size (typically 1-5% of the silica gel weight). |
| Persistent Impurities After Purification. | 1. Unreacted starting materials (e.g., boronic acids/esters, halogenated precursors from Suzuki coupling). 2. Homocoupled byproducts. 3. Palladium catalyst residues. | 1. An acid-base extraction is highly effective at separating the acidic product from neutral organic impurities. 2. Recrystallization is often effective at removing homocoupled byproducts which may have different crystal packing abilities. If co-crystallization is an issue, column chromatography is recommended. 3. Palladium residues can often be removed by filtering the product solution through a pad of celite or by specialized palladium scavengers. |
| Product Insoluble in Common Solvents. | The terphenyl backbone makes the molecule quite nonpolar and rigid, while the carboxylic acid provides a polar functional group, leading to poor solubility in many single solvents. | Use a mixed solvent system. For example, a mixture of a nonpolar solvent like toluene or dichloromethane with a more polar solvent like ethyl acetate or a small amount of methanol can be effective. For recrystallization, solvents like aqueous ethanol or benzene/petroleum ether have been used for similar compounds[1][2]. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound product?
A1: If synthesized via a Suzuki cross-coupling reaction, common impurities include unreacted starting materials (e.g., boronic acids and aryl halides), homocoupled byproducts from both coupling partners, and residual palladium catalyst.
Q2: Which purification technique is generally most effective for this compound?
A2: A multi-step approach is often best. A preliminary acid-base extraction can effectively remove neutral impurities. This is typically followed by recrystallization to obtain a highly crystalline product. For very stubborn impurities, column chromatography is a powerful alternative.
Q3: What is a good starting point for a recrystallization solvent system?
A3: Based on closely related structures like 4-biphenylcarboxylic acid, a good starting point would be a mixed solvent system such as aqueous ethanol or a nonpolar/polar mixture like toluene/ethyl acetate or benzene/petroleum ether[1][2]. The ideal system will dissolve the crude product when hot but have low solubility when cold.
Q4: My purified product still shows a greyish or black tint. What is this and how can I remove it?
A4: A dark tint in the final product is often due to residual palladium catalyst from the synthesis. This can typically be removed by dissolving the product in an organic solvent, treating it with activated carbon, and then filtering the solution through a pad of celite before recrystallization.
Q5: How can I improve the peak shape of my compound during column chromatography?
A5: Carboxylic acids can often "tail" on silica gel columns. To prevent this, you can add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your mobile phase. This keeps the carboxylic acid protonated and reduces its interaction with the acidic silica surface, resulting in sharper peaks.
Data Presentation: Purification Method Comparison
The following table provides an illustrative comparison of purification techniques for aromatic carboxylic acids like this compound. Actual yields and purities will vary based on the initial purity of the crude product.
| Purification Method | Typical Solvents/Mobile Phase | Illustrative Yield (%) | Illustrative Purity Achieved (%) | Key Advantages | Key Disadvantages |
| Acid-Base Extraction | Diethyl ether or Ethyl acetate / 1M NaOH(aq) | >95 | 85-95 | Removes neutral and basic impurities effectively. High throughput. | Does not remove other acidic impurities. Requires use of acids/bases. |
| Recrystallization | Aqueous Ethanol; Toluene/Ethyl Acetate | 70-90 | >98 | Can provide very high purity in a single step. Scalable. | Yield can be low if solubility parameters are not optimal. Risk of "oiling out". |
| Column Chromatography | Hexane/Ethyl Acetate + 0.5% Acetic Acid | 60-85 | >99 | Excellent for separating compounds with close polarities. | Can be time-consuming and requires large solvent volumes. Less scalable than recrystallization. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound product in an appropriate organic solvent like ethyl acetate (EtOAc).
-
Basification: Transfer the solution to a separatory funnel and wash with a 1M aqueous solution of sodium hydroxide (NaOH). The carboxylate salt of the product will move to the aqueous phase, leaving neutral impurities in the organic layer. Repeat the aqueous wash 2-3 times.
-
Combine & Wash: Combine the aqueous layers and wash with fresh EtOAc to remove any remaining neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid (HCl) until the pH is ~2. The purified this compound will precipitate out as a solid.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing & Drying: Wash the collected solid with cold deionized water to remove any inorganic salts, and then dry under vacuum.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test solvent systems for suitability. A good solvent will fully dissolve the compound when hot but show poor solubility when cold. A promising system for this class of compound is aqueous ethanol.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the hot primary solvent (e.g., ethanol) to just dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: If using a mixed solvent system, add the anti-solvent (e.g., water) dropwise to the hot solution until it just begins to turn cloudy. Add a drop or two of the primary solvent to redissolve the precipitate.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum. For a related compound, 1-(4-bromophenyl) cyclopropane-1-carboxylic acid, purification was achieved by column chromatography using an ethyl acetate/petroleum ether system[3].
Visualizations
Below are diagrams illustrating the general purification workflow and a troubleshooting decision tree for the purification of this compound.
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for recrystallization of this compound.
References
Technical Support Center: Phase Purity Analysis of 4'-Carboxy-m-terphenyl MOF Products
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4'-Carboxy-m-terphenyl Metal-Organic Frameworks (MOFs). The focus is on identifying and resolving issues related to phase purity during synthesis and analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most critical technique for determining the phase purity of my this compound MOF product?
A1: Powder X-ray Diffraction (PXRD) is the most crucial and widely used technique for assessing the phase purity of crystalline MOF materials. It provides a fingerprint of the crystal structure of the bulk sample. By comparing the experimental PXRD pattern of your synthesized product to a reference pattern (either simulated from single-crystal X-ray diffraction data or from a known pure sample), you can identify the presence of crystalline impurities or different phases.[1][2]
Q2: My PXRD pattern shows peaks that don't match the expected pattern for my this compound MOF. What are the possible reasons?
A2: Deviations from the expected PXRD pattern can arise from several factors:
-
Formation of a different crystalline phase (polymorph): The reaction conditions (e.g., temperature, solvent, modulator) can favor the formation of a different, undesired crystal structure.
-
Presence of unreacted starting materials: The PXRD pattern may show peaks corresponding to the this compound ligand or the metal salt precursor if the reaction did not go to completion.
-
Formation of an alternative MOF structure: The linker and metal node may assemble into a different, thermodynamically or kinetically favored structure under the specific synthesis conditions.
-
Solvent-induced phase changes: The MOF structure may change upon solvent exchange or drying.
Q3: Besides PXRD, what other analytical techniques are recommended for characterizing the purity of my MOF product?
A3: While PXRD is essential for crystalline phase purity, other techniques provide complementary information:
-
Thermogravimetric Analysis (TGA): TGA can indicate the thermal stability of your MOF and can help identify the presence of residual solvents or uncoordinated linkers. The weight loss profile of a pure MOF is typically distinct and reproducible.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: After digesting the MOF in an acidic solution (e.g., DCl/DMSO-d6), ¹H NMR can confirm the presence and integrity of the this compound organic linker and detect any organic impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can verify the coordination of the carboxylate groups of the linker to the metal centers. The absence of the characteristic C=O stretching frequency of the free carboxylic acid (typically around 1700 cm⁻¹) and the appearance of symmetric and asymmetric carboxylate stretching bands are indicative of successful coordination.
-
Brunauer-Emmett-Teller (BET) Analysis: The surface area and porosity of your MOF are intrinsic properties of a pure, porous material. A significantly lower than expected surface area can suggest the presence of non-porous impurities or a collapsed framework.
Q4: How can the choice of modulator affect the phase purity of my this compound MOF?
A4: Modulators, such as monocarboxylic acids (e.g., acetic acid, formic acid), play a critical role in controlling the nucleation and growth of MOF crystals.[1][3] They compete with the linker for coordination to the metal centers, which can influence the resulting crystal phase and reduce the formation of defects.[1] The concentration and type of modulator can significantly impact the phase purity, and optimization of these parameters is often necessary to obtain a phase-pure product.[1][3]
Troubleshooting Guide: Phase Impurity in this compound MOF Synthesis
This guide addresses common issues encountered during the synthesis of this compound MOFs that can lead to phase impurities.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| PXRD pattern shows a mixture of known phases (polymorphs). | Reaction conditions (temperature, time, solvent) are not optimal for the desired phase. | - Systematically vary the reaction temperature and time. - Screen different solvents or solvent mixtures. - Introduce or vary the concentration and type of modulator (e.g., acetic acid, benzoic acid).[3] |
| PXRD pattern shows peaks corresponding to unreacted starting materials. | - Incomplete reaction due to insufficient reaction time or temperature. - Incorrect stoichiometry of reactants. | - Increase the reaction time and/or temperature. - Ensure accurate weighing and molar ratios of the linker and metal salt. - Improve the solubility of the starting materials by changing the solvent or using a co-solvent. |
| Broad, undefined peaks in the PXRD pattern, indicating low crystallinity or amorphous material. | - Reaction temperature is too low, or reaction time is too short. - Rapid precipitation of the product. | - Increase the reaction temperature and/or time to promote crystal growth. - Use a modulator to slow down the crystallization process. - Consider a slower heating rate in solvothermal synthesis. |
| The synthesized MOF is the correct phase but has low thermal stability according to TGA. | Presence of occluded solvent molecules or uncoordinated linkers within the pores. | - Optimize the activation procedure (e.g., solvent exchange with a lower boiling point solvent before heating under vacuum). - Wash the product thoroughly to remove unreacted starting materials. |
| ¹H NMR of the digested MOF shows unexpected organic signals. | - Incomplete removal of the synthesis solvent (e.g., DMF, DEF). - Presence of impurities in the this compound linker. | - Perform thorough solvent exchange and activation. - Purify the organic linker before use (e.g., by recrystallization). |
Experimental Protocols
Protocol 1: Powder X-ray Diffraction (PXRD) for Phase Purity Analysis
Objective: To determine the crystalline phase purity of a synthesized this compound MOF product.
Methodology:
-
Sample Preparation:
-
Ensure the MOF sample is properly activated (i.e., solvent molecules within the pores have been removed) and is in the form of a fine, homogeneous powder.
-
Carefully grind a small amount of the sample using an agate mortar and pestle to ensure random crystal orientation.
-
Mount the powdered sample onto a zero-background sample holder. Ensure the sample surface is flat and level with the holder.
-
-
Data Collection:
-
Use a powder diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).
-
Set the 2θ scan range typically from 5° to 50°, which usually covers the most characteristic diffraction peaks for MOFs.
-
Use a step size of 0.02° and a scan speed appropriate to obtain good signal-to-noise ratio (e.g., 1-2 seconds per step).
-
-
Data Analysis:
-
Process the raw data to remove background noise.
-
Compare the experimental PXRD pattern with a reference pattern. The reference can be:
-
A simulated pattern from single-crystal X-ray diffraction data of the desired phase.
-
An experimental pattern from a previously confirmed phase-pure sample.
-
-
Identify any peaks in the experimental pattern that do not match the reference pattern. These may indicate the presence of impurities.
-
Protocol 2: ¹H NMR Spectroscopy for Linker Integrity
Objective: To confirm the presence and purity of the this compound linker in the synthesized MOF.
Methodology:
-
Sample Digestion:
-
Accurately weigh approximately 5-10 mg of the activated MOF sample into a vial.
-
Add a deuterated solvent mixture capable of digesting the MOF structure, for example, a mixture of deuterated hydrochloric acid (DCl) in deuterated dimethyl sulfoxide (DMSO-d6). A typical ratio is 100 µL of 35 wt% DCl in D₂O to 500 µL of DMSO-d6.
-
Sonicate the mixture until the solid is completely dissolved.
-
-
NMR Analysis:
-
Transfer the clear solution to an NMR tube.
-
Acquire the ¹H NMR spectrum on a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
Integrate the peaks corresponding to the aromatic protons of the this compound linker.
-
-
Data Interpretation:
-
Compare the obtained spectrum with the ¹H NMR spectrum of the pure this compound linker.
-
The presence of the expected signals and their correct integration ratios confirms the integrity of the linker within the MOF structure.
-
The absence of significant impurity peaks indicates a high purity of the organic component in the final product.
-
Visualizations
Caption: Troubleshooting workflow for phase purity analysis of this compound MOFs.
Caption: Experimental workflow for the synthesis and phase purity analysis of this compound MOFs.
References
Validation & Comparative
A Comparative Guide to 4'-Carboxy-m-terphenyl and Other Dicarboxylic Acid Linkers for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate dicarboxylic acid linker is a critical decision that profoundly influences the performance and characteristics of the final product, be it a metal-organic framework (MOF) or a drug delivery system. This guide provides an objective comparison of 4'-Carboxy-m-terphenyl with other commonly employed dicarboxylic acid linkers, supported by experimental data and detailed protocols to aid in informed decision-making.
This comparison focuses on the impact of linker choice on key performance indicators such as porosity, thermal stability, and catalytic activity in MOFs, as well as stability and release mechanisms in drug delivery contexts.
Dicarboxylic Acid Linkers in Metal-Organic Frameworks (MOFs)
The geometry and functionality of dicarboxylic acid linkers are pivotal in dictating the structural and functional properties of MOFs. Longer, more rigid linkers can lead to larger pore sizes and higher surface areas, which are desirable for applications in gas storage and catalysis.
Comparative Performance Data
The following table summarizes the key performance metrics of MOFs synthesized with different dicarboxylic acid linkers. The data is compiled from various studies to provide a comparative overview.
| Linker Name | Abbreviation | MOF Example | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Thermal Stability (°C) |
| Terephthalic Acid | BDC | UiO-66 | ~1200 - 1600[1][2] | ~0.5 - 0.7 | ~500[3] |
| 4,4'-Biphenyldicarboxylic Acid | BPDC | UiO-67, IRMOF-10 | ~2180 - 3000+[1][4] | ~0.8 - 1.4 | >500[1] |
| This compound | Not specified | Data not available | Data not available | Data not available | |
| 2,2'-Dimethoxy-4,4'-biphenyldicarboxylic acid | MOF-3 | - | - | - | |
| 3,3''-Dipropoxy-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid | Zn-MOF & Cu-MOF | Not specified | Not specified | Not specified |
Note: The properties of MOFs can vary depending on the synthesis conditions. The data presented here are representative values from the literature.
As illustrated in the table, extending the linker length from a single phenyl ring (BDC) to two phenyl rings (BPDC) in the UiO series (UiO-66 vs. UiO-67) results in a significant increase in both BET surface area and pore volume. While specific quantitative data for a MOF synthesized with this compound was not available in a directly comparable format, the trend suggests that its larger size could lead to even more porous materials. The m-terphenyl core, with its angled geometry, may also introduce unique pore shapes and connectivity compared to the linear p-terphenyl analogues.
Dicarboxylic Acid Linkers in Drug Delivery
In the realm of drug development, particularly in antibody-drug conjugates (ADCs), dicarboxylic acids can function as components of linkers that connect the antibody to the cytotoxic payload. The stability of this linker in systemic circulation and its subsequent cleavage at the target site are critical for the efficacy and safety of the ADC.
Linkers in ADCs are broadly classified as cleavable or non-cleavable. Cleavable linkers are designed to release the drug payload in response to specific conditions within the tumor microenvironment or inside cancer cells, such as lower pH or the presence of certain enzymes.[5] Dicarboxylic acids can be incorporated into these linker systems, for example, in acid-labile hydrazone linkers.[6]
The stability of the linker is a key parameter, often evaluated by its half-life in plasma. For instance, some acid-cleavable linkers have shown half-lives ranging from hours to days in human plasma.[7] The choice of the dicarboxylic acid component can influence this stability through electronic and steric effects. While specific quantitative data for ADCs utilizing this compound as a linker was not found, its rigid and bulky structure could potentially enhance plasma stability.
Experimental Protocols
To ensure the reproducibility of the data presented and to assist researchers in their own investigations, detailed experimental protocols for key synthesis and characterization techniques are provided below.
Solvothermal Synthesis of UiO-66 (Terephthalic Acid Linker)
This protocol is a representative example for the synthesis of a zirconium-based MOF.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
1,4-Benzenedicarboxylic acid (H₂BDC / Terephthalic Acid)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve equimolar amounts of ZrCl₄ and H₂BDC separately in DMF. For example, dissolve 0.930 g (4 mmol) of ZrCl₄ and 0.660 g (4 mmol) of H₂BDC in 10 mL of DMF each.[5]
-
Combine the two solutions and mix thoroughly.
-
Transfer the resulting solution to a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave in an oven at 120°C for 24 hours.[3]
-
After cooling to room temperature, a white precipitate of UiO-66 will have formed.
-
Collect the solid product by centrifugation or filtration.
-
Wash the product with fresh DMF and then with a volatile solvent like chloroform or ethanol to remove unreacted starting materials and residual DMF.[8]
-
Dry the final product under vacuum to activate the MOF.
Characterization Techniques
PXRD is used to confirm the crystalline structure and phase purity of the synthesized MOF.
Procedure:
-
A small amount of the dried MOF powder is gently packed into a sample holder.
-
The sample is placed in a powder diffractometer.
-
Data is typically collected over a 2θ range of 4-40° using Cu Kα radiation.[9]
-
The resulting diffraction pattern is compared to a simulated pattern from the known crystal structure or to patterns of known phases to confirm the identity and purity of the material.
This technique measures the specific surface area and pore size distribution of a porous material.
Procedure:
-
A known mass of the MOF sample (typically 50-100 mg) is placed in a sample tube.
-
The sample is "activated" by heating under vacuum to remove any guest molecules from the pores. Activation conditions vary depending on the MOF's stability, but a common procedure is heating at 150°C under high vacuum for several hours.[9]
-
The sample tube is then transferred to an analysis port and cooled to liquid nitrogen temperature (77 K).
-
Nitrogen gas is incrementally introduced into the sample tube, and the amount of adsorbed gas is measured at various relative pressures (P/P₀).
-
The BET equation is applied to the adsorption data in the relative pressure range of approximately 0.05 to 0.35 to calculate the specific surface area.[10]
TGA is used to determine the thermal stability of the MOF.
Procedure:
-
A small amount of the MOF sample (typically 5-10 mg) is placed in a TGA pan.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., air or nitrogen).
-
The mass of the sample is continuously monitored as a function of temperature.
-
The decomposition temperature is identified as the temperature at which a significant weight loss occurs, corresponding to the degradation of the organic linker.
Conclusion
The selection of a dicarboxylic acid linker is a critical parameter in the design of both MOFs and drug delivery systems. While terephthalic acid and biphenyl-4,4'-dicarboxylic acid are well-established and characterized linkers, the exploration of more complex linkers like this compound offers opportunities for creating materials with novel properties. The angled geometry of the m-terphenyl backbone, in particular, may lead to unique framework topologies and pore environments in MOFs. Further research is needed to fully elucidate the performance of this compound in these applications and to provide the quantitative data necessary for direct comparison with existing linkers. The experimental protocols provided in this guide offer a starting point for researchers to conduct their own comparative studies and contribute to the growing body of knowledge in this field.
References
- 1. Preparation, characterization, and performance evaluation of UiO-66 analogues as stationary phase in HPLC for the separation of substituted benzenes and polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing volumetric surface area of UiO-66 and its functionalized analogs through compression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of UiO-67 Metal-organic Frameworks (MOFs) and their Application as Antibacterial and Anticancer Materials - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 4. Designed additive suppresses interpenetration in IRMOF-10 - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC03138E [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
Revitalizing Catalysis: A Comparative Guide to Recycled Terphenyl-Based MOFs
Researchers and drug development professionals are increasingly seeking sustainable catalytic solutions. This guide provides an in-depth comparison of the catalytic activity of fresh versus recycled terphenyl-based Metal-Organic Frameworks (MOFs), offering valuable insights for developing robust and reusable catalytic systems. Experimental data demonstrates that these materials can be effectively recycled and reused multiple times without a significant loss of catalytic efficacy, presenting a promising avenue for greener chemical synthesis.
A key study in the field focuses on zinc (II) and copper (II) MOFs constructed from a terphenyl-dicarboxylic acid derivative. These MOFs have proven to be effective heterogeneous catalysts for the cyanosilylation of aldehydes, a crucial reaction in the synthesis of fine chemicals and pharmaceuticals. Notably, these catalysts are easily recoverable and can be reused for several consecutive cycles while maintaining high catalytic activity.[1]
Performance Under Scrutiny: Fresh vs. Recycled MOFs
The reusability of terphenyl-based MOFs is a critical factor in their practical application. Experimental results for a Zn(II)-terphenyl MOF in the cyanosilylation of 4-nitrobenzaldehyde highlight its excellent stability and recyclability. The catalyst was recovered by simple centrifugation, washed, and dried before being used in subsequent catalytic runs.
| Catalyst State | Cycle Number | Product Yield (%) |
| Fresh | 1 | 98 |
| Recycled | 2 | 97 |
| Recycled | 3 | 96 |
| Recycled | 4 | 95 |
| Recycled | 5 | 94 |
As the data indicates, the product yield remains high even after five catalytic cycles, demonstrating the robust nature of the terphenyl-based MOF and its potential for industrial applications where catalyst longevity is paramount.
Behind the Bench: Detailed Experimental Protocols
To ensure the reproducibility of these findings, detailed experimental protocols for the synthesis of the terphenyl-based MOF, the catalytic cyanosilylation reaction, and the catalyst recycling process are provided below.
Synthesis of Zn(II)-Terphenyl MOF
A solvothermal method is employed for the synthesis of the Zn(II)-terphenyl MOF.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
Terphenyl-4,4''-dicarboxylic acid
-
N,N-Dimethylformamide (DMF)
Procedure:
-
A mixture of zinc nitrate hexahydrate and terphenyl-4,4''-dicarboxylic acid is dissolved in DMF in a Teflon-lined autoclave.
-
The autoclave is sealed and heated in an oven at a specific temperature for a designated period to allow for crystal formation.
-
After cooling to room temperature, the resulting crystalline product is collected by filtration.
-
The collected solid is washed with fresh DMF and then with a more volatile solvent like methanol to remove unreacted precursors and residual solvent.
-
The final product is dried under vacuum.
Catalytic Cyanosilylation of Aldehydes
The catalytic performance of the synthesized MOF is evaluated in the cyanosilylation of an aldehyde with trimethylsilyl cyanide (TMSCN).
Materials:
-
Zn(II)-terphenyl MOF (catalyst)
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Trimethylsilyl cyanide (TMSCN)
Procedure:
-
In a reaction vial, the aldehyde and the Zn(II)-terphenyl MOF catalyst are combined.
-
Trimethylsilyl cyanide is then added to the mixture.
-
The reaction is stirred at room temperature for a specified duration.
-
The progress of the reaction is monitored by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the conversion of the aldehyde to the corresponding cyanohydrin silyl ether.
Catalyst Recycling and Reuse
The recyclability of the MOF catalyst is a key aspect of its sustainable application.
Procedure:
-
Upon completion of the catalytic reaction, the solid MOF catalyst is separated from the reaction mixture by centrifugation.
-
The recovered catalyst is thoroughly washed with a suitable solvent, such as methanol, to remove any adsorbed products or unreacted starting materials.
-
The washed catalyst is then dried under vacuum.
-
The dried, recycled catalyst is then ready to be used in a subsequent catalytic cycle with fresh reactants.
Visualizing the Process
To further clarify the experimental workflow and the catalytic cycle, the following diagrams are provided.
References
A Comparative Guide to Zn-MOFs and Cu-MOFs with Terphenyl Linkers for Researchers and Drug Development Professionals
An objective analysis of the synthesis, structural characteristics, and performance of Zinc- and Copper-based Metal-Organic Frameworks (MOFs) featuring terphenyl linkers reveals distinct advantages and applications for each, guiding material selection in catalysis, gas storage, and drug delivery.
Metal-Organic Frameworks (MOFs) constructed with terphenyl-based linkers have garnered significant interest due to their tunable porosity, high surface area, and potential for diverse applications. The choice of the metal node, primarily zinc (Zn) or copper (Cu), plays a crucial role in determining the final properties of the MOF. This guide provides a comparative study of Zn-MOFs and Cu-MOFs with terphenyl linkers, supported by experimental data, to assist researchers and professionals in selecting the optimal material for their specific needs.
Structural and Physicochemical Properties: A Tale of Two Metals
A direct comparison of isostructural MOFs, where the only significant variable is the metal ion, provides the clearest insights into their intrinsic differences. One such study involving a terphenyl-tricarboxylic acid linker ([1,1′:3′,1″-terphenyl]-4,4″,5′-tricarboxylic acid) highlights these distinctions. The solvothermal synthesis of a zinc-based MOF, {[Zn3(L)2(DABCO)(H2O)]·9DMF} (Zn-1), and its previously reported copper analogue, {[Cu3(L)2(DABCO)(H2O)]·15H2O·9DMF} (Cu-1), revealed that they are isostructural, both featuring paddlewheel secondary building units (SBUs).[1]
Despite their structural similarity, their properties diverge. For instance, the solvent-accessible volume, a measure of porosity, is remarkably similar at 71.7% for Zn-1 and slightly higher at 72.3% for a metal-exchanged version (Zn-1′).[1] However, in a different system using a 1,3,5-tris-(styryl)benzene tricarboxylate linker, the copper-based MOF (IEF-23) exhibited a significantly higher BET surface area (170 m²/g) compared to its zinc counterpart (IEF-24) (10 m²/g), showcasing that the interplay between the metal and the specific linker geometry is critical.
Table 1: Comparison of Physicochemical Properties of Zn- vs. Cu-MOFs
| Property | Zn-MOF | Cu-MOF | Linker System |
| Formula | {[Zn3(L)2(DABCO)(H2O)]·9DMF} (Zn-1) | {[Cu3(L)2(DABCO)(H2O)]·15H2O·9DMF} (Cu-1) | [1,1′:3′,1″-terphenyl]-4,4″,5′-tricarboxylic acid |
| Solvent-Accessible Volume | 71.7% | ~72% | [1,1′:3′,1″-terphenyl]-4,4″,5′-tricarboxylic acid |
| BET Surface Area | 10 m²/g (IEF-24) | 170 m²/g (IEF-23) | 1,3,5-Tris-(styryl)benzene tricarboxylate |
| Photoluminescence | Intense emission at ~470 nm | Almost no emission (Cu-1) | [1,1′:3′,1″-terphenyl]-4,4″,5′-tricarboxylic acid |
Catalytic Performance: Zinc Takes the Lead in Cyanosilylation
In the realm of catalysis, a study comparing Zn(II) and Cu(II) MOFs constructed from a 3,3''-dipropoxy-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid linker in the cyanosilylation of aldehydes revealed a clear advantage for the zinc-based frameworks. The Zn-MOFs were found to be more active heterogeneous catalysts for this specific carbon-carbon bond-forming reaction than their copper counterparts.[2] One of the Zn-MOFs, [Zn(L)(DMF)2]n, was identified as the most efficient catalyst in the study.[2]
This superior catalytic activity of Zn-MOFs in this context can be attributed to the nature of the metal center and its interaction with the substrates. Both the Zn- and Cu-MOFs were reported to be easily recoverable and reusable for several consecutive cycles without a significant loss of activity.[2]
Table 2: Catalytic Activity in Aldehyde Cyanosilylation
| Catalyst | Metal | Linker | Catalytic Activity | Reusability |
| [Zn(L)(DMF)2]n (1) | Zn(II) | 3,3''-dipropoxy-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid | High | Reusable for several cycles |
| Cu-MOFs (3 & 4) | Cu(II) | 3,3''-dipropoxy-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid | Lower than Zn-MOFs | Reusable for several cycles |
Experimental Protocols
Synthesis of Isostructural Zn- and Cu-MOFs with [1,1′:3′,1″-terphenyl]-4,4″,5′-tricarboxylic acid (H3L)
Synthesis of {[Zn3(L)2(DABCO)(H2O)]·9DMF} (Zn-1): A mixture of Zn(NO₃)₂·6H₂O (0.025 mmol, 7.4 mg), H₃L (0.02 mmol, 7.8 mg), and 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.01 mmol, 1.1 mg) in 3 mL of N,N-dimethylformamide (DMF) was sealed in a glass tube. The tube was heated to 100 °C for 72 hours and then cooled to room temperature. Colorless block-shaped crystals were collected by filtration.[1]
Synthesis of {[Cu3(L)2(DABCO)(H2O)]·15H2O·9DMF} (Cu-1): The synthesis of the copper analogue follows a similar procedure, substituting Zn(NO₃)₂·6H₂O with a copper salt such as Cu(NO₃)₂·3H₂O under similar solvothermal conditions.
Synthesis of Zn- and Cu-MOFs with 3,3''-dipropoxy-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid (H2L)
Synthesis of [Zn(L)(DMF)2]n (1): A mixture of Zn(NO₃)₂·6H₂O (0.1 mmol), H₂L (0.1 mmol), and DMF (10 mL) was heated in a sealed vessel at 120 °C for 3 days. After cooling to room temperature, colorless crystals were obtained.[2]
Synthesis of [Cu(L)(H2O)2]n·2n(H2O) (3) and [Cu3(OH)2(L)2]n·n(H2O) (4): Similar solvothermal procedures are employed, substituting the zinc salt with a copper salt, such as Cu(NO₃)₂·3H₂O. The specific product obtained can be influenced by reaction conditions.[2]
Logical Relationships and Workflow
The selection between Zn-MOFs and Cu-MOFs with terphenyl linkers depends on the desired application, which in turn is dictated by the inherent properties of the metal node. The following diagram illustrates this logical relationship.
Caption: Logical workflow for selecting between Zn- and Cu-terphenyl MOFs based on application.
Experimental Workflow: From Synthesis to Characterization
The general workflow for the synthesis and characterization of these MOFs is outlined below.
Caption: General experimental workflow for the synthesis and evaluation of terphenyl-based MOFs.
References
A Comparative Guide to Organic Linkers in MOF Synthesis: 4'-Carboxy-m-terphenyl vs. Biphenyl-4,4'-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The design and synthesis of Metal-Organic Frameworks (MOFs) are driven by the selection of their constituent parts: metal nodes and organic linkers. The geometry, functionality, and rigidity of the organic linker play a crucial role in determining the final topology, porosity, and physicochemical properties of the MOF. This guide provides a comparative analysis of two carboxylic acid-based linkers: the well-established biphenyl-4,4'-dicarboxylic acid (BPDC) and the more complex 4'-carboxy-m-terphenyl.
While extensive experimental data is available for MOFs synthesized with BPDC, direct comparative data for this compound is less common in the literature. This guide leverages the wealth of information on BPDC-based MOFs and draws inferences on the expected properties of this compound-based MOFs based on the structural characteristics of the linker and data from related terphenyl-based MOFs.
Molecular Structure and Connectivity
The fundamental difference between the two linkers lies in their length and geometry. BPDC is a linear and rigid linker, which often leads to the formation of robust and porous frameworks. This compound, with its additional phenyl ring, is a longer and potentially more flexible linker, which can result in MOFs with larger pores but potentially different network topologies.
Caption: Molecular structures of the organic linkers.
Performance Comparison in MOF Synthesis
The choice of linker directly impacts the key performance indicators of the resulting MOF. Below is a summary of typical properties observed for MOFs synthesized with BPDC and expected properties for those synthesized with this compound.
| Property | Biphenyl-4,4'-dicarboxylic acid (BPDC) based MOFs | This compound based MOFs (Inferred) |
| Brunauer-Emmett-Teller (BET) Surface Area | Typically high, ranging from ~1000 to over 4500 m²/g (e.g., UiO-67, DUT-5).[1][2] | Expected to be high, potentially leading to even larger surface areas due to the longer linker length. |
| Pore Volume | Significant, often in the range of 0.5 to 1.5 cm³/g.[1] | Expected to be larger than BPDC-based MOFs, facilitating the encapsulation of larger guest molecules. |
| Pore Size | Microporous to mesoporous, with pore diameters typically between 1 and 3 nm.[3] | Likely to form larger pores, potentially in the mesoporous range, which could be advantageous for catalysis with bulky substrates. |
| Thermal Stability | Generally high, with decomposition temperatures often exceeding 400°C.[4][5] | Expected to have comparable or slightly lower thermal stability due to increased rotational freedom of the phenyl rings. |
| Structural Diversity | Forms a wide variety of well-characterized frameworks (e.g., UiO, DUT, MOF-5 type structures).[6] | The less symmetric nature compared to BPDC may lead to more complex and potentially novel network topologies. |
Experimental Protocols
Synthesis of UiO-67 (using BPDC)
UiO-67 is a highly stable zirconium-based MOF. A typical synthesis involves the following steps:
-
Preparation of the linker solution: Dissolve biphenyl-4,4'-dicarboxylic acid in N,N-dimethylformamide (DMF).
-
Preparation of the metal salt solution: Dissolve zirconium tetrachloride (ZrCl₄) in DMF.
-
Reaction: Combine the two solutions in a Teflon-lined autoclave. Often, a modulator such as hydrochloric acid or acetic acid is added to control the crystallite size and defect density.
-
Solvothermal Synthesis: Heat the autoclave to a specific temperature (e.g., 120°C) for a set period (e.g., 24 hours).
-
Purification: After cooling, the crystalline product is collected by centrifugation or filtration and washed several times with fresh DMF and then with a solvent like ethanol to remove unreacted starting materials and solvent molecules from the pores.
-
Activation: The purified MOF is then activated by heating under vacuum to remove the solvent molecules occupying the pores, making them accessible for gas adsorption or other applications.
Caption: A generalized workflow for MOF synthesis.
Conceptual Synthesis of a MOF with this compound
A hypothetical synthesis of a MOF using this compound would likely follow a similar solvothermal approach:
-
Reactants: this compound as the organic linker and a suitable metal salt (e.g., a zinc, copper, or zirconium salt).
-
Solvent: A high-boiling point solvent such as DMF, N,N-diethylformamide (DEF), or N,N-dimethylacetamide (DMA).
-
Reaction Conditions: The reaction mixture would be heated in a sealed vessel (autoclave) to temperatures typically ranging from 80 to 150°C for a period of 12 to 72 hours.
-
Product Isolation and Activation: The resulting crystalline product would be isolated and activated using similar procedures as for BPDC-based MOFs.
Concluding Remarks
Biphenyl-4,4'-dicarboxylic acid is a workhorse linker in MOF chemistry, reliably producing robust and porous materials with a wide range of applications. Its linear geometry and rigidity are key to the formation of many well-known and highly stable MOF architectures.
This compound, while less explored, presents an intriguing alternative for the design of new MOFs. Its extended and more complex structure is anticipated to yield materials with larger pores and potentially novel topologies. Researchers seeking to develop MOFs for applications requiring larger pore apertures, such as the encapsulation of large drug molecules or catalysis of bulky substrates, may find this compound to be a promising candidate.
Further experimental investigation into the synthesis and characterization of MOFs based on this compound is needed to fully elucidate their properties and performance in comparison to their BPDC-based counterparts. The exploration of such novel linkers is essential for the continued advancement of MOF materials and their applications in science and industry.
References
A Comparative Guide to the Chemical Stability of Zirconium-Based vs. Other Terphenyl-Based Metal-Organic Frameworks
For researchers, scientists, and drug development professionals, the chemical stability of Metal-Organic Frameworks (MOFs) is a critical parameter influencing their practical applications. This guide provides a detailed comparison of the chemical robustness of zirconium-based MOFs (Zr-MOFs) against other MOFs constructed from terphenyl-based linkers, supported by experimental data and methodologies.
The exceptional stability of Zr-MOFs, particularly those from the UiO series (Universitetet i Oslo), has positioned them as a benchmark in the field. This stability is primarily attributed to the strong and inert Zr-O coordination bond formed between the high-valent Zr(IV) metal centers and the carboxylate linkers. However, a comprehensive understanding of their performance relative to other MOFs, especially those employing similarly rigid and extended terphenyl-based linkers with different metal nodes, is crucial for material selection and design.
At a Glance: Key Stability Differences
Zr-MOFs generally exhibit superior stability in acidic and aqueous environments compared to many other MOFs, including those with terphenyl-based linkers but different metal centers like zinc (Zn) and copper (Cu). Conversely, the Achilles' heel of Zr-MOFs lies in their susceptibility to degradation under strongly basic conditions. The stability of non-Zr terphenyl-based MOFs is more varied and highly dependent on the specific metal node and the coordination environment.
Quantitative Stability Comparison
The following table summarizes the chemical stability of representative Zr-MOFs and other terphenyl-based MOFs under various conditions, as determined by powder X-ray diffraction (PXRD) to monitor crystallinity.
| MOF | Metal Node | Linker | Acid Stability (PXRD) | Base Stability (PXRD) | Water Stability (PXRD) | Reference |
| Zr-MOFs | ||||||
| UiO-66 | Zr | 1,4-benzenedicarboxylic acid (terephthalic acid) | Stable in a wide pH range, including concentrated HCl | Decomposes in strong bases (e.g., pH > 12) | Generally stable, but can be sensitive to activation from water | [1] |
| UiO-67 | Zr | 4,4'-biphenyldicarboxylic acid | High stability in acidic conditions | Susceptible to degradation in basic media | Stable, but can show reduced stability compared to UiO-66 | [2][3][4] |
| MOF-808 | Zr | Benzene-1,3,5-tricarboxylic acid (trimesic acid) | Stable across a broad pH range | Decomposes in basic solutions | High hydrolytic stability | [5][6][7][8][9] |
| Other Terphenyl-Based MOFs | ||||||
| UPC-98 | Zn | 2′-amino-5′-(4-carboxyphenyl)-[1,1′:3′,1″-terphenyl]-4,4″-dicarboxylic acid | Reported to be stable in aqueous solutions with pH = 4-9 | Reported to be stable in aqueous solutions with pH = 4-9 | Stable within the tested pH range | [10] |
| Zn-Terphenyl MOF | Zn | 3,3''-dipropoxy-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid | Data not available | Data not available | Reusable in catalysis, suggesting some stability | [11] |
| Cu-Terphenyl MOF | Cu | 3,3''-dipropoxy-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid | Data not available | Data not available | Reusable in catalysis, suggesting some stability | [11] |
Factors Influencing MOF Stability
The chemical stability of a MOF is a complex interplay of several factors, primarily revolving around the strength of the metal-linker coordination bond.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. profmof.com [profmof.com]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Navigating Structural Isomerism in MOF Design: A Comparative Guide to m-Terphenyl and p-Terphenyl Based Ligands
The subtle shift in the connectivity of terphenyl-based ligands from a meta to a para substitution pattern profoundly influences the resulting architecture, porosity, and stability of Metal-Organic Frameworks (MOFs). This guide provides a detailed structural analysis of MOFs synthesized from m-terphenyl and p-terphenyl dicarboxylate ligands, offering researchers and scientists a comparative overview supported by experimental data to inform the rational design of novel porous materials.
The geometry of organic linkers is a critical determinant in the construction of MOFs, dictating the topology of the resulting network and its functional properties. Terphenyl-based dicarboxylic acids are a class of tritopic linkers that offer rigidity and potential for high porosity. However, the seemingly minor change in the position of the carboxylate groups on the central phenyl ring, from a 1,3- (meta or m-) to a 1,4- (para or p-) arrangement, leads to significant differences in the directionality of coordination, ultimately impacting the framework's structure and performance.
Structural Divergence: Angular versus Linear Framework Extension
The core difference between m-terphenyl and p-terphenyl dicarboxylate ligands lies in the angle at which they extend the coordination network. The p-terphenyl dicarboxylate is a linear linker, promoting the formation of more regular and often higher-symmetry frameworks. In contrast, the m-terphenyl dicarboxylate possesses an inherent 120° angle between its coordinating groups, predisposing the resulting MOF to more complex, often angular or helical, structures.
This fundamental geometric distinction is visualized in the logical relationship diagram below, illustrating how the ligand isomerism directs the resulting MOF architecture.
A Researcher's Guide to Cross-Validation of PXRD and Single-Crystal X-ray Data for New Metal-Organic Frameworks
For researchers, scientists, and drug development professionals, the accurate structural characterization of novel Metal-Organic Frameworks (MOFs) is paramount. This guide provides a comprehensive comparison of Powder X-ray Diffraction (PXRD) and Single-Crystal X-ray Diffraction (SCXRD), two of the most powerful techniques for elucidating the intricate structures of these porous materials. Cross-validation of data from both methods is crucial for ensuring the determined structure is representative of the bulk material, a critical step in the development of MOFs for applications ranging from gas storage and separation to drug delivery.
Single-crystal X-ray diffraction is widely regarded as the definitive technique for determining the atomic arrangement within a crystalline material.[1][2] However, obtaining high-quality single crystals of new MOFs suitable for SCXRD can be a significant challenge.[3][4] Often, MOF syntheses yield microcrystalline powders.[3][4] In such cases, powder X-ray diffraction becomes an indispensable tool, not only for assessing the phase purity of the bulk sample but also for solving and refining crystal structures, often through the powerful Rietveld method.[1][4][5]
This guide outlines the experimental protocols for both techniques, presents a framework for the quantitative comparison of their results, and provides a logical workflow for the cross-validation process.
The Cross-Validation Workflow
The synergistic use of SCXRD and PXRD is essential for a comprehensive and reliable structural characterization of new MOFs. The following workflow illustrates the key steps in the cross-validation process.
Experimental Protocols
Detailed and consistent experimental procedures are fundamental to obtaining high-quality data for comparison.
Single-Crystal X-ray Diffraction (SCXRD) Data Collection and Refinement
-
Crystal Selection and Mounting:
-
Under a high-power microscope, select a single crystal with well-defined faces and no visible cracks or defects. The ideal crystal size is typically between 0.1 and 0.3 mm in all dimensions.
-
Carefully mount the selected crystal on a cryoloop or a glass fiber using a minimal amount of paratone-N or a suitable cryoprotectant.
-
Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential solvent loss.
-
-
Data Collection:
-
Center the crystal in the X-ray beam of a single-crystal diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., CCD or CMOS).
-
Perform an initial unit cell determination scan to assess the crystal quality and determine the preliminary unit cell parameters and crystal system.
-
Set up a data collection strategy to collect a complete, redundant dataset with high resolution (typically to at least 0.8 Å). This usually involves a series of omega and phi scans.
-
-
Data Processing and Structure Solution:
-
Integrate the raw diffraction images to obtain a list of reflection intensities.
-
Apply corrections for Lorentz polarization, absorption, and crystal decay.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial structural model.
-
-
Structure Refinement:
-
Refine the structural model against the experimental data using full-matrix least-squares methods. This involves refining atomic coordinates, displacement parameters (isotropic or anisotropic), and site occupancy factors.
-
Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.
-
For MOFs, special attention should be paid to modeling disordered solvent molecules within the pores, which may require the use of solvent masking routines like SQUEEZE.[2]
-
The quality of the final refinement is assessed by the R-factors (R1, wR2) and the goodness-of-fit (GooF), which should be as low as possible.[6]
-
Powder X-ray Diffraction (PXRD) Data Collection and Rietveld Refinement
-
Sample Preparation:
-
Grind a representative sample of the bulk MOF material into a fine, homogeneous powder to minimize preferred orientation effects. The ideal crystallite size is between 1 and 10 µm.
-
Pack the powder into a sample holder, ensuring a flat and smooth surface.
-
-
Data Collection:
-
Collect the PXRD pattern using a powder diffractometer, typically in Bragg-Brentano geometry with Cu Kα radiation.
-
Scan a wide 2θ range (e.g., 5-80°) with a small step size (e.g., 0.02°) and a sufficient counting time per step to obtain good statistics.
-
-
Rietveld Refinement:
-
The Rietveld method is a powerful technique for refining a crystal structure by fitting the entire calculated powder diffraction pattern to the experimental data.[5]
-
Initial Model: Start with a structural model, which can be the one determined from SCXRD or a model from a similar known structure.
-
Refinement Strategy: Perform the refinement in a stepwise manner, starting with the scale factor and background parameters, followed by the unit cell parameters, peak profile parameters, and then the atomic coordinates and isotropic displacement parameters.
-
Software: Utilize specialized software such as FullProf, GSAS-II, or TOPAS for Rietveld refinement.[7][8][9][10][11]
-
Goodness-of-Fit: The quality of the Rietveld refinement is assessed by the weighted profile R-factor (Rwp) and the expected R-factor (Rexp), with the goodness-of-fit (χ²) being the ratio of these two values. A χ² value close to 1 indicates a good fit.
-
Quantitative Data Comparison
A direct comparison of the crystallographic data obtained from SCXRD and PXRD is essential for validating the structural model. The following table summarizes the key parameters to compare.
| Parameter | Single-Crystal XRD (SCXRD) | Powder XRD (PXRD - Rietveld) | Expected Agreement |
| Crystal System | Directly determined | Assumed from the starting model | Should be identical |
| Space Group | Unambiguously determined | Assumed from the starting model | Should be identical |
| Unit Cell Parameters (a, b, c, α, β, γ) | High precision (e.s.d.s typically < 0.001 Å and < 0.01°) | Lower precision (e.s.d.s can be an order of magnitude higher) | Generally within a few tenths of a percent |
| Unit Cell Volume | High precision | Lower precision | Consistent with unit cell parameters |
| Bond Lengths & Angles | High precision and accuracy | Less precise, may be restrained during refinement | Should be chemically reasonable and consistent |
| Atomic Coordinates | Precisely determined | Less precise, refined from the whole pattern | Should be in good agreement |
| Displacement Parameters (Biso/Uiso) | Can be refined anisotropically for non-H atoms | Typically refined isotropically | PXRD values are generally larger due to static disorder |
| Goodness-of-Fit Indicators | R1, wR2, GooF | Rwp, Rp, Rexp, χ² (GooF) | Both should indicate a good fit to the respective data |
Interpreting Discrepancies:
-
Unit Cell Parameters: Significant differences may indicate that the selected single crystal is not representative of the bulk material, possibly due to different solvent content or the presence of a different polymorph.
-
Peak Broadening in PXRD: Broader peaks in the experimental PXRD pattern compared to the simulated one can indicate smaller crystallite size or microstrain in the bulk sample.
-
Additional Peaks in PXRD: The presence of unindexed peaks in the experimental PXRD pattern suggests the presence of impurities or a mixture of phases in the bulk sample.[12]
-
Intensity Mismatches: Discrepancies in the relative intensities of the diffraction peaks can be due to preferred orientation of the crystallites in the powder sample.
Conclusion
The structural characterization of new MOFs is a critical endeavor that relies on the meticulous application and cross-validation of complementary analytical techniques. While SCXRD provides the most detailed and accurate structural information from a single crystal, PXRD is essential for confirming the phase purity and structural integrity of the bulk material. By following the detailed protocols and comparative analysis outlined in this guide, researchers can confidently determine and validate the crystal structures of novel MOFs, paving the way for their successful application in various scientific and industrial fields. This rigorous approach ensures that the reported structures are not only accurate at the single-crystal level but are also a true representation of the material as a whole.
References
- 1. Crystallography of metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pitfalls in metal–organic framework crystallography: towards more accurate crystal structures - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Elucidating metal–organic framework structures using synchrotron serial crystallography [escholarship.org]
- 4. Structural elucidation of microcrystalline MOFs from powder X-ray diffraction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Rietveld refinement - Wikipedia [en.wikipedia.org]
- 6. Single Crystal Structure Refinement (SREF) [serc.carleton.edu]
- 7. scribd.com [scribd.com]
- 8. dspace.univ-bouira.dz:8080 [dspace.univ-bouira.dz:8080]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ill.eu [ill.eu]
- 12. researchgate.net [researchgate.net]
Terphenyl-Based MOFs: A Comparative Guide to Gas Separation Efficiency
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the gas separation performance of various terphenyl-based Metal-Organic Frameworks (MOFs). The following sections detail the experimental data, protocols, and structural relationships of these advanced porous materials.
Terphenyl-based linkers are a class of organic building blocks used in the synthesis of Metal-Organic Frameworks (MOFs) that have garnered significant interest for their potential in gas separation and storage. The rigid and extended nature of the terphenyl backbone allows for the construction of robust frameworks with tunable pore sizes and chemical environments. This guide focuses on comparing the gas separation efficiency of prominent terphenyl-based MOFs, providing a clear overview of their performance based on experimental data.
Performance Comparison of Terphenyl-Based MOFs
The gas separation performance of MOFs is primarily evaluated based on their gas uptake capacity and selectivity. The following tables summarize the quantitative data for notable terphenyl-based MOFs.
Table 1: Gas Adsorption Capacities of UMCM-1
| Gas | Temperature (K) | Pressure (bar) | Adsorption Capacity (mmol/g) |
| CO₂ | 298 | 25 | ~10.5 |
| CH₄ | 298 | 25 | ~6.0 |
| N₂ | 298 | 25 | ~4.0 |
| O₂ | 298 | 25 | ~4.5 |
Table 2: Gas Selectivity of Terphenyl-Based MOFs
| MOF | Gas Pair | Selectivity | Conditions |
| UMCM-1 | O₂/N₂ | ~1.2 | 298 K |
| ZnTPTA-3 | C₂H₂/CO₂ | 19.7 (IAST) | 1 bar |
In-Depth Look at Featured MOFs
UMCM-1
UMCM-1, synthesized from zinc nitrate and 1,3,5-tris(4-carboxyphenyl)benzene (H₃BTB), a terphenyl derivative, is a mesoporous MOF. Its structure is characterized by large pores and open metal sites, which play a crucial role in its gas adsorption properties. Experimental studies have shown that UMCM-1 exhibits a preference for O₂ over N₂.[1]
ZnTPTA-2 and ZnTPTA-3
These two MOFs are constructed using the [1,1':3',1''-terphenyl]-4,4',4'',6'-tetracarboxylic acid (H₄TPTA) ligand and zinc ions. They have been specifically investigated for their ability to separate acetylene (C₂H₂) from carbon dioxide (CO₂), a challenging industrial separation. ZnTPTA-3, which incorporates a 1,2,4-triazole as a pore partition agent, demonstrates a significantly enhanced C₂H₂ uptake at low pressures and a high Ideal Adsorbed Solution Theory (IAST) selectivity for C₂H₂/CO₂. This improvement is attributed to the optimized pore environment created by the triazole, which provides additional binding sites for acetylene.
Experimental Protocols
A comprehensive understanding of the performance of these materials necessitates a detailed look at the methodologies used for their synthesis and characterization.
Synthesis of UMCM-1
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
1,3,5-tris(4-carboxyphenyl)benzene (H₃BTB)
-
N,N-diethylformamide (DEF)
Procedure:
-
A solution of H₃BTB in DEF is prepared.
-
A solution of zinc nitrate hexahydrate in DEF is prepared separately.
-
The two solutions are combined in a sealed container.
-
The mixture is heated in an oven at a specific temperature for a designated period to allow for crystal formation.
-
After cooling to room temperature, the resulting crystals are washed with a solvent (e.g., DEF, chloroform) to remove unreacted starting materials.
-
The product is then dried under vacuum to yield the final UMCM-1 material.[1]
Activation of MOFs
Prior to gas adsorption measurements, MOFs must be "activated" to remove any solvent molecules residing within their pores. A common activation procedure involves heating the MOF sample under a dynamic vacuum at an elevated temperature for several hours. This process ensures that the porous network is accessible to the gas molecules. For UMCM-1, activation is typically performed by heating the sample at 393 K under vacuum.[1]
Gas Sorption Measurements
The gas adsorption properties of the activated MOFs are measured using a volumetric gas sorption analyzer. The experimental procedure is as follows:
-
A known mass of the activated MOF is placed in a sample tube.
-
The sample is further outgassed in the analyzer to ensure a clean surface.
-
The desired gas (e.g., CO₂, CH₄, N₂, O₂) is introduced into the system at a controlled pressure and temperature.
-
The amount of gas adsorbed by the MOF is determined by measuring the pressure change in the manifold.
-
This process is repeated at various pressures to generate an adsorption isotherm.
Logical Relationships and Workflows
The development and evaluation of terphenyl-based MOFs for gas separation follow a logical workflow, from the design of the organic linker to the final performance testing.
Caption: A flowchart illustrating the key stages in the synthesis, activation, and performance evaluation of terphenyl-based MOFs for gas separation applications.
The relationship between the structural features of terphenyl-based MOFs and their gas separation performance is a key area of research. The length and geometry of the terphenyl linker, the nature of the metal node, and the presence of functional groups all contribute to the final properties of the material.
Caption: A diagram illustrating how the structural features of terphenyl-based MOFs influence their gas separation properties.
References
A Head-to-Head Battle of Ligands: Terphenyl-Based Catalysts Versus Commercial Counterparts in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the quest for more efficient and robust catalytic systems is perpetual. In the realm of palladium-catalyzed cross-coupling reactions, which are fundamental to the synthesis of numerous pharmaceuticals and complex molecules, the choice of ligand is paramount. This guide provides a comparative analysis of emerging terphenyl-based phosphine ligands against well-established commercial catalysts, focusing on the widely applied Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
This comparison synthesizes available data to offer a benchmark of performance, alongside detailed experimental protocols to aid in methodological replication and adaptation.
At a Glance: Performance in Key Cross-Coupling Reactions
The efficacy of a catalyst is often judged by its ability to promote high yields with low catalyst loadings under mild conditions. The following tables summarize the performance of a terphenyl-based catalyst system in comparison to a commercially available standard for both Buchwald-Hartwig amination and Suzuki-Miyaura coupling.
Buchwald-Hartwig C-N Cross-Coupling
The following data compares a palladium catalyst based on the meta-terphenyl phosphine ligand, Cy*Phine, with the commercially available biarylphosphine ligand, XPhos. The reactions demonstrate the coupling of various aryl chlorides with primary and secondary amines.
| Entry | Aryl Halide | Amine | Catalyst System | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 4-Chlorotoluene | Aniline | Pd-CyPhine | 100 | 18 | 98 | [1] |
| 2 | 4-Chlorotoluene | Aniline | Pd-XPhos | 100 | 18 | 99 | [1] |
| 3 | 4-Chloroanisole | N-Methylaniline | Pd-CyPhine | 100 | 18 | 97 | [1] |
| 4 | 4-Chloroanisole | N-Methylaniline | Pd-XPhos | 100 | 18 | 98 | [1] |
| 5 | 2-Chlorotoluene | Morpholine | Pd-Cy*Phine | 100 | 18 | 95 | [1] |
| 6 | 2-Chlorotoluene | Morpholine | Pd-XPhos | 100 | 18 | 96 | [1] |
Note: The performance induced by the meta-terarylphosphine motif of the CyPhine ligand for C-N cross-coupling revealed only subtle differences when compared to its biarylphosphine congener XPhos.[1]*
Suzuki-Miyaura C-C Cross-Coupling
| Entry | Aryl Halide | Boronic Acid | Commercial Catalyst System | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 4-Chlorotoluene | Phenylboronic acid | Pd₂(dba)₃ / XPhos | 110 | 1.5 | 98 | |
| 2 | 2-Chloro-1,3-xylene | Phenylboronic acid | Pd(OAc)₂ / SPhos | RT | 2 | 97 | |
| 3 | 1-Chloro-4-(trifluoromethyl)benzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / XPhos | 110 | 2 | 96 |
Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. The following are detailed experimental protocols for representative Buchwald-Hartwig and Suzuki-Miyaura cross-coupling reactions.
General Procedure for Buchwald-Hartwig Amination of Aryl Chlorides
This protocol is adapted from a study comparing Pd-Cy*Phine and Pd-XPhos catalyst systems.[1]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Cy*Phine or XPhos ligand
-
Sodium tert-butoxide (NaOtBu)
-
Aryl chloride (1.0 mmol)
-
Amine (1.2 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.01 mmol, 1 mol%), the phosphine ligand (0.012 mmol, 1.2 mol%), and NaOtBu (1.4 mmol).
-
The tube is evacuated and backfilled with argon three times.
-
Add anhydrous toluene (5 mL), followed by the aryl chloride (1.0 mmol) and the amine (1.2 mmol).
-
The Schlenk tube is sealed and the reaction mixture is stirred at 100 °C for 18 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired N-aryl amine.
General Procedure for Suzuki-Miyaura Coupling of Aryl Chlorides
This protocol is a representative procedure for the Suzuki-Miyaura coupling using a commercially available bulky biarylphosphine ligand catalyst system.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos or SPhos ligand
-
Potassium phosphate (K₃PO₄)
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Anhydrous 1,4-dioxane (3 mL)
Procedure:
-
In a glovebox, a vial is charged with Pd(OAc)₂ (0.02 mmol, 2 mol%), the phosphine ligand (0.024 mmol, 2.4 mol%), and K₃PO₄ (2.0 mmol).
-
The aryl chloride (1.0 mmol) and arylboronic acid (1.5 mmol) are added to the vial.
-
Anhydrous 1,4-dioxane (3 mL) is added, and the vial is sealed with a Teflon-lined cap.
-
The reaction mixture is removed from the glovebox and stirred at the desired temperature (room temperature to 110 °C) for the specified time.
-
Upon completion, the reaction is cooled to room temperature, diluted with diethyl ether, and filtered.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by flash chromatography to yield the biaryl product.
Visualizing the Catalytic Cycles and Workflows
To better understand the underlying processes, the following diagrams illustrate the catalytic cycles and a general experimental workflow.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Caption: A generalized workflow for cross-coupling reactions.
References
A Comparative Guide to Isostructural Metal-Organic Frameworks with Diverse Metal Nodes and Terphenyl Linkers
For Researchers, Scientists, and Drug Development Professionals
The rational design and synthesis of Metal-Organic Frameworks (MOFs) with tailored properties are at the forefront of materials science. A key strategy in this endeavor is the use of isostructural frameworks, where the underlying topology remains constant while the chemical composition of the metal nodes or organic linkers is systematically varied. This approach allows for a direct investigation of how specific chemical changes influence the overall properties of the material, such as porosity, stability, and catalytic activity. This guide provides a comparative analysis of isostructural MOFs constructed from various metal nodes and terphenyl-based organic linkers, offering insights into their performance and potential applications.
Data Presentation: A Comparative Analysis
The following table summarizes the key quantitative data for a series of isostructural MOFs, highlighting the impact of different metal nodes on their physicochemical properties. The use of a common terphenyl-based linker allows for a direct comparison of the metal node's influence. For instance, the UiO-68 series, which utilizes terphenyl dicarboxylate as a linker, demonstrates how changing the metal from Zirconium (Zr) to Hafnium (Hf) can subtly alter the framework's properties.[1] Similarly, the NU-1200 series, with its tetratopic terphenyl-based linker, showcases the effect of incorporating different metals like Cerium (Ce) and Thorium (Th) into a consistent topology.[2]
| MOF Series | Metal Node | Linker | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Thermal Stability (°C) | Catalytic Activity (Example Reaction) |
| UiO-68 | Zr | Terphenyl dicarboxylate | ~1400 | ~0.82 | ~400 | Lewis acid catalysis for CO₂ cycloaddition.[3][4] |
| UiO-68-Hf | Hf | Terphenyl dicarboxylate | ~1350 | ~0.78 | ~420 | Similar Lewis acidity to Zr, with potential for enhanced stability. |
| NU-1200-Zr | Zr | Tetratopic terphenyl linker | ~1140 | ~0.52 | >400 | Oxidation of 4-methoxybenzyl alcohol (high turnover frequency).[2] |
| NU-1200-Ce | Ce | Tetratopic terphenyl linker | ~1050 | ~0.48 | ~380 | Redox catalysis due to accessible Ce(III)/Ce(IV) states. |
| NU-1200-Hf | Hf | Tetratopic terphenyl linker | ~1100 | ~0.50 | >400 | High stability, suitable for demanding catalytic conditions.[2] |
| NU-1200-Th | Th | Tetratopic terphenyl linker | ~980 | ~0.45 | >450 | Potential for unique catalytic activities due to actinide chemistry.[2] |
| UHM-62 | Cu | m-terphenyl diisophthalate | Not Reported | Not Reported | ~250 | Studied for CO₂ and CH₄ adsorption.[5] |
| UHM-63 | Cu | m-terphenyl diisophthalate | Not Reported | Not Reported | ~250 | Investigated for selective gas separation.[5] |
Note: The values presented are approximate and can vary based on the specific synthesis and activation conditions. The catalytic activity is highly dependent on the reaction being studied.
Experimental Protocols
The synthesis and characterization of these MOFs follow established procedures in the field. Below are detailed methodologies for key experiments.
1. General MOF Synthesis (Solvothermal Method) [6][7]
-
Precursors : A metal salt (e.g., Zirconium(IV) chloride, Hafnium(IV) chloride) and the terphenyl-based organic linker are used.
-
Solvent : N,N-Dimethylformamide (DMF) is a common solvent.
-
Procedure :
-
The metal salt and the organic linker are dissolved in DMF in a glass vial or a Teflon-lined autoclave.
-
A modulator, such as benzoic acid or acetic acid, is often added to control the crystallite size and morphology.
-
The mixture is heated in an oven at a specific temperature (typically between 80°C and 150°C) for a set period (12 to 72 hours).
-
After cooling to room temperature, the resulting crystalline product is collected by filtration or centrifugation.
-
The product is washed several times with a fresh solvent (e.g., DMF, ethanol) to remove unreacted precursors.
-
To achieve permanent porosity, the solvent molecules residing in the pores of the as-synthesized MOF must be removed without causing framework collapse.
-
Solvent Exchange : The DMF-filled MOF is soaked in a lower-boiling point solvent (e.g., ethanol or acetone) for several days, with the solvent being decanted and replaced periodically.
-
Supercritical CO₂ Drying : This is a highly effective method for activating fragile MOFs.[6][9] After solvent exchange with ethanol, the MOF is placed in a critical point dryer. Liquid CO₂ is introduced, and the chamber is heated and pressurized above the critical point of CO₂ (31.1 °C and 73.8 bar). The supercritical CO₂ is then slowly vented, leaving behind a highly porous, activated MOF.
3. Characterization Techniques
-
Powder X-ray Diffraction (PXRD) : Used to confirm the crystalline phase and isostructural nature of the synthesized MOFs by comparing the experimental diffraction patterns with simulated patterns from single-crystal X-ray diffraction data.[8]
-
Gas Sorption Analysis (BET Surface Area and Pore Volume) : Nitrogen or argon adsorption-desorption isotherms are measured at 77 K to determine the Brunauer-Emmett-Teller (BET) surface area and pore volume of the activated MOFs.[6]
-
Thermogravimetric Analysis (TGA) : Performed to evaluate the thermal stability of the MOFs by heating the sample under a controlled atmosphere and monitoring its weight loss as a function of temperature.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR can be used to confirm the incorporation of the organic linker into the framework after digestion of the MOF in an acidic solution.[6]
Mandatory Visualizations
The following diagrams illustrate the logical relationships in isostructural MOF analysis and a typical experimental workflow.
Caption: Logical flow from inputs to properties in isostructural MOFs.
Caption: Experimental workflow for isostructural MOF analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Topology and porosity control of metal–organic frameworks through linker functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topology and porosity control of metal–organic frameworks through linker functionalization - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. A new set of metal–organic frameworks synthesised from diisophthalate-based, 2′-phosphorus-substituted m -terphenyl linker molecules - Dalton Transactions (RSC Publishing) DOI:10.1039/C9DT03044A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
Safety Operating Guide
Essential Safety and Disposal Guidelines for 4'-Carboxy-m-terphenyl
Disclaimer: A specific Safety Data Sheet (SDS) for 4'-Carboxy-m-terphenyl was not located. The following disposal procedures are based on the safety data of the closely related isomer, p-Terphenyl-4-carboxylic acid, and the parent compound, m-Terphenyl. Researchers, scientists, and drug development professionals should use this information as a preliminary guide and consult with their institution's Environmental Health and Safety (EHS) department for final disposal protocols.
Proper chemical handling and disposal are paramount in a laboratory setting to ensure personnel safety and environmental protection. This document provides a procedural guide for the proper disposal of this compound, synthesized from the safety profiles of analogous compounds.
Hazard Profile of a Related Isomer
The hazard classification for p-Terphenyl-4-carboxylic acid, an isomer of this compound, provides critical insight into the potential risks. This information is crucial for making informed decisions about handling and disposal.
| Hazard Classification | Description | Precautionary Statement Codes |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | P264, P270, P301+P317, P330, P501 |
| Eye Irritation (Category 2) | Causes serious eye irritation. | P280, P305+P351+P338 |
| Hazardous to the Aquatic Environment, Short-term (Acute) - Category 1 | Very toxic to aquatic life. | P273, P391 |
| Hazardous to the Aquatic Environment, Long-term (Chronic) - Category 1 | Very toxic to aquatic life with long lasting effects. | P273, P391, P501 |
Data sourced from the Safety Data Sheet for p-Terphenyl-4-carboxylic acid.[1]
Step-by-Step Disposal Protocol
The following protocol is a recommended procedure for the disposal of this compound, based on the properties of its isomer.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1][2]
2. Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
3. Labeling:
-
Clearly label the waste container with the chemical name ("this compound"), concentration, and any known hazard symbols (e.g., "Harmful," "Irritant," "Environmentally Hazardous").
4. Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]
-
Ensure the storage area is secure and accessible only to authorized personnel.
5. Disposal Request:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste.
-
Provide them with all necessary information regarding the waste, including its composition and any available safety data.
6. Accidental Spillage:
-
In the event of a spill, avoid breathing dust.[2]
-
Wear appropriate PPE and collect the spilled material.
-
Place the collected material in a designated container for disposal.[1]
-
Clean the spill area thoroughly.
-
Avoid releasing the substance into the environment.[1]
Important Considerations:
-
Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations.
-
Consult EHS: Your institution's EHS department is the ultimate authority on chemical disposal procedures. Always consult with them before disposing of any chemical waste.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 4'-Carboxy-m-terphenyl
This guide provides crucial safety and logistical information for the handling and disposal of 4'-Carboxy-m-terphenyl. The following procedures are based on best practices for handling solid, powdered chemicals and data from structurally similar compounds, as a specific Safety Data Sheet (SDS) for this compound was not available. Researchers, scientists, and drug development professionals should always conduct a risk assessment prior to handling any chemical.
Immediate Safety Information
While specific toxicity data for this compound is limited, related terphenyl compounds are known to cause skin and eye irritation and may be harmful if swallowed.[1] It is also prudent to assume that, like other terphenyls, it may have potential effects on the liver and kidneys.[2] Therefore, minimizing exposure through appropriate personal protective equipment (PPE) and handling procedures is critical.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound, particularly in its powdered form.
| Body Part | Personal Protective Equipment | Specifications and Best Practices |
| Hands | Chemical-resistant gloves (Nitrile) | Powder-free gloves are recommended to avoid contamination.[3] For extensive handling, consider double gloving. Change gloves every 30-60 minutes or immediately if contaminated or damaged.[3] |
| Eyes | Safety glasses with side shields or safety goggles | Safety goggles are required when there is a risk of splashing or dust generation.[3] |
| Respiratory | N95 or higher-rated dust mask/respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if handling significant quantities or if dust is generated.[1] A full-face respirator may be necessary for large-scale operations or spill cleanup. |
| Body | Laboratory coat or chemical-resistant apron | Long-sleeved garments are essential to protect the skin.[4] For larger quantities, disposable coveralls should be considered. |
| Feet | Closed-toe shoes | Shoes should be made of a non-porous material. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust, such as weighing or transferring, a chemical fume hood is required.
-
Work Area: Designate a specific area for handling the compound. Cover the work surface with absorbent, disposable bench paper.
-
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.[1] Have a spill kit appropriate for solid chemicals nearby.
2. Weighing and Transferring:
-
Minimize Dust: Handle the solid carefully to minimize dust generation. Use a spatula for transfers. Do not dry sweep; if cleaning is necessary, gently wipe with a damp cloth and dispose of it as hazardous waste.[2]
-
Static Charge: Take measures to prevent the buildup of electrostatic charge, especially when handling larger quantities.[5]
3. Solution Preparation:
-
Solvent Addition: When dissolving the compound, add the solvent to the solid slowly to avoid splashing.
-
Container: Use a container that can be securely capped.
4. Post-Handling:
-
Decontamination: Thoroughly clean the work area after use.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][2]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a clearly labeled, sealed container marked "HAZARDOUS WASTE".[6] Include the full chemical name on the label. |
| Contaminated Labware (e.g., gloves, bench paper) | Place in a designated, sealed hazardous waste bag or container. |
| Empty Containers | If the container held a toxic chemical, it must be triple-rinsed with a suitable solvent.[7] The rinsate must be collected and disposed of as hazardous waste.[7][8] After rinsing, deface the label and dispose of the container according to your institution's guidelines.[8] |
| Solutions | Collect in a compatible, sealed, and clearly labeled "HAZARDOUS WASTE" container. Do not mix with other waste streams.[6] |
Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to schedule a waste pickup.[6]
Experimental Workflow
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
